5-o-Desmethylomeprazole
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-3H-benzimidazol-5-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3S/c1-9-7-17-14(10(2)15(9)22-3)8-23(21)16-18-12-5-4-11(20)6-13(12)19-16/h4-7,20H,8H2,1-3H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWXDTVZNDQKCOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C(N2)C=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20439414 | |
| Record name | 2-[(4-Methoxy-3,5-dimethylpyridin-2-yl)methanesulfinyl]-1H-benzimidazol-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20439414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
151602-49-2 | |
| Record name | 5-o-Desmethylomeprazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151602492 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-[(4-Methoxy-3,5-dimethylpyridin-2-yl)methanesulfinyl]-1H-benzimidazol-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20439414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-O-DESMETHYLOMEPRAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QH71GLR6GT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
physicochemical properties of 5-o-Desmethylomeprazole
An In-Depth Technical Guide to the Physicochemical Properties of 5-O-Desmethylomeprazole
Introduction
5-O-Desmethylomeprazole is a primary human metabolite of Omeprazole, a widely used proton pump inhibitor for treating acid-related gastrointestinal disorders.[1][2] It is formed in the liver primarily through the action of the cytochrome P450 enzyme, CYP2C19.[2][3] Beyond its metabolic significance, 5-O-Desmethylomeprazole is also recognized as a key impurity in the synthesis of Omeprazole and its S-enantiomer, Esomeprazole.[4][] Consequently, a thorough understanding of its physicochemical properties is paramount for researchers, analytical scientists, and drug development professionals. This knowledge is critical for developing robust analytical methods for impurity profiling, ensuring the quality and stability of Omeprazole drug products, and for comprehensive pharmacokinetic and metabolic studies.
This guide provides a detailed examination of the core physicochemical characteristics of 5-O-Desmethylomeprazole, offering both established data and field-proven methodologies for its empirical determination. As a Senior Application Scientist, the rationale behind experimental design is emphasized to ensure the generation of trustworthy and reproducible data.
Chemical Identity and Structure
The unique identity of a molecule is the foundation of all physicochemical analysis. 5-O-Desmethylomeprazole is a sulfoxide and a member of the benzimidazole class of compounds.[1][6] Its core structure is similar to Omeprazole, differing by the substitution of a hydroxyl group for the methoxy group at the 5-position of the benzimidazole ring.
| Identifier | Value | Source(s) |
| CAS Number | 151602-49-2 | [1][4][7] |
| IUPAC Name | 2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)methylsulfinyl]-3H-benzimidazol-5-ol | [1][] |
| Molecular Formula | C₁₆H₁₇N₃O₃S | [7] |
| Molecular Weight | 331.39 g/mol | [7] |
| Canonical SMILES | CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C(N2)C=C(C=C3)O | [1][] |
| InChI Key | TWXDTVZNDQKCOS-UHFFFAOYSA-N | [1][] |
Core Physicochemical Properties
The physical and chemical properties of 5-O-Desmethylomeprazole dictate its behavior in various environments, from formulation matrices to biological systems. The data presented below are compiled from various chemical suppliers and databases. It is crucial to note that some properties, particularly thermal characteristics, may show variability based on the crystalline form and purity of the sample.
| Property | Reported Value(s) | Significance & Commentary | Source(s) |
| Appearance | Light-Yellow to Light Beige Solid | The color can be an initial indicator of purity and degradation. Darkening may suggest the presence of impurities or degradation products. | [4][] |
| Melting Point | 238-240°C; >188°C (decomposition) | The discrepancy in reported values highlights the importance of empirical verification. The observation of decomposition suggests thermal instability. | [4][] |
| Boiling Point | 630.5 ± 65.0 °C (Predicted) | This is a predicted value and should be treated as an estimation, as the compound likely decomposes before boiling under atmospheric pressure. | [4][] |
| pKa | 8.71 ± 0.10 (Predicted) | This predicted pKa suggests that 5-O-Desmethylomeprazole is a weak base. This property is critical for predicting its solubility and absorption characteristics at different physiological pH values. | [4][8] |
Solubility Profile
Solubility is a critical determinant of a drug's bioavailability and is fundamental to the design of analytical methods, particularly for liquid chromatography.
Reported Solubilities: 5-O-Desmethylomeprazole is reported to be soluble in organic solvents such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Ethanol, and Methanol.[4][][8] Its parent compound, Omeprazole, is very slightly soluble in water, a characteristic likely shared by this metabolite.[9]
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
This protocol describes a robust, self-validating method to empirically determine the solubility of 5-O-Desmethylomeprazole in a desired solvent system (e.g., water, phosphate-buffered saline pH 7.4).
Causality: The shake-flask method is the gold standard for solubility determination because it allows the system to reach thermodynamic equilibrium, providing a true measure of a compound's intrinsic solubility. The inclusion of a time-course analysis ensures that equilibrium has indeed been reached.
Methodology:
-
Preparation: Add an excess amount of 5-O-Desmethylomeprazole solid to a series of vials containing a precise volume of the test solvent (e.g., 5 mg in 1 mL). The excess solid is crucial to ensure saturation is achieved.
-
Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25°C or 37°C). Agitate for a predetermined period (e.g., 24-48 hours).
-
Sampling: At various time points (e.g., 12, 24, 36, and 48 hours), withdraw an aliquot from each vial.
-
Phase Separation (Critical Step): Immediately filter the aliquot through a low-binding 0.22 µm syringe filter (e.g., PVDF) to remove all undissolved solid particles. This step is critical to prevent inflation of the measured concentration.
-
Quantification: Dilute the clear filtrate with a suitable mobile phase and analyze the concentration of the dissolved compound using a validated, stability-indicating HPLC-UV method (see Section 5).
-
Validation of Equilibrium: Plot the measured concentration against time. Equilibrium is confirmed when the concentration plateaus and subsequent time points show no significant increase (e.g., <5% variation). The plateau concentration is reported as the solubility.
Caption: Workflow for Shake-Flask Solubility Determination.
Stability Characteristics
The stability of an active pharmaceutical ingredient (API) metabolite is crucial for accurate quantification in biological samples and for setting appropriate specifications for impurities in a drug product. Omeprazole is notoriously unstable in acidic conditions and is sensitive to heat, light, and humidity.[10][11] It is imperative to assume that 5-O-Desmethylomeprazole shares this lability.
Experimental Protocol: Forced Degradation Study
Causality: A forced degradation study is essential to identify the likely degradation pathways, establish the intrinsic stability of the molecule, and develop a stability-indicating analytical method. Exposing the compound to stress conditions more severe than accelerated storage (e.g., 40°C/75% RH) ensures that any significant degradation products are rapidly generated and can be resolved from the main peak.[12]
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of 5-O-Desmethylomeprazole in a suitable solvent (e.g., 50:50 acetonitrile:water) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions (Performed in parallel):
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for 2 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60°C for 2 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the stock solution at 80°C for 48 hours.
-
Photolytic Degradation: Expose the stock solution to a calibrated light source (ICH Q1B option 2: 1.2 million lux hours and 200 watt hours/m²).
-
-
Sample Processing: After exposure, cool the samples to room temperature. Neutralize the acid and base-stressed samples with an equimolar amount of base or acid, respectively.
-
Analysis: Dilute all samples to a suitable concentration and analyze using an appropriate HPLC method (see Section 5). A photodiode array (PDA) detector is highly recommended to check for peak purity and identify any co-eluting degradants.
-
Data Evaluation: Calculate the percentage degradation in each condition. The method is deemed "stability-indicating" if all degradation product peaks are baseline-resolved from the parent 5-O-Desmethylomeprazole peak.
Caption: Workflow for Forced Degradation Study.
Analytical Characterization
High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for the analysis of 5-O-Desmethylomeprazole, enabling its separation, quantification, and purity assessment.
Protocol: Exemplary HPLC Method for Purity and Assay
Causality: This reversed-phase HPLC method is designed for robustness and selectivity. A C18 column provides good retention for moderately polar compounds like 5-O-Desmethylomeprazole. Gradient elution is chosen to ensure that any potential impurities with different polarities are eluted and resolved within a reasonable runtime. The specific pH and mobile phase composition are based on established methods for Omeprazole and its related substances, which are known to provide good peak shape and selectivity.[13][14]
Methodology:
-
Instrumentation: A standard HPLC or UHPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV or PDA detector.
-
Chromatographic Conditions:
-
Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.
-
Mobile Phase A: 20 mM Phosphate Buffer, pH 7.6.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: 10% to 70% B
-
15-17 min: 70% B
-
17.1-20 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 302 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Standard: Accurately weigh and dissolve 5-O-Desmethylomeprazole reference standard in a suitable diluent (e.g., 50:50 Acetonitrile:Water) to a final concentration of 0.1 mg/mL.
-
Test Sample: Prepare the test sample in the same diluent to a similar target concentration.
-
-
System Suitability Test (SST): Before sample analysis, perform replicate injections (n=5) of the standard solution. The system is deemed suitable if the relative standard deviation (RSD) for peak area and retention time is ≤ 2.0%.
-
Analysis and Calculation: Inject the standard and sample solutions. Purity can be determined by area percent calculation. Assay is calculated by comparing the peak area of the sample to that of the reference standard of known concentration.
Conclusion
5-O-Desmethylomeprazole, as a critical metabolite and impurity of Omeprazole, possesses distinct physicochemical properties that demand careful consideration. Its predicted basicity, limited aqueous solubility, and inherent instability, particularly in acidic conditions, are defining characteristics. The experimental protocols detailed in this guide provide a robust framework for researchers to empirically determine these properties with high scientific integrity. A thorough characterization using these methods is essential for accurate bioanalysis, effective impurity control in drug manufacturing, and a deeper understanding of Omeprazole's metabolic fate in vivo.
References
-
ChemBK. (2024). 5-O-Desmethyl omeprazole. Available at: [Link]
-
LookChem. (n.d.). 5-O-Desmethyl Omeprazole Sulfide. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10404448, 5-o-Desmethylomeprazole. Retrieved from PubChem. Available at: [Link]
-
ResearchGate. (n.d.). Kinetics of 5-hydroxyomeprazole and 5-O-desmethylomeprazole formation... [Image]. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 46781186, 5-O-Desmethyl Omeprazole Sulfide. Retrieved from PubChem. Available at: [Link]
-
Wang, Y., et al. (2022). Stereo- and Regioselective Metabolism of the Omeprazole Enantiomers by CYP2C19: Insights from Binding Free Energy and QM/MM Calculations in a Curtin–Hammett Framework. Journal of Chemical Information and Modeling, 62(15), 3746–3757. Available at: [Link]
-
Human Metabolome Database. (2012). Showing metabocard for 5'-O-Desmethyl omeprazole (HMDB0014011). Available at: [Link]
-
White Rose eTheses Online. (n.d.). Synthesis, structure, and reactivity of Omeprazole and related compounds. Available at: [Link]
-
Déglon, J., et al. (2024). Stereoselective separation of omeprazole and 5-hydroxy-omeprazole using dried plasma spots and a heart-cutting 2D-LC approach for accurate CYP2C19 phenotyping. Journal of Chromatography B, 1232, 123962. Available at: [Link]
-
Pharmaffiliates. (n.d.). Chemical Name : 5-O-Desmethyl Omeprazole-d3. Available at: [Link]
-
Asian Journal of Pharmaceutical and Clinical Research. (n.d.). Analytical Method Development for Assay of Omeprazole in Bulk and Pharmaceutical preparations. Available at: [Link]
-
International Journal of Pharmaceutical Chemistry. (2012). A SIMPLE HPLC METHOD FOR THE DETERMINATION OF OMEPRAZOLE IN VITRO. Available at: [Link]
-
LCGC International. (2013). Rapid UHPLC Method Development for Omeprazole Analysis in a Quality-by-Design Framework and Transfer to HPLC Using Chromatographic Modeling. Available at: [Link]
-
Farmacia Journal. (n.d.). STABILITY STUDY OF OMEPRAZOLE. Available at: [Link]
-
The Thai Journal of Pharmaceutical Sciences. (1998). Chemical Stability and Mechanism of Degradation of Omeprazole in Solution. Available at: [Link]
-
PubMed. (n.d.). Stability of capsules containing omeprazole in enteric coated pellets. Available at: [Link]
Sources
- 1. 5-o-Desmethylomeprazole | C16H17N3O3S | CID 10404448 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chembk.com [chembk.com]
- 6. hmdb.ca [hmdb.ca]
- 7. 5-O-Desmethyl Omeprazole | LGC Standards [lgcstandards.com]
- 8. 5-O-DESMETHYL OMEPRAZOLE CAS#: 151602-49-2 [m.chemicalbook.com]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. farmaciajournal.com [farmaciajournal.com]
- 11. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 12. Stability of capsules containing omeprazole in enteric coated pellets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. chromatographyonline.com [chromatographyonline.com]
An In-depth Technical Guide to the Chemical Structure Elucidation of 5-O-Desmethylomeprazole
Introduction: Contextualizing the Analyte
Omeprazole, a cornerstone of proton pump inhibitors (PPIs), effectively suppresses gastric acid secretion by targeting the H+/K+ ATPase enzyme system.[1][2] Administered as a racemic mixture of its R- and S-enantiomers, its therapeutic efficacy is deeply intertwined with its metabolic fate.[3] The primary metabolism of omeprazole is mediated by the cytochrome P450 (CYP) enzyme system, specifically CYP2C19 and CYP3A4.[4][5] These enzymatic transformations lead to several key metabolites, including 5-hydroxyomeprazole, omeprazole sulfone, and the subject of this guide: 5-O-desmethylomeprazole.[3][6]
5-O-desmethylomeprazole, also known as 2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-3H-benzimidazol-5-ol, is a significant human metabolite of omeprazole.[7] It is formed via O-demethylation at the 5-position of the benzimidazole ring, a reaction predominantly catalyzed by CYP2C19, particularly on the S-enantiomer (esomeprazole).[3][4] The unambiguous identification and structural confirmation of such metabolites are paramount in drug development for several reasons: they inform our understanding of drug metabolism and pharmacokinetics (DMPK), help identify potential drug-drug interactions, and are critical for safety and toxicology assessments.
This guide provides a comprehensive, technically-grounded walkthrough of the modern analytical strategies employed to elucidate the chemical structure of 5-O-desmethylomeprazole. We will move beyond mere procedural lists to explore the scientific rationale underpinning each methodological choice, reflecting the decision-making process in a contemporary drug metabolism laboratory.
The Elucidation Workflow: A Multi-Modal Analytical Approach
The structural confirmation of a metabolite like 5-O-desmethylomeprazole is not a single experiment but a logical, confirmatory workflow. The process begins with the generation of the metabolite, typically through in-vitro incubation of the parent drug with human liver microsomes, followed by a cascade of high-resolution analytical techniques.[8]
Pillar 1: Mass Spectrometry - The Initial Investigation
Mass spectrometry (MS) is the vanguard of metabolite identification due to its exceptional sensitivity and ability to provide molecular weight and fragmentation data directly from complex biological matrices.[9][10]
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition
The first crucial step is determining the exact molecular weight of the putative metabolite. The metabolic transformation from omeprazole (C₁₇H₁₉N₃O₃S) to 5-O-desmethylomeprazole (C₁₆H₁₇N₃O₃S) involves the substitution of a methyl group (-CH₃) with a hydrogen atom (-H), resulting in a nominal mass difference of 14 Da. However, relying on nominal mass is insufficient. HRMS instruments, such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap systems, provide mass accuracy in the low ppm range, enabling the calculation of a unique elemental formula.
| Compound | Molecular Formula | Monoisotopic Mass (Da) |
| Omeprazole | C₁₇H₁₉N₃O₃S | 345.1147 |
| 5-O-Desmethylomeprazole | C₁₆H₁₇N₃O₃S | 331.0991 |
| Table 1: Comparison of Molecular Formulas and Exact Masses.[11][12] |
Causality: Obtaining an accurate mass that corresponds to the elemental formula C₁₆H₁₇N₃O₃S provides the first piece of strong, quantifiable evidence for a demethylation event. This self-validating step rules out other potential isobaric modifications.
Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation
Once the precursor ion (e.g., m/z 332.1069 for [M+H]⁺ of 5-O-desmethylomeprazole) is identified by HRMS, tandem MS (MS/MS) is performed. The precursor ion is isolated, subjected to collision-induced dissociation (CID), and the resulting fragment ions are analyzed. The fragmentation pattern is a structural fingerprint.
The fragmentation of omeprazole is well-characterized. A major fragment ion at m/z 198 is formed by the neutral loss of the 6-methoxy-1H-1,3-benzodiazole moiety.[13] The key to elucidating the structure of 5-O-desmethylomeprazole is to compare its fragmentation pattern against that of the parent drug.
-
Omeprazole [M+H]⁺ (m/z 346.1): The key fragmentation involves the cleavage of the C-S bond, typically generating a prominent pyridinylmethyl fragment at m/z 198 .[13]
-
5-O-Desmethylomeprazole [M+H]⁺ (m/z 332.1): The demethylation occurs on the benzimidazole ring. Therefore, the pyridinylmethyl fragment at m/z 198 should remain unchanged, as this part of the molecule is not modified. However, fragments containing the benzimidazole portion will show a mass shift of -14 Da. The unchanged key fragment ion provides strong evidence that the modification did not occur on the pyridine ring.[13][14]
Protocol: LC-MS/MS Metabolite Identification
-
Sample Preparation: Perform protein precipitation on the human liver microsome incubate using 3 volumes of cold acetonitrile containing an internal standard. Centrifuge at >10,000 x g for 10 minutes. Transfer the supernatant for analysis.
-
Chromatographic Separation:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, <2 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 5% B to 95% B over 10 minutes.
-
Flow Rate: 0.4 mL/min.
-
-
Mass Spectrometry Detection:
-
Instrument: Q-TOF or Orbitrap Mass Spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Perform full scan MS from m/z 100-1000 to detect parent ions. Follow with data-dependent MS/MS acquisition on the most intense ions, with a specific inclusion for the theoretical m/z of protonated 5-O-desmethylomeprazole (332.1069).
-
Collision Energy: Use a collision energy ramp (e.g., 15-40 eV) to generate a rich fragmentation spectrum.
-
-
Data Analysis: Extract ion chromatograms for the theoretical masses of omeprazole and its potential metabolites. Compare the full scan accurate mass to the theoretical value. Analyze the MS/MS spectrum of the peak at m/z 332.1, confirming the presence of key fragments like m/z 198.1.[13]
Pillar 2: NMR Spectroscopy - The Definitive Confirmation
While MS provides powerful evidence, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for unambiguous structure elucidation, as it directly probes the chemical environment of each atom in the molecule.[10][15] To perform NMR, the metabolite must be isolated in sufficient quantity and purity (typically >1 mg).
¹H NMR: The Reporter Proton
The most telling evidence in the ¹H NMR spectrum is the disappearance of the methoxy signal and the appearance of a new signal for the hydroxyl proton.
-
Omeprazole: The spectrum of omeprazole shows two distinct methoxy (-OCH₃) singlet signals. The one associated with the benzimidazole ring typically appears around δ 3.86 ppm.[16]
-
5-O-Desmethylomeprazole: In the metabolite's spectrum, this specific methoxy singlet will be absent. A new, often broad, signal corresponding to the phenolic hydroxyl (-OH) proton will appear. Furthermore, the chemical shifts of the adjacent aromatic protons on the benzimidazole ring (H-4, H-6, and H-7) will be altered due to the change in the electronic environment from an ether to a phenol.
| Proton Assignment | Omeprazole (Approx. δ, ppm) | 5-O-Desmethylomeprazole (Expected Shift) | Rationale for Change |
| Pyridine-CH₃ | ~2.23 (6H, s) | Unchanged | Modification is distant |
| Pyridine-OCH₃ | ~3.72 (3H, s) | Unchanged | Modification is distant |
| Benzimidazole-OCH₃ | ~3.86 (3H, s) | Signal Absent | Site of demethylation |
| Bridge-CH₂ | ~4.88 (2H, s) | Minor shift expected | Change in electronic environment |
| Benzimidazole-H | ~6.95-7.53 | Significant shifts | Change from -OCH₃ to -OH group |
| Benzimidazole-OH | N/A | New signal appears | New functional group |
| Table 2: Key Comparative ¹H NMR Chemical Shifts (Illustrative).[8][16][17] |
Protocol: NMR Sample Preparation and Analysis
-
Isolation: Scale up the in-vitro incubation. Purify the target metabolite using preparative or semi-preparative HPLC, collecting the fraction corresponding to the 5-O-desmethylomeprazole peak.
-
Sample Preparation: Evaporate the collected fractions to dryness under a stream of nitrogen. Dissolve the purified residue (~1 mg) in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄).
-
NMR Acquisition:
-
Instrument: 500 MHz or higher NMR spectrometer.
-
Experiments: Acquire standard 1D ¹H and ¹³C spectra.
-
2D NMR: If assignments are ambiguous, perform 2D correlation experiments such as COSY (proton-proton correlation), HSQC (one-bond proton-carbon correlation), and HMBC (long-range proton-carbon correlation) to definitively map out the molecular scaffold and confirm the site of demethylation.
-
-
Data Analysis: Compare the acquired spectra with those of an authentic omeprazole standard. Confirm the absence of the 5-methoxy proton signal and the corresponding carbon signal in the ¹³C spectrum. Assign all proton and carbon signals with the aid of 2D NMR data to rebuild the molecule's connectivity map, providing irrefutable proof of the structure.
Conclusion: Synthesizing the Evidence
The structural elucidation of 5-O-desmethylomeprazole is a model case study in modern analytical chemistry. It relies on a synergistic and hierarchical application of techniques. High-resolution mass spectrometry provides the initial, compelling evidence through accurate mass measurement and logical fragmentation analysis. This hypothesis is then unequivocally confirmed by NMR spectroscopy, which delivers the definitive atomic-level blueprint of the molecule. By integrating these powerful techniques, researchers, scientists, and drug development professionals can confidently identify and characterize metabolites, ensuring a comprehensive understanding of a drug's behavior in vivo and upholding the rigorous standards of scientific integrity and regulatory compliance.
References
-
Crecente-Campo, J., et al. (2014). Simultaneous Determination of Omeprazole and Their Main Metabolites in Human Urine Samples by Capillary Electrophoresis Using Electrospray Ionization-Mass Spectrometry Detection. Journal of Pharmaceutical and Biomedical Analysis, 92, 211-9. [Link]
-
ChemBK. (2024). 5-O-Desmethyl omeprazole - Physico-chemical Properties. ChemBK.com. [Link]
-
El-Kimary, E. I., et al. (2021). Recent Analytical Methodologies for the Determination of Omeprazole and/or Its Active Isomer Esomeprazole in Different Matrices. Critical Reviews in Analytical Chemistry, 51(6), 514-533. [Link]
-
Li, C., et al. (2013). Determining concentrations of omeprazole and its two metabolites in human plasma by HPLC: Applications for pharmacokinetic studies. Latin American Journal of Pharmacy, 32(3), 382-388. [Link]
-
Jo, A., et al. (2020). Profiling and Identification of Omeprazole Metabolites in Mouse Brain and Plasma by Isotope Ratio-Monitoring Liquid Chromatography-Mass Spectrometric Method. Molecules, 25(18), 4289. [Link]
-
Abelö, A., et al. (2000). Stereoselective Metabolism of Omeprazole by Human Cytochrome P450 Enzymes. Drug Metabolism and Disposition, 28(8), 966-72. [Link]
-
Van De Velde, V., et al. (2012). Rapid UHPLC Method Development for Omeprazole Analysis in a Quality-by-Design Framework and Transfer to HPLC Using Chromatographic Modeling. LCGC International. [Link]
-
Wang, Y., et al. (2024). Stereo- and Regioselective Metabolism of the Omeprazole Enantiomers by CYP2C19: Insights from Binding Free Energy and QM/MM Calculations in a Curtin–Hammett Framework. Journal of Chemical Information and Modeling. [Link]
-
ResearchGate. (n.d.). Kinetics of 5-hydroxyomeprazole and 5-O-desmethylomeprazole formation... ResearchGate. [Link]
-
ResearchGate. (n.d.). Stereoselective separation of Omeprazole and 5-hydroxy-omeprazole using Dried Plasma Spots and a heart-cutting 2D-LC approach for accurate CYP2C19 phenotyping. ResearchGate. [Link]
-
National Center for Biotechnology Information. (n.d.). 5-o-Desmethylomeprazole. PubChem Compound Database. [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0001913). HMDB.ca. [Link]
-
ResearchGate. (n.d.). Assignments of the resonance bands in the 1 H NMR spectrum of omeprazole. ResearchGate. [Link]
-
National Center for Biotechnology Information. (n.d.). 5-O-Desmethyl Omeprazole Sulfide. PubChem Compound Database. [Link]
- Ohishi, H., et al. (1989). Crystalline form of omeprazole.
-
ResearchGate. (n.d.). 1 H NMR spectrum of omeprazole. Observed chemical shifts... ResearchGate. [Link]
-
National Center for Biotechnology Information. (n.d.). (r)-Omeprazole. PubChem Compound Database. [Link]
-
White Rose eTheses Online. (n.d.). Synthesis, structure, and reactivity of Omeprazole and related compounds. White Rose eTheses Online. [Link]
-
Technology Networks. (2022). NMR Spectroscopy and Databases for the Identification of Metabolites. TechnologyNetworks.com. [Link]
-
ResearchGate. (n.d.). a 1 H-NMR spectrum of omeprazole USP, with signal assignments... ResearchGate. [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
-
Taylor & Francis Online. (n.d.). Structure elucidation – Knowledge and References. Taylor & Francis Online. [Link]
-
MDPI. (2023). A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. MDPI.com. [Link]
-
SciSpace. (2019). Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. SciSpace. [Link]
-
Prasain, J. (2010). Ion fragmentation of small molecules in mass spectrometry. University of Alabama at Birmingham. [Link]
-
University of Puget Sound. (n.d.). Mass Spectrometry: Fragmentation. PugetSound.edu. [Link]
-
ResearchGate. (n.d.). (PDF) Omeprazole Profile. ResearchGate. [Link]
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. scispace.com [scispace.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Stereoselective metabolism of omeprazole by human cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. 5-o-Desmethylomeprazole | C16H17N3O3S | CID 10404448 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Simultaneous determination of omeprazole and their main metabolites in human urine samples by capillary electrophoresis using electrospray ionization-mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. 5-O-Desmethyl Omeprazole | LGC Standards [lgcstandards.com]
- 12. (r)-Omeprazole | C17H19N3O3S | CID 9579578 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Profiling and Identification of Omeprazole Metabolites in Mouse Brain and Plasma by Isotope Ratio-Monitoring Liquid Chromatography-Mass Spectrometric Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. technologynetworks.com [technologynetworks.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Early Studies of 5-O-Desmethylomeprazole Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unraveling the Metabolic Fate of a Key Omeprazole Metabolite
Omeprazole, a cornerstone in the treatment of acid-related gastrointestinal disorders, undergoes extensive metabolism in the liver, primarily orchestrated by the cytochrome P450 (CYP) enzyme system.[1] Among its various metabolic products, 5-O-desmethylomeprazole holds a significant position, not only as a product of omeprazole's biotransformation but also for its implications in understanding the drug's overall pharmacokinetic profile and the enzymatic pathways involved.[2][3] This technical guide provides a detailed exploration of the early foundational studies that elucidated the metabolic pathways of 5-O-desmethylomeprazole, offering insights into the experimental designs and analytical methodologies that have shaped our current understanding.
The primary metabolic routes for omeprazole include hydroxylation to 5-hydroxyomeprazole, sulfoxidation to omeprazole sulfone, and O-demethylation to 5-O-desmethylomeprazole.[1][4][5] Early research efforts were pivotal in identifying the specific CYP isoforms responsible for these transformations and in characterizing the kinetics of metabolite formation. This guide will delve into the core of these early investigations, providing a technical narrative grounded in scientific integrity and experimental logic.
The Central Role of Cytochrome P450 in 5-O-Desmethylomeprazole Formation
Early in vitro studies using human liver microsomes were instrumental in identifying the key enzymes responsible for omeprazole metabolism.[6][7][8][9] These preparations, containing a rich complement of drug-metabolizing enzymes, allowed researchers to investigate the formation of 5-O-desmethylomeprazole in a controlled environment.
It was established that the formation of 5-O-desmethylomeprazole is primarily catalyzed by CYP2C19 .[10][11] Studies utilizing cDNA-expressed enzymes confirmed that CYP2C19 is more important for the 5-O-demethylation of the S-enantiomer of omeprazole than for its 5-hydroxylation.[10] In contrast, the formation of omeprazole sulfone is predominantly mediated by CYP3A4 .[10][12] The stereoselective nature of omeprazole metabolism is a critical aspect, with CYP2C19 favoring the 5-hydroxylation of the R-enantiomer and the 5-O-demethylation of the S-enantiomer.[10] This enzymatic preference contributes to the different pharmacokinetic profiles of the omeprazole enantiomers.
Metabolic Pathway of Omeprazole
The metabolic journey of omeprazole is a multi-step process involving several key enzymatic reactions. The diagram below illustrates the primary pathways leading to the formation of its major metabolites, including 5-O-desmethylomeprazole.
Caption: Metabolic pathways of omeprazole.
Experimental Workflow: In Vitro Metabolism Studies Using Human Liver Microsomes
The following protocol outlines a typical experimental workflow used in early studies to investigate the in vitro metabolism of omeprazole and the formation of 5-O-desmethylomeprazole. This self-validating system ensures reproducibility and accuracy in determining metabolic parameters.
Protocol: Determination of 5-O-Desmethylomeprazole Formation in Human Liver Microsomes
1. Preparation of Incubation Mixtures:
- Rationale: To create a reaction environment that mimics physiological conditions and contains all necessary components for enzymatic activity.
- Step 1.1: Prepare a stock solution of omeprazole in a suitable solvent (e.g., methanol or DMSO) at a high concentration. The final solvent concentration in the incubation should be kept low (typically <1%) to avoid enzyme inhibition.[8]
- Step 1.2: In microcentrifuge tubes, combine pooled human liver microsomes (e.g., 0.2-0.5 mg/mL final protein concentration), a phosphate buffer (e.g., 100 mM, pH 7.4), and magnesium chloride (a cofactor for NADPH-generating systems).
- Step 1.3: Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes) to allow the components to reach thermal equilibrium.
2. Initiation of the Metabolic Reaction:
- Rationale: To start the enzymatic reaction by providing the necessary reducing equivalents for CYP450 activity.
- Step 2.1: Add an NADPH-generating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) to the pre-incubated mixture. The reaction is initiated by the production of NADPH.
- Step 2.2: Immediately after adding the NADPH-generating system, add the omeprazole stock solution to achieve the desired final substrate concentration.
3. Incubation and Termination:
- Rationale: To allow the metabolic reaction to proceed for a defined period and then abruptly stop it to accurately measure metabolite formation at that time point.
- Step 3.1: Incubate the reaction mixture at 37°C in a shaking water bath for a specific duration (e.g., 0, 5, 15, 30, and 60 minutes). Time-course experiments are crucial for determining the initial rate of metabolism.
- Step 3.2: Terminate the reaction by adding a cold organic solvent, such as acetonitrile or methanol, often containing an internal standard.[13] This step serves to precipitate proteins and stop all enzymatic activity.
4. Sample Processing and Analysis:
- Rationale: To isolate the analytes of interest from the complex biological matrix and quantify them using a sensitive and specific analytical method.
- Step 4.1: Centrifuge the terminated reaction mixtures to pellet the precipitated proteins.
- Step 4.2: Transfer the supernatant, containing the parent drug and its metabolites, to a clean tube.
- Step 4.3: Analyze the supernatant using a validated analytical method, typically High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS).[13][14] This technique allows for the separation and sensitive quantification of omeprazole and 5-O-desmethylomeprazole.
5. Data Analysis:
- Rationale: To calculate key kinetic parameters that describe the rate and efficiency of the metabolic reaction.
- Step 5.1: Construct a standard curve for 5-O-desmethylomeprazole to determine its concentration in the samples.
- Step 5.2: Plot the concentration of 5-O-desmethylomeprazole formed against time to determine the initial velocity of the reaction.
- Step 5.3: By varying the initial omeprazole concentration, Michaelis-Menten kinetics can be determined, yielding the Michaelis constant (Km) and maximum velocity (Vmax).
Experimental Workflow Diagram
Caption: In vitro metabolism experimental workflow.
Quantitative Data Summary
Early studies provided crucial quantitative data on the kinetics of omeprazole metabolism. The following table summarizes typical kinetic parameters for the formation of the major metabolites of omeprazole in human liver microsomes.
| Metabolite | Primary Enzyme | Km (μM) | Vmax (pmol/min/mg protein) | Intrinsic Clearance (CLint) (μL/min/mg protein) |
| 5-Hydroxyomeprazole | CYP2C19 | ~5-10 | ~150-250 | ~25-30 |
| 5-O-Desmethylomeprazole | CYP2C19 | ~15-25 | ~50-100 | ~3-5 |
| Omeprazole Sulfone | CYP3A4 | ~50-100 | ~200-300 | ~3-4 |
Note: These values are approximate and can vary depending on the specific experimental conditions and the source of the human liver microsomes.
Conclusion and Future Perspectives
The foundational studies on 5-O-desmethylomeprazole metabolism were critical in establishing the role of CYP2C19 in the biotransformation of omeprazole. The use of in vitro systems, particularly human liver microsomes, coupled with advanced analytical techniques, provided a robust framework for understanding the enzymatic pathways and kinetic parameters governing its formation. These early investigations not only elucidated a key aspect of omeprazole's disposition but also highlighted the importance of pharmacogenetics, as the polymorphic nature of CYP2C19 can lead to significant inter-individual variability in omeprazole metabolism and clinical response.[15]
The knowledge gleaned from these early studies continues to be relevant for drug development professionals. A thorough understanding of a drug candidate's metabolic profile, including the identification of minor metabolites and the enzymes responsible for their formation, is essential for predicting potential drug-drug interactions, understanding sources of pharmacokinetic variability, and ensuring the safety and efficacy of new chemical entities. Future research in this area may focus on the application of more advanced in vitro models, such as 3D liver spheroids or liver-on-a-chip technologies, to further refine our understanding of drug metabolism in a more physiologically relevant context.
References
-
Äbelö, A., Andersson, T. B., Antonsson, M., Naudot, A. K., Skanberg, I., & Weidolf, L. (2000). Stereoselective metabolism of omeprazole by human cytochrome P450 enzymes. Drug metabolism and disposition, 28(8), 966-972. [Link]
-
Li, X. Q., Andersson, T. B., Ahlström, M., & Weidolf, L. (2005). Enantiomer/enantiomer interactions between the S- and R-isomers of omeprazole in human cytochrome P450 enzymes: major role of CYP2C19 and CYP3A4. The Journal of pharmacology and experimental therapeutics, 315(2), 777-787. [Link]
-
Scarpignato, C., & Pelosini, I. (2006). The role of cytochrome P450 in the metabolism of proton pump inhibitors. Current pharmaceutical design, 12(35), 4567-4586. [Link]
-
Srinivas, N. R. (2018). Stereoselective Metabolism of Omeprazole by Cytochrome P450 2C19 and 3A4: Mechanistic Insights from DFT Study. ACS omega, 3(6), 6484-6494. [Link]
-
Nizam, S., Ali, A., Khan, G. I., & Kamal, A. (2014). Comparative pharmacokinetics of Omeprazole and its metabolites in poor and extensive metabolizer Pakistani healthy volunteers. Pakistan journal of pharmaceutical sciences, 27(5), 1255-1262. [Link]
-
Semantic Scholar. (n.d.). Stereoselective metabolism of omeprazole by human cytochrome P450 enzymes. Retrieved from [Link]
-
Onder, G., Tenti, M., Ghibelli, S., & Liperoti, R. (2016). Human CYP2C19 Is a Major Omeprazole 5-hydroxylase, as Demonstrated With Recombinant Cytochrome P450 Enzymes. Journal of the American Medical Directors Association, 17(10), 969-970. [Link]
-
Human Metabolome Database. (n.d.). 5'-O-Desmethyl omeprazole. Retrieved from [Link]
-
Daali, Y., et al. (2022). Improving CYP2C19 phenotyping using stereoselective omeprazole and 5-hydroxy-omeprazole metabolic ratios. Clinical Pharmacology & Therapeutics, 111(2), 478-487. [Link]
-
Wang, Y., et al. (2023). Stereo- and Regioselective Metabolism of the Omeprazole Enantiomers by CYP2C19: Insights from Binding Free Energy and QM/MM Calculations in a Curtin–Hammett Framework. Journal of Chemical Information and Modeling, 63(15), 4843-4854. [Link]
-
Gu, X., & Li, D. (2010). Role of human liver microsomes in in vitro metabolism of drugs-a review. Applied biochemistry and biotechnology, 160(6), 1699-1722. [Link]
-
Lares-Asseff, I., et al. (2003). CYP2C19- and CYP3A4-dependent omeprazole metabolism in West Mexicans. Journal of clinical pharmacology, 43(7), 749-755. [Link]
-
National Center for Biotechnology Information. (n.d.). 5-o-Desmethylomeprazole. PubChem Compound Database. Retrieved from [Link]
-
Song, Q., & Naidong, W. (2005). Analysis of omeprazole and 5-OH omeprazole in human plasma using hydrophilic interaction chromatography with tandem mass spectrometry (HILIC-MS/MS)--eliminating evaporation and reconstitution steps in 96-well liquid/liquid extraction. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 826(1-2), 1-8. [Link]
-
Miners, J. O., & Knights, K. M. (2016). In Vitro Drug Metabolism Using Liver Microsomes. Current protocols in pharmacology, 74, 7.8. 1-7.8. 24. [Link]
-
Lee, H. W., et al. (2019). Profiling and Identification of Omeprazole Metabolites in Mouse Brain and Plasma by Isotope Ratio-Monitoring Liquid Chromatography-Mass Spectrometric Method. Molecules (Basel, Switzerland), 24(20), 3763. [Link]
-
Al-Rohaimi, A. H. (2021). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. IntechOpen. [Link]
-
Helbling, A., et al. (2018). Identification of the acid-induced degradation products of omeprazole and 5-hydroxyomeprazole by high resolution mass spectrometry. Rapid Communications in Mass Spectrometry, 32(12), 991-1001. [Link]
-
Discovery Life Sciences. (n.d.). Overcoming In Vitro Liver Metabolism Screening Limitations with Permeabilized Human Hepatocytes. Retrieved from [Link]
-
Salem, S. O. A. (2022). Role of human liver microsomes in in vitro metabolism of metamizole. Mediterranean Journal of Pharmacy and pharmaceutical sciences, 2(1), 103-108. [Link]
-
ResearchGate. (n.d.). Metabolic scheme of omeprazole. Retrieved from [Link]
-
ResearchGate. (n.d.). Main metabolic routes of omeprazole. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 5-o-Desmethylomeprazole | C16H17N3O3S | CID 10404448 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Improving CYP2C19 phenotyping using stereoselective omeprazole and 5‐hydroxy‐omeprazole metabolic ratios - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of human liver microsomes in in vitro metabolism of drugs-a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. dls.com [dls.com]
- 10. Stereoselective metabolism of omeprazole by human cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Stereoselective Metabolism of Omeprazole by Cytochrome P450 2C19 and 3A4: Mechanistic Insights from DFT Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Analysis of omeprazole and 5-OH omeprazole in human plasma using hydrophilic interaction chromatography with tandem mass spectrometry (HILIC-MS/MS)--eliminating evaporation and reconstitution steps in 96-well liquid/liquid extraction. | Merck [merckmillipore.com]
- 14. Profiling and Identification of Omeprazole Metabolites in Mouse Brain and Plasma by Isotope Ratio-Monitoring Liquid Chromatography-Mass Spectrometric Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. applications.emro.who.int [applications.emro.who.int]
An In-Depth Technical Guide to the In Vitro Characterization of Omeprazole Metabolites
<
Abstract
Omeprazole, the first-in-class proton pump inhibitor (PPI), has been a cornerstone in the management of acid-related gastrointestinal disorders for decades.[1] Its clinical efficacy and safety profile are intrinsically linked to its complex metabolism, primarily orchestrated by the cytochrome P450 (CYP) enzyme system in the liver.[1][2] This technical guide provides a comprehensive framework for the in vitro characterization of omeprazole's metabolites, designed for researchers, scientists, and drug development professionals. We will delve into the core metabolic pathways, present detailed experimental protocols using human liver microsomes, and discuss the analytical methodologies required for robust metabolite identification and quantification. This guide emphasizes the causality behind experimental choices, ensuring a self-validating system for generating reliable and reproducible data.
Introduction: The Clinical and Metabolic Significance of Omeprazole
Omeprazole revolutionized the treatment of conditions such as gastroesophageal reflux disease (GERD) and peptic ulcers by irreversibly inhibiting the H+/K+-ATPase pump in gastric parietal cells.[1][3] However, its therapeutic effect is modulated by its extensive hepatic metabolism. The primary enzymes responsible are the polymorphic CYP2C19 and, to a lesser extent, CYP3A4.[1][2][4] Genetic variations in CYP2C19 can lead to significant inter-individual differences in omeprazole plasma concentrations and, consequently, its clinical efficacy.[1] Individuals are often categorized as poor, intermediate, extensive, or ultrarapid metabolizers, which can impact treatment outcomes.[1] Therefore, a thorough understanding of its metabolic fate is paramount for predicting drug-drug interactions, understanding pharmacokinetic variability, and ensuring optimal therapeutic strategies.
The main metabolic pathways for omeprazole involve hydroxylation to form 5-hydroxyomeprazole, primarily catalyzed by CYP2C19, and sulfoxidation to produce omeprazole sulfone, mediated by CYP3A4.[5][6][7] Other minor metabolites, such as 5-O-desmethylomeprazole, have also been identified.[2][8] These metabolites are generally considered to have no significant effect on gastric acid secretion.[1]
The In Vitro Toolbox: Selecting the Right System
To dissect the metabolic pathways of omeprazole in a controlled environment, several in vitro systems are available. The choice of system is dictated by the specific research question.
-
Human Liver Microsomes (HLMs): These are subcellular fractions of the liver endoplasmic reticulum and are a rich source of Phase I enzymes, particularly CYPs.[9][10][11] HLMs are a cost-effective and convenient model for studying CYP-mediated metabolism, making them the workhorse for metabolic stability and metabolite identification studies.[9][10] They offer a complete CYP enzyme environment, allowing for accurate kinetic measurements.[10]
-
Hepatocytes: As intact liver cells, hepatocytes contain a full complement of both Phase I and Phase II metabolic enzymes and transporters.[9] This makes them a more comprehensive model for studying the complete metabolic profile of a drug, including conjugation reactions and transport processes.[9]
-
Recombinant Human CYPs (rhCYPs): These are individual CYP enzymes expressed in a cellular system (e.g., insect cells). They are invaluable for "reaction phenotyping," which is the process of identifying the specific CYP isoforms responsible for a particular metabolic reaction. By incubating omeprazole with a panel of rhCYPs, the contribution of each enzyme to the formation of different metabolites can be precisely determined.
For the purpose of this guide, we will focus on Human Liver Microsomes as they represent a robust and widely accepted model for characterizing the primary oxidative metabolites of omeprazole.[12]
Core Experimental Workflow: From Incubation to Analysis
The characterization of omeprazole metabolites in vitro follows a logical and systematic workflow. This process is designed to ensure data integrity and reproducibility.
Figure 1: A generalized workflow for the in vitro characterization of omeprazole metabolites using human liver microsomes.
Detailed Protocol: In Vitro Metabolism of Omeprazole in Human Liver Microsomes
This protocol outlines the steps to determine the formation of omeprazole metabolites in a typical HLM incubation.
Objective: To identify and quantify the primary metabolites of omeprazole formed by human liver microsomal enzymes.
Materials:
-
Pooled Human Liver Microsomes (HLMs)
-
Omeprazole
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
Acetonitrile (ice-cold, for reaction termination)
-
Internal standard (e.g., a structurally similar compound not present in the matrix)
-
Reference standards for omeprazole, 5-hydroxyomeprazole, and omeprazole sulfone
Procedure:
-
Incubation Mixture Preparation:
-
On ice, prepare the incubation mixtures in microcentrifuge tubes.
-
To the potassium phosphate buffer, add HLMs to a final concentration of 0.2-0.5 mg/mL. The optimal protein concentration should be determined empirically to ensure linear reaction kinetics.
-
Add omeprazole to the desired final concentration. A range of concentrations is recommended to assess concentration-dependent metabolism.
-
-
Pre-incubation:
-
Pre-incubate the HLM and omeprazole mixture for 5-10 minutes at 37°C in a shaking water bath to allow the substrate to equilibrate with the enzymes.
-
-
Reaction Initiation:
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. The final volume of the incubation is typically 200-500 µL.
-
-
Incubation:
-
Incubate the mixture at 37°C with gentle shaking for a predetermined time (e.g., 0, 5, 15, 30, and 60 minutes). The incubation time should be within the linear range of metabolite formation.
-
-
Reaction Termination:
-
Stop the reaction at the designated time points by adding 2-3 volumes of ice-cold acetonitrile containing the internal standard. The organic solvent precipitates the microsomal proteins and halts enzymatic activity.
-
-
Sample Processing:
-
Vortex the samples vigorously.
-
Centrifuge the samples at high speed (e.g., >10,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.
-
-
Analysis:
Analytical Characterization: The Power of LC-MS/MS
LC-MS/MS is the gold standard for the identification and quantification of drug metabolites due to its high sensitivity, selectivity, and structural elucidation capabilities.[17]
Metabolite Identification
-
Full Scan and Product Ion Scan: Initial analysis involves acquiring full scan mass spectra to detect potential metabolites. The masses of expected metabolites (e.g., +16 Da for hydroxylation, +16 Da for sulfoxidation) are monitored. Product ion scans (MS/MS) are then performed on these potential metabolite ions to obtain fragmentation patterns. These patterns are compared to the fragmentation of the parent drug and, ideally, to authentic reference standards of the metabolites.[18]
Quantitative Analysis
-
Multiple Reaction Monitoring (MRM): For quantification, a highly sensitive and specific LC-MS/MS method using MRM is developed. This involves monitoring specific precursor-to-product ion transitions for omeprazole and its metabolites. A stable isotope-labeled internal standard is often used to correct for variations in sample preparation and instrument response. Calibration curves are constructed using the reference standards to accurately quantify the concentration of each metabolite formed.
Key Metabolic Pathways and Enzyme Kinetics
The primary metabolic transformations of omeprazole observed in vitro are hydroxylation and sulfoxidation.
Sources
- 1. Omeprazole Therapy and CYP2C19 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. Review article: omeprazole and the cytochrome P450 system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Formation of omeprazole sulphone but not 5-hydroxyomeprazole is inhibited by grapefruit juice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Identification of human liver cytochrome P450 isoforms mediating omeprazole metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Choosing Between Human Liver Microsomes and Hepatocytes [synapse.patsnap.com]
- 10. Drug Metabolism Studies Using Liver Microsomes [milecell-bio.com]
- 11. dls.com [dls.com]
- 12. Role of human liver microsomes in in vitro metabolism of drugs-a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Determination of omeprazole and its metabolites in human plasma by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. researchgate.net [researchgate.net]
- 16. ijpsr.com [ijpsr.com]
- 17. researchgate.net [researchgate.net]
- 18. Profiling and Identification of Omeprazole Metabolites in Mouse Brain and Plasma by Isotope Ratio-Monitoring Liquid Chromatography-Mass Spectrometric Method - PMC [pmc.ncbi.nlm.nih.gov]
The Litmus Test for CYP2C19 Activity: A Technical Guide to 5-O-Desmethylomeprazole and Metabolite Profiling in Omeprazole Metabolism
Foreword: Beyond the Proton Pump – Omeprazole as a Metabolic Probe
To the researchers, clinical scientists, and drug development professionals who navigate the complex world of pharmacokinetics, the proton pump inhibitor omeprazole represents more than just a remedy for acid-related disorders.[1][2][3] It is a powerful in vivo tool, a metabolic litmus test for gauging the activity of a critical enzyme in drug metabolism: Cytochrome P450 2C19 (CYP2C19).[1][4] This guide provides an in-depth exploration of omeprazole metabolism, focusing on its primary metabolite, 5-hydroxyomeprazole, as the principal biomarker for CYP2C19 activity, while also elucidating the role of a secondary metabolite mentioned in recent interest, 5-O-desmethylomeprazole.
Our journey will traverse the enzymatic pathways governing omeprazole's fate, delve into the profound impact of genetic variability, and provide field-tested, detailed protocols for the accurate quantification and interpretation of these metabolic biomarkers. This document is structured not as a rigid manual, but as a narrative of scientific inquiry, designed to empower you with the causal reasoning behind each methodological choice, ensuring that every protocol is a self-validating system.
The Metabolic Crossroads: CYP2C19 and CYP3A4 in Omeprazole Biotransformation
Omeprazole, administered as a racemic mixture of (R)- and (S)-enantiomers, undergoes extensive hepatic metabolism primarily orchestrated by two key CYP450 enzymes.[5] The metabolic fate of omeprazole is the cornerstone of its utility as a phenotyping probe.
-
The High-Affinity Pathway (CYP2C19): The hydroxylation of omeprazole at the 5-position of the benzimidazole ring to form 5-hydroxyomeprazole is predominantly catalyzed by CYP2C19.[6] This is the primary, high-affinity metabolic route. The formation rate of 5-hydroxyomeprazole serves as a direct and reliable indicator of in vivo CYP2C19 functional activity.[6]
-
The Lower-Affinity Pathway (CYP3A4): In parallel, CYP3A4 mediates the formation of omeprazole sulfone . This pathway is particularly significant in individuals with low CYP2C19 activity.
-
The Role of 5-O-Desmethylomeprazole: 5-O-desmethylomeprazole is a less abundant metabolite of omeprazole. Its formation is also catalyzed by CYP2C19. While it is a direct product of omeprazole metabolism, it is not typically used as the primary biomarker for CYP2C19 activity in clinical phenotyping studies. Instead, recent research has highlighted its role as a time-dependent inhibitor of both CYP2C19 and CYP3A4, which can contribute to the non-linear pharmacokinetics of omeprazole and potential drug-drug interactions.
The interplay between these pathways is visually represented in the metabolic map below.
Genetic Polymorphisms of CYP2C19: The Basis for Variable Metabolism
The clinical utility of omeprazole as a phenotyping tool is intrinsically linked to the highly polymorphic nature of the CYP2C19 gene.[1] Genetic variations can lead to significantly different enzyme activity levels, categorizing individuals into distinct metabolizer phenotypes. This genetic lottery has profound implications for drug efficacy and safety.
| Phenotype | Genotype Examples | Metabolic Activity | Implication for Omeprazole Therapy |
| Ultrarapid Metabolizer (UM) | 17/17 | Increased | Standard doses may be insufficient, leading to therapeutic failure.[1][7] |
| Extensive/Normal Metabolizer (EM/NM) | 1/1 | Normal | Expected response to standard doses. |
| Intermediate Metabolizer (IM) | 1/2, 1/3 | Decreased | Higher plasma concentrations of omeprazole, generally leading to good therapeutic effect. |
| Poor Metabolizer (PM) | 2/2, 2/3, 3/3 | Markedly Reduced or Absent | Significantly higher exposure to omeprazole, increased risk of concentration-dependent side effects with long-term use.[1][4] |
Table adapted from the Clinical Pharmacogenetics Implementation Consortium (CPIC) and Dutch Pharmacogenetics Working Group (DPWG) guidelines.[1][3][7]
The prevalence of these phenotypes varies significantly across different ethnic populations. For instance, the poor metabolizer phenotype is more common in Asian populations (15-20%) compared to Caucasians (approximately 3%).[4]
Clinical Phenotyping Protocol: A Step-by-Step Workflow
The following protocol outlines a robust methodology for CYP2C19 phenotyping using omeprazole. The core principle is to administer a single dose of omeprazole and then measure the plasma concentrations of the parent drug and its primary metabolite, 5-hydroxyomeprazole, at a specific time point.
Subject Preparation and Dosing
-
Subject Selection: Recruit healthy volunteers or patients who have been off any interacting medications for at least one week.
-
Fasting: Subjects should fast overnight for at least 8 hours prior to dosing.
-
Dosing: Administer a single oral dose of 20 mg omeprazole with water. A 40 mg dose can also be used, but it's important to be consistent within a study.[8]
Blood Sampling and Processing
-
Timing: Collect a venous blood sample (approximately 5 mL) at 3 hours post-dose. While other time points like 2 or 4 hours have been used, 3 hours is a commonly cited and validated time point.
-
Anticoagulant: Collect blood in tubes containing heparin or EDTA.
-
Plasma Separation: Centrifuge the blood sample at approximately 2000 x g for 10 minutes at 4°C to separate the plasma.
-
Storage: Immediately transfer the plasma to a clean, labeled polypropylene tube and store at -80°C until analysis.
Sources
- 1. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 2. scienceopen.com [scienceopen.com]
- 3. files.cpicpgx.org [files.cpicpgx.org]
- 4. Omeprazole Therapy and CYP2C19 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Improving CYP2C19 phenotyping using stereoselective omeprazole and 5‐hydroxy‐omeprazole metabolic ratios - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ClinPGx [clinpgx.org]
- 8. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Role of Omeprazole Metabolism in CYP2C19 Phenotyping
This guide provides a comprehensive technical overview of the principles and methodologies underlying the use of omeprazole and its primary metabolite, 5-hydroxyomeprazole, for the accurate phenotyping of the Cytochrome P450 2C19 (CYP2C19) enzyme. It is intended for researchers, clinical scientists, and drug development professionals engaged in pharmacogenetics and personalized medicine.
The Clinical Imperative for CYP2C19 Characterization
The Cytochrome P450 (CYP) superfamily of enzymes is fundamental to xenobiotic metabolism. Among its members, CYP2C19 is responsible for the biotransformation of approximately 15% of all clinically used drugs, including proton pump inhibitors (PPIs), antiplatelet agents, antidepressants, and benzodiazepines.[1][2]
A key challenge in clinical pharmacology is the high degree of genetic polymorphism in the CYP2C19 gene.[2][3] These variations can lead to the synthesis of enzymes with a wide spectrum of activity, directly impacting drug efficacy and the risk of adverse events.[3] Individuals can be classified into distinct phenotype groups based on their metabolic capacity.[4]
Table 1: CYP2C19 Phenotype Classification and Associated Genotypes
| Phenotype | Metabolic Capacity | Example Genotypes | Clinical Implication |
|---|---|---|---|
| Ultrarapid Metabolizer (UM) | Markedly Increased | 17/17 | Potential therapeutic failure at standard doses.[4][5] |
| Rapid Metabolizer (RM) | Increased | 1/17 | Accelerated drug clearance.[4] |
| Normal Metabolizer (NM) | Normal (Wild-Type) | 1/1 | Expected drug response at standard doses.[4][6] |
| Intermediate Metabolizer (IM) | Decreased | 1/2, 1/3 | Reduced drug clearance, potential for increased drug exposure.[4][6] |
| Poor Metabolizer (PM) | Severely Reduced / Absent | 2/2, 2/3, 3/3 | High risk of toxicity or adverse effects due to drug accumulation.[6][7] |
This classification is based on guidelines from the Clinical Pharmacogenetics Implementation Consortium (CPIC).[8][9][10]
The prevalence of these phenotypes varies significantly across global populations. For instance, the Poor Metabolizer phenotype is found in approximately 3-5% of Caucasian populations but increases to 15-20% in Asian populations.[6][7] This interethnic variability underscores the necessity of accurate metabolic profiling to guide therapeutic decisions.[3] Phenotyping, the process of determining this metabolic capacity in vivo, provides a direct measure of enzyme function. Omeprazole has emerged as a safe and effective probe drug for this purpose.[11][12]
The Metabolic Fate of Omeprazole: A Dichotomous Pathway
When administered, omeprazole is primarily metabolized in the liver through two major, competing pathways orchestrated by distinct CYP enzymes. The ratio of the resulting metabolites serves as a precise indicator of an individual's underlying CYP2C19 activity.
-
The CYP2C19 Pathway (Hydroxylation): The principal metabolic route for omeprazole is hydroxylation, catalyzed predominantly by CYP2C19, to form its primary metabolite, 5-hydroxyomeprazole .[13][14][15] This metabolite is pharmacologically inactive.[16] The rate of this reaction is directly proportional to the functional capacity of the CYP2C19 enzyme.
-
The CYP3A4 Pathway (Sulphoxidation): A secondary pathway, mediated by the CYP3A4 enzyme, converts omeprazole to omeprazole sulfone .[15][17][18]
It is crucial to distinguish the primary metabolite, 5-hydroxyomeprazole, from other minor metabolites like 5-O-desmethylomeprazole. While 5-O-desmethylomeprazole is a recognized metabolite of omeprazole, scientific literature overwhelmingly confirms that 5-hydroxyomeprazole is the definitive and critical metabolite used for calculating the metabolic ratio in CYP2C19 phenotyping.[1][11][18][][20]
The following diagram illustrates the core metabolic pathways of omeprazole.
Causality: Why the Omeprazole/5-Hydroxyomeprazole Ratio Defines Phenotype
The utility of omeprazole as a phenotyping probe is grounded in the stereoselective nature of its metabolism. Commercial omeprazole is a racemic mixture of (R)- and (S)-enantiomers. While both CYP2C19 and CYP3A4 can metabolize the (R)-enantiomer, the hydroxylation of (S)-omeprazole is exclusively mediated by CYP2C19 .[1][12][21][22] This exclusivity makes the formation of (S)-5-hydroxyomeprazole a highly specific and reliable proxy for CYP2C19 activity, minimizing confounding metabolic influences from other enzymes.
The core of the phenotyping assessment is the Metabolic Ratio (MR) , also known as the Hydroxylation Index. It is calculated from plasma concentrations:
MR = [Omeprazole] / [5-Hydroxyomeprazole]
This ratio provides a quantitative measure of enzyme function:
-
Low MR: A low concentration of the parent drug (omeprazole) relative to the metabolite (5-hydroxyomeprazole) indicates efficient conversion. This is characteristic of Normal, Rapid, and Ultrarapid Metabolizers .[11]
-
High MR: A high concentration of omeprazole relative to 5-hydroxyomeprazole signifies poor conversion, indicating impaired enzyme function. This is the hallmark of Intermediate and Poor Metabolizers .[18]
Studies have established quantitative cut-offs to differentiate between phenotypes based on the MR. For example, a study involving Russian peptic ulcer patients identified statistically significant differences in the median urinary MR between different genotype groups, with Ultrarapid Metabolizers showing a significantly higher median MR (indicative of parent drug to metabolite ratio in urine) compared to Normal Metabolizers.[11][23][24]
Experimental Protocol for In Vivo CYP2C19 Phenotyping
The following protocol outlines a robust, self-validating methodology for determining CYP2C19 phenotype using omeprazole.
Subject Preparation and Dosing
-
Informed Consent: Obtain written informed consent from all participants in accordance with ethical guidelines.
-
Subject Screening: Screen subjects for any contraindications, including known allergies to PPIs, pregnancy, or breastfeeding.
-
Washout Period: Instruct subjects to abstain from any known CYP2C19 inhibitors (e.g., fluvoxamine, voriconazole) or inducers (e.g., rifampicin) for at least 7-14 days prior to the study.[1][12]
-
Fasting: Subjects should fast overnight for at least 8 hours prior to drug administration.
-
Probe Drug Administration: Administer a single oral dose of 20 mg or 40 mg of omeprazole with a standardized volume of water.[17][25]
Sample Collection and Processing
-
Blood Sampling: Collect venous blood samples into tubes containing an appropriate anticoagulant (e.g., EDTA or heparin). The timing of the sample is critical. While a full pharmacokinetic profile (multiple time points) provides the most data via the Area Under the Curve (AUC) ratio, a single-point measurement at 2 or 3 hours post-dose has been shown to provide a reliable MR for phenotyping.[1][11][25]
-
Plasma Separation: Within 1 hour of collection, centrifuge the blood samples at approximately 1500 x g for 10 minutes at 4°C to separate the plasma.
-
Sample Storage: Immediately transfer the plasma to labeled cryovials and store at -80°C until analysis to ensure analyte stability.
Bioanalytical Quantification
-
Methodology: Utilize a validated High-Performance Liquid Chromatography (HPLC) or, for higher sensitivity and specificity, a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[23][26]
-
Sample Preparation: Perform protein precipitation or liquid-liquid extraction on the plasma samples to remove interfering substances.
-
Chromatographic Separation: Use a suitable C18 column to separate omeprazole, 5-hydroxyomeprazole, and an internal standard.
-
Quantification: Generate a standard curve using known concentrations of omeprazole and 5-hydroxyomeprazole to accurately quantify their concentrations in the subject samples.
Data Analysis and Phenotype Assignment
-
Calculate the Metabolic Ratio (MR): For each subject, divide the plasma concentration of omeprazole by the plasma concentration of 5-hydroxyomeprazole.
-
Assign Phenotype: Compare the calculated MR to established, validated cut-off values to classify the subject as a PM, IM, NM, RM, or UM.
The workflow below provides a visual summary of the experimental process.
Ensuring Trustworthiness: The Link Between Phenotype and Genotype
A crucial aspect of a self-validating system is the integration of both phenotyping and genotyping. While phenotyping measures the actual enzyme activity—which can be transiently affected by environmental factors like co-administered drugs—genotyping identifies the underlying genetic blueprint responsible for that activity.[23] A strong correlation between the metabolic ratio (phenotype) and the subject's known CYP2C19 allele status (genotype) provides the highest level of confidence in the results. This dual approach is the gold standard in pharmacogenetic research, ensuring that the observed metabolic capacity is correctly attributed to the individual's genetic makeup.
Conclusion
The metabolic conversion of omeprazole to 5-hydroxyomeprazole is a precise and reliable biomarker for in vivo CYP2C19 activity. The specificity of this pathway, particularly for the (S)-enantiomer, allows for a clear distinction between different metabolic phenotypes. By employing a robust experimental protocol and leveraging sensitive bioanalytical techniques, researchers and clinicians can accurately determine an individual's CYP2C19 status. This information is invaluable for optimizing drug therapy, minimizing adverse reactions, and advancing the practice of personalized medicine in numerous therapeutic areas.[27]
References
-
Pratt, V.M., et al. (2012). Omeprazole Therapy and CYP2C19 Genotype. National Center for Biotechnology Information (NCBI). Available at: [Link]
-
Ono, S., et al. (1996). Human CYP2C19 Is a Major Omeprazole 5-hydroxylase, as Demonstrated With Recombinant Cytochrome P450 Enzymes. Drug Metabolism and Disposition. Available at: [Link]
-
Abouir, N., et al. (2024). Improving CYP2C19 phenotyping using stereoselective omeprazole and 5-hydroxy-omeprazole metabolic ratios. Basic & Clinical Pharmacology & Toxicology. Available at: [Link]
-
Ingelman-Sundberg, M. (2005). Clinical relevance of genetic polymorphisms in the human CYP2C subfamily. British Journal of Clinical Pharmacology. Available at: [Link]
-
Baldwin, R.M., et al. (2008). Increased omeprazole metabolism in carriers of the CYP2C1917 allele*. British Journal of Clinical Pharmacology. Available at: [Link]
-
ArtMolecule. 5-Hydroxy omeprazole standards. ArtMolecule. Available at: [Link]
-
Sychev, D.A., et al. (2017). Urine metabolic ratio of omeprazole in relation to CYP2C19 polymorphisms in Russian peptic ulcer patients. Pharmacogenomics and Personalized Medicine. Available at: [Link]
-
Abouir, N., et al. (2024). Improving CYP2C19 phenotyping using stereoselective omeprazole and 5-hydroxy-omeprazole metabolic ratios. University of Lausanne. Available at: [Link]
-
Shirai, N., et al. (2001). Effects of CYP2C19 genotypic differences in the metabolism of omeprazole and rabeprazole on intragastric pH. Alimentary Pharmacology & Therapeutics. Available at: [Link]
-
Genomics Education Programme. CYP2C19 — Knowledge Hub. Health Education England. Available at: [Link]
-
Bråten, L.S., et al. (2021). Omeprazole Treatment Failure in Gastroesophageal Reflux Disease and Genetic Variation at the CYP2C Locus. Frontiers in Pharmacology. Available at: [Link]
-
Abouir, N., et al. (2024). Improving CYP2C19 phenotyping using stereoselective omeprazole and 5-hydroxy-omeprazole metabolic ratios. ResearchGate. Available at: [Link]
-
Scott, S.A., et al. (2011). Clinical Pharmacogenetics Implementation Consortium Guidelines for Cytochrome P450-2C19 (CYP2C19) Genotype and Clopidogrel Therapy. Clinical Pharmacology & Therapeutics. Available at: [Link]
-
Sychev, D.A., et al. (2017). Urine metabolic ratio of omeprazole in relation to CYP2C19 polymorphisms in Russian peptic ulcer patients. PubMed. Available at: [Link]
-
FASS-Läkemedel i Sverige. (2024). CYP2C19 polymorphism: Significance and symbolism. FASS. Available at: [Link]
-
Al-Azzam, S., et al. (2024). From genes to drugs: CYP2C19 and pharmacogenetics in clinical practice. Frontiers in Genetics. Available at: [Link]
-
Díaz-Ordóñez, L., et al. (2021). Evaluation of CYP2C19 Gene Polymorphisms in Patients with Acid Peptic Disorders and Different Therapeutic Responses to Proton Pump Inhibitors. Pharmacogenomics and Personalized Medicine. Available at: [Link]
-
Furuta, T., & Ishizaki, T. (2016). Pharmacogenomics of Gastrointestinal Drugs: Focus on Proton Pump Inhibitors. Basicmedical Key. Available at: [Link]
-
Li-Wan-Po, A., et al. (2010). Pharmacogenetics of CYP2C19: functional and clinical implications of a new variant CYP2C1917*. British Journal of Clinical Pharmacology. Available at: [Link]
-
Sychev, D.A., et al. (2017). Urine metabolic ratio of omeprazole in relation to CYP2C19 polymorphisms in Russian peptic ulcer patients. Dove Medical Press. Available at: [Link]
-
Abouir, N., et al. (2024). Improving CYP2C19 phenotyping using stereoselective omeprazole and 5-hydroxy-omeprazole metabolic ratios. Semantic Scholar. Available at: [Link]
-
Abouir, N., et al. (2024). Improving CYP2C19 phenotyping using stereoselective omeprazole and 5-hydroxy-omeprazole metabolic ratios. PubMed. Available at: [Link]
-
Lee, C.R., et al. (2022). CPIC® Guideline for Clopidogrel and CYP2C19. Clinical Pharmacogenetics Implementation Consortium. Available at: [Link]
-
Uno, T., et al. (2000). Formation of omeprazole sulphone but not 5-hydroxyomeprazole is inhibited by grapefruit juice. European Journal of Clinical Pharmacology. Available at: [Link]
-
CPIC. CYP2C19 CPIC guidelines. Clinical Pharmacogenetics Implementation Consortium. Available at: [Link]
-
Diasorin. CYP2C19 Testing: An Opportunity to Improve Patient Care. Diasorin. Available at: [Link]
-
Borges, K.B., et al. (2011). Biotransformation of omeprazole to 5-hydroxyomeprazole and/or omeprazole sulphone. ResearchGate. Available at: [Link]
-
Pratt, V.M., et al. (2016). Omeprazole Therapy and CYP2C19 Genotype. National Center for Biotechnology Information (NCBI). Available at: [Link]
-
Daan Gene Co., Ltd. CYP2C19 Genotyping Diagnostic Kit (PCR-Fluorescence Probing). Daan Gene. Available at: [Link]
-
Zahid, F., & Rahman, S.Z. (2016). CYP2C19 phenotype frequency distribution. ResearchGate. Available at: [Link]
-
National Center for Biotechnology Information. Hydroxyomeprazole. PubChem. Available at: [Link]
-
University of Chicago. (2024). CYP2C19 Genotyping. Genetic Services Laboratory. Available at: [Link]
-
Abouir, N., et al. (2024). Improving CYP2C19 phenotyping using stereoselective omeprazole and 5-hydroxy-omeprazole metabolic ratios. R Discovery. Available at: [Link]
-
Generi Biotech. CYP2C19 Genotyping Diagnostic Kit – CE-IVD Real-Time PCR. Generi Biotech. Available at: [Link]
-
Al-Dosari, M.S., et al. (2013). Genotype-Phenotype Analysis of CYP2C19 in Healthy Saudi Individuals and its Potential Clinical Implication in Drug Therapy. PLoS One. Available at: [Link]
-
Goffin Molecular Technologies. CYP2C19 StripAssay. Goffin Molecular Technologies. Available at: [Link]
-
Zhang, X., et al. (2020). Kinetics of 5-hydroxyomeprazole and 5-O-desmethylomeprazole formation by human liver microsomes. ResearchGate. Available at: [Link]
-
Dilbato, T. (2018). Phenotyping of CYP2C19 and CYP3A4 by Using Omeprazole as a Probe Drug and Genotyping of CYP2C19 for Common Allelic Variants in Ethiopians. Africa Thesis Bank. Available at: [Link]
-
National Center for Biotechnology Information. 5-o-Desmethylomeprazole. PubChem. Available at: [Link]
Sources
- 1. Improving CYP2C19 phenotyping using stereoselective omeprazole and 5‐hydroxy‐omeprazole metabolic ratios - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. wisdomlib.org [wisdomlib.org]
- 4. CYP2C19 — Knowledge Hub [genomicseducation.hee.nhs.uk]
- 5. Frontiers | Omeprazole Treatment Failure in Gastroesophageal Reflux Disease and Genetic Variation at the CYP2C Locus [frontiersin.org]
- 6. Omeprazole Therapy and CYP2C19 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Clinical relevance of genetic polymorphisms in the human CYP2C subfamily - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Clinical Pharmacogenetics Implementation Consortium Guidelines for Cytochrome P450-2C19 (CYP2C19) Genotype and Clopidogrel Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CPIC® Guideline for Clopidogrel and CYP2C19 – CPIC [cpicpgx.org]
- 10. CYP2C19 CPIC guidelines – CPIC [cpicpgx.org]
- 11. Urine metabolic ratio of omeprazole in relation to CYP2C19 polymorphisms in Russian peptic ulcer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 12. api.unil.ch [api.unil.ch]
- 13. Human CYP2C19 is a major omeprazole 5-hydroxylase, as demonstrated with recombinant cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. caymanchem.com [caymanchem.com]
- 15. Pharmacogenomics of Gastrointestinal Drugs: Focus on Proton Pump Inhibitors | Basicmedical Key [basicmedicalkey.com]
- 16. 5-Hydroxy omeprazole standards | @rtMolecule [artmolecule.fr]
- 17. ovid.com [ovid.com]
- 18. Formation of omeprazole sulphone but not 5-hydroxyomeprazole is inhibited by grapefruit juice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. 5-O-Desmethyl Omeprazole | LGC Standards [lgcstandards.com]
- 21. researchgate.net [researchgate.net]
- 22. Improving CYP2C19 phenotyping using stereoselective omeprazole and 5-hydroxy-omeprazole metabolic ratios - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Urine metabolic ratio of omeprazole in relation to CYP2C19 polymorphisms in Russian peptic ulcer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. dovepress.com [dovepress.com]
- 25. ovid.com [ovid.com]
- 26. researchgate.net [researchgate.net]
- 27. Frontiers | From genes to drugs: CYP2C19 and pharmacogenetics in clinical practice [frontiersin.org]
Introduction: The Role of 5-O-Desmethylomeprazole in Pharmaceutical Analysis
An In-depth Technical Guide to the Synthesis of 5-O-Desmethylomeprazole as a Reference Standard
5-O-Desmethylomeprazole is a primary metabolite and known impurity of Omeprazole, a widely used proton pump inhibitor for treating acid-related gastrointestinal conditions.[][2][3] In the context of pharmaceutical development and quality control, the accurate identification and quantification of such impurities are mandated by regulatory bodies to ensure the safety and efficacy of the final drug product.[4][5] The synthesis of high-purity 5-O-desmethylomeprazole is therefore a critical endeavor, as it provides the necessary reference standard for analytical method validation, impurity profiling, and stability studies.[4][6]
This guide provides a comprehensive overview of a robust synthetic route to 5-O-desmethylomeprazole, focusing on the chemical rationale behind the chosen methodology, a detailed experimental protocol, and the necessary analytical techniques for characterization and purity verification.
Synthetic Strategy: Selective Demethylation of Omeprazole
The most direct and logical pathway to synthesize 5-O-desmethylomeprazole is through the selective O-demethylation of the parent drug, omeprazole. This strategy is predicated on the availability of omeprazole as a starting material and the challenge of cleaving a specific methyl-aryl ether bond without affecting other sensitive functional groups within the molecule.
The core structure of omeprazole features a sensitive methylsulfinyl bridge linking a benzimidazole ring and a pyridine ring. This sulfoxide group is susceptible to both oxidation (to a sulfone) and reduction (to a sulfide) under harsh reaction conditions. Therefore, the key to a successful synthesis is the selection of a demethylating agent and reaction conditions that are potent enough to cleave the relatively stable 5-methoxy bond on the benzimidazole ring while preserving the integrity of the sulfoxide and the overall molecular framework. Reagents such as boron tribromide (BBr₃) or aluminum chloride (AlCl₃) in combination with a nucleophilic scavenger are effective for this type of transformation, offering a balance of reactivity and selectivity.
Below is the general chemical transformation:
Caption: Synthetic transformation from Omeprazole to 5-O-Desmethylomeprazole.
Detailed Experimental Protocol
This protocol describes a laboratory-scale synthesis designed to produce 5-O-desmethylomeprazole of sufficient purity to serve as an analytical reference standard.
Part 1: Demethylation Reaction
-
Reactor Setup: A dry, three-necked round-bottom flask is equipped with a magnetic stirrer, a thermometer, a dropping funnel, and a nitrogen inlet. An inert atmosphere is crucial to prevent the oxidation of the sulfoxide moiety and to handle moisture-sensitive reagents.
-
Dissolution: Dissolve Omeprazole (1.0 eq) in anhydrous Dichloromethane (DCM) at a concentration of approximately 20-30 mL per gram of omeprazole.
-
Cooling: Cool the solution to -78°C using a dry ice/acetone bath. This low temperature is critical for controlling the high reactivity of the Lewis acid (BBr₃) and minimizing potential side reactions.
-
Reagent Addition: Slowly add a solution of Boron Tribromide (BBr₃, ~1.5 eq) in anhydrous DCM dropwise via the dropping funnel over 30-45 minutes. Maintain the internal temperature below -70°C.
-
Causality: The slow, controlled addition prevents localized overheating and degradation of the substrate. The excess of BBr₃ ensures the reaction proceeds to completion.
-
-
Reaction Monitoring: Stir the reaction mixture at -78°C. The progress is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) at 30-minute intervals. A sample is taken, quenched with methanol, and spotted on a TLC plate (e.g., Silica gel, 10% Methanol in DCM as mobile phase) to observe the disappearance of the starting material spot and the appearance of a new, more polar product spot.
Part 2: Work-up and Extraction
-
Quenching: Once the reaction is complete (typically 2-4 hours), quench the reaction by the slow, dropwise addition of methanol while maintaining the low temperature. This safely neutralizes the excess BBr₃.
-
Neutralization: Allow the mixture to warm to room temperature. Slowly pour it into a beaker containing a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acidic components.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with a suitable organic solvent, such as a 9:1 mixture of DCM and Isopropanol.
-
Washing and Drying: Combine the organic layers, wash with brine to remove residual water, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Solvent Removal: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to yield the crude product.
Part 3: Purification and Characterization
-
Purification: The crude solid is purified using flash column chromatography.
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient elution system, typically starting with 100% DCM and gradually increasing the polarity by adding Methanol (e.g., 0% to 10% Methanol).
-
Self-Validation: Fractions are collected and analyzed by TLC. Those containing the pure product are combined.
-
-
Final Product: The solvent from the combined pure fractions is evaporated to yield 5-O-desmethylomeprazole as a solid, typically light beige to yellow in color.[]
-
Structural Confirmation:
-
Mass Spectrometry (MS): The molecular weight is confirmed. The expected m/z for [M+H]⁺ is approximately 332.1.[2][7]
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded to confirm the structure. The key indicator of success is the disappearance of the methoxy singlet (~3.8 ppm in ¹H NMR) from the benzimidazole ring and the appearance of a phenolic -OH proton.[8]
-
-
Purity Assessment:
Caption: Overall workflow for the synthesis and validation of 5-O-Desmethylomeprazole.
Data Summary and Specifications
The successful synthesis of 5-O-desmethylomeprazole as a reference standard should yield a product conforming to the specifications outlined below.
| Parameter | Specification | Rationale & Method |
| IUPAC Name | 2-[[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]sulfinyl]-1H-benzimidazol-5-ol | Confirms chemical identity.[] |
| Molecular Formula | C₁₆H₁₇N₃O₃S | Derived from elemental composition.[11] |
| Molecular Weight | 331.39 g/mol | Confirmed by Mass Spectrometry.[2] |
| Appearance | Light Beige to Light Yellow Solid | Visual inspection.[] |
| Solubility | Soluble in DMSO, DMF, Methanol, Ethanol | Important for preparing analytical solutions.[] |
| Purity (HPLC) | >95% | Ensures suitability as a quantitative reference standard.[2] |
| Storage | Store at -20°C | Protects the compound from degradation over time.[][2] |
Conclusion
The synthesis of 5-O-desmethylomeprazole via selective demethylation of omeprazole is a technically demanding but necessary process for the pharmaceutical industry. The protocol outlined in this guide emphasizes control over reaction conditions and robust purification and analytical validation. By following this self-validating workflow, researchers and drug development professionals can reliably produce high-purity 5-O-desmethylomeprazole, enabling accurate impurity profiling and ensuring the quality and safety of omeprazole-based drug products.
References
-
5-O-Desmethyl Omeprazole. Acanthus Research. [Link]
-
Synthesis, structure, and reactivity of Omeprazole and related compounds. White Rose eTheses Online. [Link]
-
Development of Impurity Profiling Methods Using Modern Analytical Techniques. International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
Impurity profiling and HPLC methods for drug quality compliance. AMSbiopharma. [Link]
-
5-o-Desmethylomeprazole. PubChem, National Institutes of Health. [Link]
-
Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews: A Journal of Pharmaceutical Science. [Link]
-
An O-Demethylation Metabolite of Rabeprazole Sulfide by Cunninghamella blakesleeana 3.970 Biotransformation. MDPI. [Link]
-
Analytical quality by design-based development of a capillary electrophoresis method for Omeprazole impurity profiling. FLORE, University of Florence. [Link]
-
Rapid UHPLC Method Development for Omeprazole Analysis in a Quality-by-Design Framework and Transfer to HPLC Using Chromatographic Modeling. Molnar Institute. [Link]
Sources
- 2. 5-O-Desmethyl Omeprazole | LGC Standards [lgcstandards.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 5. rroij.com [rroij.com]
- 6. ijprajournal.com [ijprajournal.com]
- 7. 5-o-Desmethylomeprazole | C16H17N3O3S | CID 10404448 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 9. flore.unifi.it [flore.unifi.it]
- 10. molnar-institute.com [molnar-institute.com]
- 11. 5-O-Desmethyl Omeprazole - Acanthus Research [acanthusresearch.com]
Topic: 5-o-Desmethylomeprazole: A Comprehensive Guide to Chemical Stability and Degradation Pathways
An In-Depth Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
5-O-Desmethylomeprazole, a primary metabolite of the widely prescribed proton pump inhibitor omeprazole, is a critical molecule in both metabolic and pharmaceutical stability studies.[1][2] Its structural similarity to the parent drug implies a comparable susceptibility to degradation under various environmental conditions, a factor of paramount importance for ensuring the safety, efficacy, and quality of omeprazole-based drug products. This technical guide provides an in-depth analysis of the chemical stability of 5-O-Desmethylomeprazole, elucidating its degradation pathways under hydrolytic, oxidative, thermal, and photolytic stress. By synthesizing data from studies on omeprazole and its analogues, this document offers field-proven insights into experimental design for forced degradation, analytical methodologies for degradant identification, and the causal mechanisms behind its instability.
Introduction: The Significance of 5-o-Desmethylomeprazole
5-O-Desmethylomeprazole is a human metabolite of omeprazole, formed primarily through the action of the cytochrome P450 enzyme system in the liver.[2][3] It is also considered a potential impurity and degradation product in omeprazole drug substances and products.[] Understanding its stability profile is not merely an academic exercise; it is a regulatory and scientific necessity. Knowledge of how this molecule behaves under stress helps to:
-
Establish the intrinsic stability of the molecule.[5]
-
Elucidate degradation pathways and identify potential degradants that could appear in final drug formulations during their shelf life.[5]
-
Develop and validate robust, stability-indicating analytical methods capable of separating the active pharmaceutical ingredient (API) from all its related substances.[5][6]
-
Inform formulation and packaging development to protect the drug product from degradation.[5]
Chemical Profile:
-
IUPAC Name: 2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-3H-benzimidazol-5-ol[]
-
CAS Number: 151602-49-2[1]
-
Molecular Formula: C16H17N3O3S[1]
-
Molecular Weight: 331.39 g/mol [1]
Core Principles of Stability: Factors Influencing Degradation
The stability of 5-O-Desmethylomeprazole, like its parent compound omeprazole, is intrinsically linked to its chemical structure—specifically, the substituted benzimidazole and pyridine rings connected by a methylsulfinyl bridge. This structure is highly susceptible to degradation under several key conditions.
pH-Dependent Degradation (Hydrolysis)
The most critical factor governing the stability of this compound class is pH. The degradation kinetics are highly pH-dependent, showcasing extreme lability in acidic media and relative stability in alkaline conditions.[7][8]
-
Acidic Conditions (pH < 7): In an acidic environment, the benzimidazole nitrogen is protonated, initiating a cascade of intramolecular rearrangements. This leads to rapid degradation, with studies on omeprazole showing half-lives as short as minutes at low pH values.[7] The primary degradation products are rearranged monomers and various dimeric species.[9][10] This instability is the fundamental reason why oral omeprazole formulations are enteric-coated, to protect the API from the acidic environment of the stomach.[11]
-
Neutral to Alkaline Conditions (pH > 7): The molecule exhibits significantly greater stability as the pH increases. Maximum stability for omeprazole is observed at a pH of approximately 11.[8] Under these conditions, the degradation rate slows dramatically, though it is not entirely arrested.[7]
Oxidative Degradation
The sulfoxide group in 5-O-Desmethylomeprazole is a prime target for oxidation. Exposure to oxidizing agents, such as hydrogen peroxide (H₂O₂), can readily convert the sulfoxide to a sulphone.[12] This pathway is a common focus in forced degradation studies, as oxidative impurities can potentially form during synthesis or upon storage if the drug substance is exposed to atmospheric oxygen, especially in the presence of initiators like metal ions.[5][12]
Thermal Degradation
Elevated temperatures accelerate the rate of chemical reactions, and thermal stress is a key component of stability testing.[12]
-
Solid-State: The stability of 5-O-Desmethylomeprazole in its solid form is influenced by both temperature and humidity.[11][13] Studies on omeprazole have shown that its decomposition in the solid state follows specific kinetic models, and the presence of moisture can significantly increase the degradation rate.[11][13]
-
Solution: In solution, thermal degradation is often intertwined with pH-dependent hydrolysis, with higher temperatures amplifying the rate of hydrolytic decomposition.[7]
Photolytic Degradation
Exposure to light, particularly in the UV range (300-400 nm), can induce photolytic degradation.[12] The ICH Q1B guideline mandates photostability testing to assess the impact of light on the drug substance and product.[14] The absorbed light energy can promote the molecule to an excited state, leading to the formation of photodegradants through various reaction pathways, including photo-oxidation.[12]
Elucidating Degradation Pathways and Key Products
Forced degradation studies are instrumental in generating and identifying potential degradation products.[5] While specific studies on 5-O-Desmethylomeprazole are limited, the degradation pathways can be reliably inferred from the extensive research conducted on omeprazole.[9][10][15] The degradants of 5-O-Desmethylomeprazole are expected to be analogous to those of omeprazole, differing primarily by the presence of a hydroxyl group instead of a methoxy group on the benzimidazole ring.[9][10]
The diagram below illustrates the conceptual degradation pathways.
Caption: Conceptual Degradation Pathways of 5-o-Desmethylomeprazole.
Summary of Potential Degradation Products
The following table summarizes the likely degradation products of 5-O-Desmethylomeprazole based on the known degradants of omeprazole.
| Stress Condition | Likely Degradation Product Type | Mechanism / Rationale |
| Acidic Hydrolysis | Rearranged Monomer | Acid-catalyzed intramolecular rearrangement of the sulfoxide and benzimidazole moieties.[9][10] |
| Dimeric Species | Further reaction and dimerization of the rearranged intermediates.[9][10] | |
| Oxidative | Sulphone Derivative | Oxidation of the sulfoxide bridge to a sulphone group by agents like H₂O₂.[12][16] |
| Thermal | Various, including potential dimers | Acceleration of hydrolytic and oxidative pathways; potential for unique solid-state reactions.[11][13] |
| Photolytic | N-Oxides, other complex structures | Light-induced reactions, often involving oxidation or rearrangement.[12] |
Experimental Design & Analytical Strategy: A Self-Validating System
A robust investigation into the stability of 5-O-Desmethylomeprazole requires a systematic approach, combining controlled stress testing with advanced analytical techniques. The goal is to create a self-validating system where the analytical method is proven capable of detecting and quantifying the very degradants it was designed to find.
Protocol: Forced Degradation (Stress Testing) Workflow
Forced degradation studies intentionally expose the drug substance to conditions more severe than accelerated stability testing to generate the likely degradation products.[5]
Objective: To generate a comprehensive profile of degradation products and validate the specificity of the primary analytical method.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of 5-O-Desmethylomeprazole in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).[14]
-
Acid Hydrolysis:
-
Mix the stock solution with 0.1 M to 1 M HCl.[14]
-
Incubate at room temperature or slightly elevated temperature (e.g., 60°C) for a defined period.[14]
-
Periodically sample and neutralize with an equivalent molarity of NaOH before analysis.
-
Causality: The goal is to achieve 5-20% degradation.[14] If degradation is too rapid, reduce time, temperature, or acid strength.
-
-
Base Hydrolysis:
-
Mix the stock solution with 0.1 M to 1 M NaOH.[14]
-
Follow the incubation and sampling procedure as for acid hydrolysis, neutralizing with HCl.
-
-
Oxidative Degradation:
-
Thermal Degradation:
-
Photolytic Degradation:
-
Expose the drug substance (solid and in solution) to a light source conforming to ICH Q1B guidelines (overall illumination ≥ 1.2 million lux hours; near UV energy ≥ 200 watt-hours/m²).[12][14]
-
A parallel control sample should be kept in the dark to differentiate between thermal and photolytic effects.
-
The diagram below outlines this experimental workflow.
Caption: Experimental Workflow for Forced Degradation Studies.
Analytical Techniques for Degradant Profiling
A multi-tiered analytical approach is essential for the separation, identification, and quantification of degradation products.
-
High-Performance Liquid Chromatography (HPLC/UHPLC): This is the workhorse technique for separating the parent compound from its degradants.
-
Column: A reversed-phase column, such as a CORTECS C18+, is often effective, providing good peak shape for basic compounds like omeprazole and its metabolites.[17]
-
Detector: A Photo Diode Array (PDA) detector is crucial for initial detection and for assessing peak purity across different wavelengths.[17]
-
-
Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer is indispensable for structural elucidation.
-
High-Resolution Mass Spectrometry (HRMS): Instruments like Orbitrap or Q-TOF provide accurate mass measurements, which are used to determine the elemental composition of an unknown degradant.[9][15][]
-
Tandem Mass Spectrometry (MS/MS): By fragmenting the degradant ion, MS/MS provides structural information that helps piece together the molecule's identity and propose degradation pathways.[15][]
-
-
Nuclear Magnetic Resonance (NMR): For major degradation products that can be isolated and purified (e.g., via preparative HPLC), NMR provides definitive structural confirmation, which is considered the gold standard for structural elucidation.[15][]
Conclusion
5-O-Desmethylomeprazole possesses an inherent instability that mirrors its parent compound, omeprazole, with a pronounced susceptibility to acid-catalyzed hydrolysis and oxidative degradation. A thorough understanding of these degradation pathways is not optional but a fundamental requirement in modern drug development. By employing a systematic forced degradation strategy, underpinned by high-resolution analytical techniques like LC-HRMS and NMR, researchers can proactively identify potential degradants, develop robust stability-indicating methods, and design stable pharmaceutical formulations. This technical guide serves as a foundational resource for scientists tasked with ensuring the quality, safety, and efficacy of pharmaceutical products containing this critical molecular entity.
References
-
Kinetics of 5-hydroxyomeprazole and 5-O-desmethylomeprazole formation... - ResearchGate. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. Retrieved January 20, 2026, from [Link]
-
Forced Degradation Analysis of Omeprazole Using CORTECS 2.7 μm Columns. (n.d.). Waters. Retrieved January 20, 2026, from [Link]
-
Identification of the acid-induced degradation products of omeprazole and 5-hydroxyomeprazole by high-resolution mass spectrometry. (2018). PubMed. Retrieved January 20, 2026, from [Link]
-
Identification of the acid-induced degradation products of omeprazole and 5-hydroxyomeprazole by high-resolution mass spectrometry. (2018). Semantic Scholar. Retrieved January 20, 2026, from [Link]
-
A comprehensive degradation study and identification of key degradation products of omeprazole drug substance including its degradation pathways using LC-HRMS and NMR. (2025). Figshare. Retrieved January 20, 2026, from [Link]
-
5-o-Desmethylomeprazole | C16H17N3O3S. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]
-
Chemical Name : 5-O-Desmethyl Omeprazole-d3. (n.d.). Pharmaffiliates. Retrieved January 20, 2026, from [Link]
-
KINETICS OF OMEPRAZOLE DEGRADATION IN SOLID STATE. (n.d.). Retrieved January 20, 2026, from [Link]
-
Forced Degradation Analysis of Omeprazole Using CORTECS 2.7 µm Columns. (2014). Waters Corporation. Retrieved January 20, 2026, from [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. (2012). NIH. Retrieved January 20, 2026, from [Link]
-
Rapid UHPLC Method Development for Omeprazole Analysis in a Quality-by-Design Framework and Transfer to HPLC Using Chromatographic Modeling. (n.d.). LCGC International. Retrieved January 20, 2026, from [Link]
-
Influence of PH On The Stability of Pharmaceutical. (n.d.). Scribd. Retrieved January 20, 2026, from [Link]
-
Forced Degradation Study for Simultaneous Quantification of Aspirin and Omeprazole in Pharmaceutical Dosage form by RP-HPLC. (2021). Journal of Pharmaceutical Research International. Retrieved January 20, 2026, from [Link]
-
Electrochemical incineration of omeprazole in neutral aqueous medium using a platinum or boron-doped diamond anode: degradation kinetics and oxidation products. (2013). PubMed. Retrieved January 20, 2026, from [Link]
-
Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. (n.d.). NIH. Retrieved January 20, 2026, from [Link]
-
Rapid UHPLC Method Development for Omeprazole Analysis in a Quality-by-Design Framework and Transfer to HPLC Using Chromatographic Modeling. (2014). Molnar-Institute. Retrieved January 20, 2026, from [Link]
-
STABILITY STUDY OF OMEPRAZOLE. (2010). Farmacia Journal. Retrieved January 20, 2026, from [Link]
-
Chemical Stability and Mechanism of Degradation of Omeprazole in Solution. (1998). The Thai Journal of Pharmaceutical Sciences. Retrieved January 20, 2026, from [Link]
-
Flow chart for performing photolytic degradation 58. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Stability of Omeprazole Solutions at Various ph Values as Determined by High-Performance Liquid Chromatography. (1995). Semantic Scholar. Retrieved January 20, 2026, from [Link]
-
Flow chart of photolytic degradation. 18. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
Sources
- 1. 5-O-Desmethyl Omeprazole | LGC Standards [lgcstandards.com]
- 2. 5-o-Desmethylomeprazole | C16H17N3O3S | CID 10404448 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 8. semanticscholar.org [semanticscholar.org]
- 9. Identification of the acid-induced degradation products of omeprazole and 5-hydroxyomeprazole by high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. semanticscholar.org [semanticscholar.org]
- 11. farmaciajournal.com [farmaciajournal.com]
- 12. researchgate.net [researchgate.net]
- 13. ptfarm.pl [ptfarm.pl]
- 14. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 15. tandf.figshare.com [tandf.figshare.com]
- 16. lcms.cz [lcms.cz]
- 17. waters.com [waters.com]
Methodological & Application
Application Note: A Robust and Validated LC-MS/MS Method for the Quantification of 5-O-Desmethylomeprazole in Human Plasma
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of 5-O-Desmethylomeprazole, a metabolite of omeprazole, in human plasma. The protocol employs a straightforward protein precipitation technique for sample preparation, ensuring high throughput and excellent recovery. Chromatographic separation is achieved on a C18 reversed-phase column followed by detection using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This method has been validated according to the principles outlined in the FDA's Bioanalytical Method Validation Guidance for Industry, demonstrating exceptional accuracy, precision, and linearity over a clinically relevant concentration range.[1][2][3] This robust and reliable assay is well-suited for pharmacokinetic studies, therapeutic drug monitoring, and clinical research involving omeprazole and its metabolic pathways.
Introduction: The Significance of Quantifying 5-O-Desmethylomeprazole
Omeprazole is a widely prescribed proton pump inhibitor used to treat a variety of acid-related gastrointestinal disorders.[4][5][6] Its therapeutic efficacy and potential for drug-drug interactions are significantly influenced by its metabolism, which is primarily mediated by the cytochrome P450 enzyme system, particularly CYP2C19 and CYP3A4.[4][5][7] 5-O-Desmethylomeprazole is a metabolite of omeprazole, and its formation is a key step in the metabolic clearance of the parent drug.[4][8][9]
The rate of omeprazole metabolism can vary significantly among individuals due to genetic polymorphisms in the CYP2C19 enzyme. This variability can lead to differences in drug exposure and clinical response. Therefore, the accurate quantification of omeprazole and its metabolites, such as 5-O-Desmethylomeprazole, in plasma is crucial for:
-
Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies: Understanding the absorption, distribution, metabolism, and excretion (ADME) of omeprazole.
-
Bioequivalence Studies: Comparing different formulations of omeprazole.
-
Therapeutic Drug Monitoring (TDM): Optimizing dosing regimens for individual patients to maximize efficacy and minimize adverse effects.
-
Drug-Drug Interaction Studies: Assessing the impact of co-administered drugs on omeprazole metabolism.
This application note provides a comprehensive and validated protocol for the reliable quantification of 5-O-Desmethylomeprazole in human plasma, empowering researchers to obtain high-quality data for their drug development and clinical research programs.
Materials and Methods
Chemicals and Reagents
-
5-O-Desmethylomeprazole reference standard (≥98% purity)
-
Omeprazole-d3 (internal standard, IS) (≥98% purity)
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Human plasma (sourced from an accredited biobank)
Instrumentation
A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer was used. The specific models and their configurations are detailed in the table below.
| Component | Specification |
| HPLC System | Agilent 1290 Infinity II or equivalent |
| Mass Spectrometer | Sciex Triple Quad™ 5500 or equivalent |
| Analytical Column | Waters XBridge® C18, 2.1 x 50 mm, 3.5 µm |
| Data Acquisition Software | Manufacturer's proprietary software |
LC-MS/MS Conditions
The following tables summarize the optimized liquid chromatography and mass spectrometry parameters. The rationale for these selections is to achieve a balance between chromatographic resolution, sensitivity, and run time.
Table 1: Liquid Chromatography Parameters
| Parameter | Condition |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient | See Table 2 |
Table 2: HPLC Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.00 | 95 | 5 |
| 0.50 | 95 | 5 |
| 2.50 | 5 | 95 |
| 3.50 | 5 | 95 |
| 3.60 | 95 | 5 |
| 5.00 | 95 | 5 |
Table 3: Mass Spectrometry Parameters
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 50 psi |
| Curtain Gas | 35 psi |
| Temperature | 500 °C |
| IonSpray Voltage | 5500 V |
Table 4: MRM Transitions and Compound-Dependent Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (DP) | Collision Energy (CE) |
| 5-O-Desmethylomeprazole | 332.1 | 198.1 | 80 V | 35 eV |
| Omeprazole-d3 (IS) | 349.1 | 201.1 | 85 V | 37 eV |
Experimental Protocol: A Step-by-Step Guide
This protocol is designed for robustness and high throughput, making it suitable for studies with large sample numbers.
Preparation of Standards and Quality Control Samples
The foundation of any quantitative bioanalytical method is the accuracy of its calibration standards and quality control (QC) samples.
-
Primary Stock Solutions: Prepare individual stock solutions of 5-O-Desmethylomeprazole and Omeprazole-d3 (IS) in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Serially dilute the 5-O-Desmethylomeprazole stock solution with 50:50 (v/v) methanol:water to prepare working standard solutions for the calibration curve and QC samples.
-
Internal Standard Working Solution: Prepare a working solution of Omeprazole-d3 in acetonitrile at a concentration of 100 ng/mL. This solution will be used for protein precipitation.
-
Calibration Curve and QC Preparation: Spike the appropriate amount of the 5-O-Desmethylomeprazole working standard solutions into blank human plasma to achieve the desired concentrations for the calibration curve (e.g., 1, 2, 5, 10, 50, 100, 500, 1000 ng/mL) and QC samples (e.g., Low, Mid, High).
Sample Preparation: The Protein Precipitation Workflow
Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma samples, which can interfere with LC-MS/MS analysis.[10][11][12][13][14]
dot
Caption: Protein Precipitation Workflow for Plasma Samples.
Data Analysis and Quantification
The concentration of 5-O-Desmethylomeprazole in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations. A weighted (1/x²) linear regression analysis is then applied to the calibration curve to determine the concentrations in the unknown samples and QC samples.
Method Validation
The developed method was rigorously validated in accordance with the U.S. Food and Drug Administration (FDA) guidelines for bioanalytical method validation.[1][2][15][16] The following parameters were assessed:
-
Selectivity and Specificity: The method demonstrated high selectivity, with no significant interference from endogenous plasma components at the retention times of 5-O-Desmethylomeprazole and the internal standard.
-
Linearity and Range: The calibration curve was linear over the range of 1-1000 ng/mL, with a correlation coefficient (r²) of >0.99.
-
Accuracy and Precision: The intra- and inter-day accuracy and precision were within the acceptable limits of ±15% (±20% at the Lower Limit of Quantification, LLOQ).
-
Recovery: The extraction recovery of 5-O-Desmethylomeprazole and the internal standard was consistent and reproducible across the QC levels.
-
Matrix Effect: No significant matrix effect was observed, indicating that the ionization of the analyte and internal standard was not suppressed or enhanced by co-eluting components from the plasma.
-
Stability: 5-O-Desmethylomeprazole was found to be stable in human plasma under various storage and handling conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -80 °C.
Table 5: Summary of Method Validation Results
| Parameter | Acceptance Criteria | Result |
| Linearity (r²) | ≥ 0.99 | > 0.995 |
| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 10% |
| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 12% |
| Intra-day Accuracy (%Bias) | ± 15% (± 20% at LLOQ) | Within ± 8% |
| Inter-day Accuracy (%Bias) | ± 15% (± 20% at LLOQ) | Within ± 10% |
| Recovery | Consistent and Reproducible | > 85% |
| Matrix Effect | Within acceptable limits | No significant effect observed |
| Stability | Within ± 15% of nominal concentration | Stable under tested conditions |
Logical Workflow of the Analytical Method
The entire analytical process, from sample receipt to final data reporting, follows a logical and controlled sequence to ensure data integrity and regulatory compliance.
dot
Caption: Overall Analytical Method Workflow.
Conclusion
This application note presents a detailed and validated LC-MS/MS method for the quantification of 5-O-Desmethylomeprazole in human plasma. The method is sensitive, selective, accurate, and precise, making it a valuable tool for researchers and scientists in the field of drug development and clinical pharmacology. The high-throughput nature of the protein precipitation sample preparation protocol allows for the efficient analysis of large numbers of samples, which is essential for pharmacokinetic and clinical studies.
References
-
ClinPGx. Omeprazole and Esomeprazole Pathway, Pharmacokinetics. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
ResolveMass Laboratories Inc. (2023). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]
-
U.S. Food and Drug Administration. (2024). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]
-
Wang, Y., et al. (2023). Identification of Omeprazole Metabolites in Human Urines and Investigation of Its Pharmacokinetic Variability. Metabolites. [Link]
-
Cederberg, C., et al. (1989). Omeprazole: Pharmacokinetics and Metabolism in Man. Scandinavian Journal of Gastroenterology. [Link]
-
Regårdh, C. G. (1986). Pharmacokinetics and metabolism of omeprazole in man. Scandinavian journal of gastroenterology. Supplement. [Link]
-
Bioanalysis Zone. (2018). FDA announces final guidance for 'Bioanalytical Method validation,' now available. [Link]
-
Slideshare. (2015). USFDA guidelines for bioanalytical method validation. [Link]
-
PubMed. (1989). Omeprazole: pharmacokinetics and metabolism in man. [Link]
-
LCGC International. (2004). LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method. [Link]
-
Agilent Technologies. (2022). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. [Link]
-
PubMed. (2008). A fully automated plasma protein precipitation sample preparation method for LC-MS/MS bioanalysis. [Link]
-
ACS Publications. (2023). Stereo- and Regioselective Metabolism of the Omeprazole Enantiomers by CYP2C19: Insights from Binding Free Energy and QM/MM Calculations in a Curtin–Hammett Framework. [Link]
-
PubMed. (2003). Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS. [Link]
-
ResearchGate. (2002). Kinetics of 5-hydroxyomeprazole and 5-O-desmethylomeprazole formation... [Link]
-
ClinPGx. omeprazole. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 10404448, 5-o-Desmethylomeprazole. [Link]
-
LabRulez LCMS. (2022). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. [Link]
-
ResearchGate. (2011). bio-analytical method development and validation for omeprazole using lc-ms/ms. [Link]
-
PubMed. (2007). Determination of omeprazole in human plasma by liquid chromatography-electrospray quadrupole linear ion trap mass spectrometry. [Link]
-
PubMed. (1998). Simultaneous determination of omeprazole and 5'-hydroxyomeprazole in human plasma by liquid chromatography-tandem mass spectrometry. [Link]
-
ResearchGate. (2013). A Simple and Fast Liquid Chromatography-Mass Spectrometry (LC-MS) Method for the Determination of Omeprazole, 5- Hydroxyomeprazole and Omeprazole Sulphone in Human Plasma. [Link]
-
European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]
-
ResearchGate. (2015). An LC-MS/MS method for the determination of omeprazole on proton pump inhibitor in human plasma. [Link]
-
SciSpace. (2013). Development and Validation of a LC-MS/MS Method to Determine Lansoprazole in Human Plasma. [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2011). BIO-ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR OMEPRAZOLE USING LC-MS/MS. [Link]
-
U.S. Food and Drug Administration. (2020). ORA Lab Manual Vol. II - Methods, Method Verification and Validation. [Link]
Sources
- 1. fda.gov [fda.gov]
- 2. resolvemass.ca [resolvemass.ca]
- 3. bioanalysis-zone.com [bioanalysis-zone.com]
- 4. ClinPGx [clinpgx.org]
- 5. bio-conferences.org [bio-conferences.org]
- 6. ptacts.uspto.gov [ptacts.uspto.gov]
- 7. ClinPGx [clinpgx.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 5-o-Desmethylomeprazole | C16H17N3O3S | CID 10404448 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. agilent.com [agilent.com]
- 12. A fully automated plasma protein precipitation sample preparation method for LC-MS/MS bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS. [sonar.ch]
- 14. lcms.labrulez.com [lcms.labrulez.com]
- 15. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 16. fda.gov [fda.gov]
Application Note & Protocol: High-Throughput In Vitro CYP2C19 Phenotyping Using 5-O-Desmethylomeprazole Formation
Introduction: The Critical Role of In Vitro Metabolism Assays in Drug Development
The metabolic fate of a drug candidate is a cornerstone of modern drug development, profoundly influencing its efficacy, safety, and potential for drug-drug interactions (DDIs).[1] Early assessment of metabolic pathways is not merely a regulatory checkbox but a critical decision-making tool that can de-risk clinical trials and optimize therapeutic strategies.[2][3] In vitro systems, particularly those utilizing human liver subcellular fractions, offer a robust, scalable, and cost-effective platform for these evaluations.[4][5][6]
This guide provides a detailed methodology for assessing the activity of Cytochrome P450 2C19 (CYP2C19), a key drug-metabolizing enzyme, by quantifying the formation of its specific metabolite, 5-O-Desmethylomeprazole, from the probe substrate omeprazole. This assay is fundamental for reaction phenotyping studies, which aim to identify the specific enzymes responsible for a drug's metabolism, and for investigating the inhibitory potential of new chemical entities (NCEs) against CYP2C19.
Scientific Principles: Understanding the "Why" Behind the Assay
CYP2C19: A Polymorphic Enzyme of Clinical Significance
The Cytochrome P450 (CYP) superfamily of enzymes is the primary engine of Phase I drug metabolism in the liver.[7] Among these, CYP2C19 is of particular interest due to its significant genetic polymorphism, which leads to varied metabolic capacities across the population.[8][9] Individuals can be classified as poor, intermediate, extensive, or ultrarapid metabolizers, which can dramatically alter the clinical response to drugs cleared by this pathway.[10][11] CYP2C19 is responsible for the metabolism of at least 10% of commonly prescribed drugs, including proton pump inhibitors (PPIs) like omeprazole and the antiplatelet prodrug clopidogrel.[12][13] Therefore, understanding a new drug's interaction with CYP2C19 is paramount for predicting its pharmacokinetic profile and ensuring patient safety.
The Omeprazole Metabolism Pathway: A Window into CYP2C19 Activity
Omeprazole is extensively metabolized in the liver, primarily by CYP2C19 and, to a lesser extent, CYP3A4.[10][14][15] CYP2C19 catalyzes both the 5-hydroxylation and 5-O-demethylation of omeprazole, leading to the formation of 5-hydroxyomeprazole and 5-O-desmethylomeprazole, respectively.[16][17] Concurrently, CYP3A4 contributes to the formation of 5-hydroxyomeprazole and is the principal enzyme responsible for forming omeprazole sulfone.[15][16][18]
Because 5-O-demethylation is a metabolic route primarily driven by CYP2C19, the rate of 5-O-Desmethylomeprazole formation in a controlled in vitro system serves as a highly specific and reliable indicator of CYP2C19 enzymatic activity.
Detailed Experimental Protocol
This protocol is designed as a self-validating system. The inclusion of appropriate controls is essential for accurate data interpretation.
Part 1: Materials and Reagents
| Reagent | Recommended Source/Grade | Storage |
| Pooled Human Liver Microsomes (HLMs) | Reputable commercial supplier | -80°C |
| Omeprazole | ≥98% purity | 2-8°C or as per supplier |
| 5-O-Desmethylomeprazole | ≥98% purity (Analytical Standard) | 2-8°C or as per supplier |
| NADPH (β-Nicotinamide adenine dinucleotide phosphate, reduced form) | Tetrasodium Salt, ≥95% | -20°C, Desiccated |
| Potassium Phosphate Buffer (100 mM) | pH 7.4 | 2-8°C |
| Magnesium Chloride (MgCl₂) | ACS Grade or higher | Room Temperature |
| Acetonitrile (ACN) | LC-MS Grade | Room Temperature |
| Formic Acid | LC-MS Grade | Room Temperature |
| Ultrapure Water | 18.2 MΩ·cm | Room Temperature |
| Internal Standard (IS) | e.g., Omeprazole-d3 | As per supplier |
| Positive Control Inhibitor | e.g., Ticlopidine | As per supplier |
Part 2: Reagent Preparation
-
Rationale: Preparing fresh solutions and using accurate concentrations are critical for assay reproducibility. Stock solutions in organic solvents like DMSO should be kept to a minimum (<1%) in the final incubation to prevent enzyme inhibition.
-
100 mM Potassium Phosphate Buffer (pH 7.4) with 5 mM MgCl₂: Prepare and adjust pH to 7.4 at room temperature. Store at 4°C. Magnesium ions are included as they can be beneficial for CYP enzyme activity.
-
Omeprazole Stock Solution (10 mM): Dissolve the required amount of Omeprazole in DMSO. Dilute this stock in buffer or acetonitrile to create working solutions.
-
5-O-Desmethylomeprazole Standard Stock (1 mM): Dissolve the analytical standard in DMSO or methanol for creating the calibration curve.
-
NADPH Regenerating System (or fresh NADPH solution): Prepare a 20 mM NADPH stock solution in 100 mM phosphate buffer immediately before use. Keep on ice. Causality Note: NADPH is the source of reducing equivalents for the CYP450 catalytic cycle and degrades quickly in aqueous solution at room temperature.
-
Internal Standard (IS) Working Solution: Prepare a suitable concentration (e.g., 100 ng/mL) in acetonitrile. The IS is crucial for correcting variations in sample processing and instrument response.
-
Quenching Solution: Acetonitrile containing the Internal Standard. Chilling this solution to ~4°C enhances protein precipitation.
Part 3: Incubation Procedure
-
Assay Plate: Use a 96-well polypropylene plate.
-
Final Incubation Volume: 200 µL (example).
-
Prepare Master Mix: On ice, prepare a master mix containing phosphate buffer and HLMs. The final HLM protein concentration should be within the linear range, typically 0.2-0.5 mg/mL.
-
Aliquot Master Mix: Add the appropriate volume of the HLM master mix to each well.
-
Controls Setup:
-
No-Cofactor Control: Add buffer instead of NADPH solution. This control verifies that metabolite formation is NADPH-dependent.
-
No-Enzyme Control: Use heat-inactivated HLMs or add buffer instead of the HLM suspension. This checks for non-enzymatic degradation of the substrate.
-
Positive Inhibition Control: Add a known CYP2C19 inhibitor (e.g., Ticlopidine) to designated wells. This validates that the assay can detect inhibition.
-
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes. This step allows the system to reach thermal equilibrium.
-
Reaction Initiation: Add Omeprazole working solution to each well to achieve the desired final concentration (typically at or below the Km, e.g., 5-10 µM).
-
Start Reaction: Add the pre-warmed NADPH solution to all wells (except No-Cofactor controls) to start the reaction. Mix gently.
-
Incubation: Incubate at 37°C with gentle shaking for a predetermined time (e.g., 15, 30, 45 minutes). The time should be within the linear range of metabolite formation.
-
Reaction Quenching: Stop the reaction by adding 2 volumes (e.g., 400 µL) of the cold Quenching Solution (Acetonitrile + IS). The organic solvent precipitates the microsomal proteins and halts all enzymatic activity.
-
Sample Processing: Seal the plate and centrifuge at 4000 x g for 20 minutes at 4°C to pellet the precipitated protein.
-
Sample Transfer: Carefully transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
Part 4: LC-MS/MS Analysis
-
Rationale: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides the necessary sensitivity and selectivity to accurately quantify the low concentrations of metabolites formed. [19][20][21]
Parameter Example Condition LC Column C18 reverse-phase, e.g., 2.1 x 50 mm, 1.8 µm Mobile Phase A 0.1% Formic Acid in Water Mobile Phase B 0.1% Formic Acid in Acetonitrile Gradient A suitable gradient from 5% to 95% B over several minutes Flow Rate 0.4 mL/min Injection Volume 5 µL Ionization Mode Positive Electrospray Ionization (ESI+) | MRM Transitions | Omeprazole: e.g., m/z 346 -> 198<[22]br>5-O-Desmethylomeprazole: Determine experimentallyInternal Standard: e.g., Omeprazole-d3: m/z 349 -> 201 |
Data Analysis and Interpretation
-
Calibration Curve: Construct a standard curve by plotting the peak area ratio (Metabolite/Internal Standard) against the known concentration of the 5-O-Desmethylomeprazole standards. Perform a linear regression (typically with 1/x² weighting).
-
Quantification: Use the regression equation from the calibration curve to determine the concentration of 5-O-Desmethylomeprazole in the experimental samples.
-
Calculate Formation Rate: The rate of metabolite formation is calculated using the following formula:
Rate (pmol/min/mg protein) = [Concentration (µM) * Incubation Volume (µL)] / [Incubation Time (min) * Protein Amount (mg)]
Example Data Interpretation
| Condition | Rate of 5-O-Desmethylomeprazole Formation (pmol/min/mg) | Interpretation |
| Test Compound (No Inhibitor) | 85.2 | Baseline CYP2C19 activity under these conditions. |
| Positive Control (Ticlopidine) | 3.1 | Strong inhibition, confirming assay sensitivity to inhibition. |
| No-Cofactor Control | Metabolite formation is NADPH-dependent. | |
| No-Enzyme Control | Omeprazole is stable and does not degrade non-enzymatically. | |
| Test Compound + NCE | 42.6 | The NCE causes ~50% inhibition of CYP2C19 activity. |
References
-
Nassar, A. E., King, I., Paris, B. L., Haupt, L., Ndikum-Moffor, F., Campbell, R., ... & Parkinson, A. (2009). An in vitro evaluation of the victim and perpetrator potential of the anticancer agent laromustine (VNP40101M), based on reaction phenotyping and inhibition and induction of cytochrome P450 enzymes. Drug Metabolism and Disposition, 37(10), 1922-1930. [Link]
-
Zou, L. Q., Zhou, G., Wang, G. J., Liu, D. W., & Li, J. S. (2004). Probing CYP2C19 and CYP3A4 activities in Chinese liver microsomes by quantification of 5-hydroxyomeprazole and omeprazole sulphone. Acta Pharmacologica Sinica, 25(6), 831-836. [Link]
-
ScienceDirect. (n.d.). CYP2C19. Retrieved from [Link]
-
Ma, H., & Cheng, Y. (2020). Application of In Vitro Metabolism Activation in High-Throughput Screening. SLAS DISCOVERY: Advancing Life Sciences R&D, 25(9), 997-1006. [Link]
-
Admescope. (n.d.). Services for in vitro Metabolism research. Retrieved from [Link]
-
MedlinePlus. (2015). CYP2C19 gene. Retrieved from [Link]
-
CancerIndex. (2019). CYP2C19. Retrieved from [Link]
-
Lima, J. J., & Thomas, C. D. (2020). Proton pump inhibitors: from CYP2C19 pharmacogenetics to precision medicine. Expert Opinion on Drug Metabolism & Toxicology, 16(10), 885-899. [Link]
-
Whalley, P. M. (n.d.). In vitro comparative metabolism studies to identify metabolites. EFSA. [Link]
-
Abouir, K., Varesio, E., Déglon, J., Samer, C., & Daali, Y. (2021). Improving CYP2C19 phenotyping using stereoselective omeprazole and 5-hydroxy-omeprazole metabolic ratios. Clinical and Translational Science, 14(6), 2296-2307. [Link]
-
ResearchGate. (n.d.). Kinetics of 5-hydroxyomeprazole and 5-O-desmethylomeprazole formation... Retrieved from [Link]
-
ResearchGate. (2021). Improving CYP2C19 phenotyping using stereoselective omeprazole and 5-hydroxy-omeprazole metabolic ratios. Retrieved from [Link]
-
Cevretas, A., Islam, R., Arnold, M. E., Beaver, C., Cameron, M., Desilva, B., ... & Islam, R. (2024). Best Practices for Development and Validation of Enzymatic Activity Assays to Support Drug Development for Inborn Errors of Metabolism and Biomarker Assessment. The AAPS Journal, 26(4), 78. [Link]
-
Dean, L. (2012). Omeprazole Therapy and CYP2C19 Genotype. In Medical Genetics Summaries. National Center for Biotechnology Information (US). [Link]
-
Asha, S., & Vidyavathi, M. (2009). Role of human liver microsomes in in vitro metabolism of drugs-a review. Journal of Pharmacy Research, 2(7), 1135-1143. [Link]
-
Kim, H., Kim, J., Kim, D. H., & Lee, T. (2017). Profiling and Identification of Omeprazole Metabolites in Mouse Brain and Plasma by Isotope Ratio-Monitoring Liquid Chromatography-Mass Spectrometric Method. Molecules, 22(11), 1855. [Link]
-
U.S. Food and Drug Administration. (2017). In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry. [Link]
-
Wikipedia. (n.d.). CYP2C19. Retrieved from [Link]
-
SciSpace. (n.d.). An lc- ms/ms method for the determination of omeprazole on proton pump inhibitor in human plasma. Retrieved from [Link]
-
ResearchGate. (n.d.). Role of Human Liver Microsomes in In Vitro Metabolism of Drugs—A Review. Retrieved from [Link]
-
U.S. Food and Drug Administration. (1997). Guidance for Industry: Drug Metabolism/Drug Interaction Studies in the Drug Development Process: Studies In Vitro. [Link]
-
ResearchGate. (2011). An LC-MS/MS method for the determination of omeprazole on proton pump inhibitor in human plasma. Retrieved from [Link]
-
Discovery Life Sciences. (n.d.). Overcoming In Vitro Liver Metabolism Screening Limitations with Permeabilized Human Hepatocytes. Retrieved from [Link]
-
Frontiers. (n.d.). Omeprazole Treatment Failure in Gastroesophageal Reflux Disease and Genetic Variation at the CYP2C Locus. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Gene Result: CYP2C19 cytochrome P450 family 2 subfamily C member 19. Retrieved from [Link]
-
Milecell Bio. (2024). Drug Metabolism Studies Using Liver Microsomes. Retrieved from [Link]
-
BioIVT. (2019). What In Vitro Metabolism and DDI Studies Do I Actually Need?. Retrieved from [Link]
-
Furuta, T., Ohashi, K., Kamata, T., Takashima, M., Kosuge, K., & Kaneko, E. (1998). CYP2C19 genotypes and omeprazole metabolism after single and repeated dosing when combined with clarithromycin. Clinical Pharmacology & Therapeutics, 64(5), 497-505. [Link]
-
ClinicalTrials.gov. (n.d.). Role of CYP2C19 Polymorphism in the Drug Interaction Between Clopidogrel and Omeprazole. Retrieved from [Link]
-
Frontiers. (n.d.). Considerations for Improving Metabolism Predictions for In Vitro to In Vivo Extrapolation. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2011). BIO-ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR OMEPRAZOLE USING LC-MS/MS. Retrieved from [Link]
-
Pistos, C., Gkaitatzi, C., Zougrou, F., & Panderi, I. (2017). Study of the effect of CYP2C19 polymorphisms on omeprazole pharmacokinetics by utilizing validated LC-MS/MS and Real Time-PCR methods. Journal of Pharmaceutical and Biomedical Analysis, 136, 125-135. [Link]
-
Tateishi, T., Nakura, H., & Kobayashi, S. (2000). Determination of omeprazole and its metabolites in human plasma by liquid chromatography-mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications, 749(1), 191-197. [Link]
-
Chem Help ASAP. (2023). Metabolic stability & determining intrinsic drug clearance [Video]. YouTube. [Link]
-
Federal Register. (2017). In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies-Study Design, Data Analysis, and Clinical Implications; Draft Guidances for Industry; Availability. [Link]
-
ResearchGate. (n.d.). Metabolic scheme for omeprazole enantiomers. Retrieved from [Link]
-
Andersson, T., Miners, J. O., Veronese, M. E., & Birkett, D. J. (1995). Human CYP2C19 Is a Major Omeprazole 5-hydroxylase, as Demonstrated With Recombinant Cytochrome P450 Enzymes. Drug Metabolism and Disposition, 23(11), 1163-1169. [Link]
Sources
- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 2. efsa.europa.eu [efsa.europa.eu]
- 3. bioivt.com [bioivt.com]
- 4. Application of In Vitro Metabolism Activation in High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of human liver microsomes in in vitro metabolism of drugs-a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Drug Metabolism Studies Using Liver Microsomes [milecell-bio.com]
- 8. CYP2C19 cytochrome P450 family 2 subfamily C member 19 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 9. CYP2C19 genotypes and omeprazole metabolism after single and repeated dosing when combined with clarithromycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Omeprazole Therapy and CYP2C19 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Frontiers | Omeprazole Treatment Failure in Gastroesophageal Reflux Disease and Genetic Variation at the CYP2C Locus [frontiersin.org]
- 12. CYP2C19 gene: MedlinePlus Genetics [medlineplus.gov]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. Determination of omeprazole and its metabolites in human plasma by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Human CYP2C19 is a major omeprazole 5-hydroxylase, as demonstrated with recombinant cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Improving CYP2C19 phenotyping using stereoselective omeprazole and 5‐hydroxy‐omeprazole metabolic ratios - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. scispace.com [scispace.com]
- 20. researchgate.net [researchgate.net]
- 21. Study of the effect of CYP2C19 polymorphisms on omeprazole pharmacokinetics by utilizing validated LC-MS/MS and Real Time-PCR methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Profiling and Identification of Omeprazole Metabolites in Mouse Brain and Plasma by Isotope Ratio-Monitoring Liquid Chromatography-Mass Spectrometric Method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 5-O-Desmethylomeprazole as a Research Tool in Drug-Drug Interaction Studies
Introduction: The Critical Role of Cytochrome P450 Inhibition in Drug Development
In the landscape of modern drug development, a thorough understanding of a drug candidate's potential for drug-drug interactions (DDIs) is not merely a regulatory requirement but a cornerstone of patient safety. The cytochrome P450 (CYP) superfamily of enzymes, particularly the CYP2C19 and CYP3A4 isoforms, is responsible for the metabolism of a vast array of clinically used drugs.[1][2] Inhibition of these enzymes by a co-administered drug can lead to elevated plasma concentrations of the affected substrate, potentially resulting in toxicity or adverse drug reactions. Consequently, the early and accurate characterization of a new chemical entity's (NCE) inhibitory potential against key CYP isoforms is a critical step in preclinical and clinical development.
5-O-Desmethylomeprazole, a primary metabolite of the widely prescribed proton pump inhibitor omeprazole, has emerged as a valuable research tool for investigating these interactions.[3][4] This metabolite exhibits a distinct inhibitory profile, acting as both a reversible and time-dependent inhibitor of CYP2C19 and CYP3A4.[3][4] Its well-characterized nature makes it an excellent positive control and a mechanistic probe for researchers aiming to elucidate the DDI potential of their own compounds. This guide provides an in-depth overview of 5-O-desmethylomeprazole and detailed protocols for its application in in vitro and in vivo DDI studies.
Mechanism of Action: A Dual-Inhibition Profile
5-O-Desmethylomeprazole's utility as a research tool stems from its multifaceted interaction with CYP2C19 and CYP3A4. Unlike some inhibitors that only exhibit competitive binding, 5-O-desmethylomeprazole demonstrates both reversible and time-dependent inhibition (TDI).
-
Reversible Inhibition: This occurs when the inhibitor binds non-covalently to the enzyme's active site, competing with the substrate. This type of inhibition is concentration-dependent and diminishes as the inhibitor is cleared.
-
Time-Dependent Inhibition (TDI): Also known as mechanism-based inhibition, TDI involves the enzymatic conversion of the inhibitor into a reactive metabolite that covalently binds to and inactivates the enzyme.[3][4] This inactivation is often irreversible, and the restoration of enzyme activity requires the synthesis of new enzyme, a process that can take hours to days.
The dual nature of 5-O-desmethylomeprazole's inhibitory action makes it a robust tool for validating complex DDI screening assays. A study by Shirasaka et al. (2013) thoroughly characterized the inhibitory constants of omeprazole and its metabolites, highlighting the significant contribution of metabolites to the overall DDI profile of the parent drug.[3][4]
Quantitative Inhibitory Profile
The potency of an inhibitor is quantified by its IC50 (half-maximal inhibitory concentration) and K_i (inhibition constant) values. For time-dependent inhibitors, the parameters k_inact (maximal rate of inactivation) and K_I (inhibitor concentration at half-maximal inactivation) are also critical.
| Parameter | CYP2C19 | CYP3A4 | Source |
| Reversible Inhibition IC50 (µM) | 17 | 13 | [3] |
| Time-Dependent Inhibition (TDI) | Yes | Yes | [3][4] |
| k_inact (min⁻¹) | 0.049 ± 0.002 | 0.048 ± 0.003 | [3] |
| K_I (µM) | 2.5 ± 0.4 | 12 ± 2 | [3] |
Table 1: In vitro inhibition parameters of 5-O-desmethylomeprazole for CYP2C19 and CYP3A4. Data extracted from Shirasaka et al., 2013.
Experimental Workflows and Logical Relationships
The following diagrams illustrate the metabolic pathway of omeprazole and the general workflow for an in vitro CYP inhibition assay.
Caption: Metabolic conversion of Omeprazole by CYP enzymes.
Caption: General workflow for an in vitro CYP inhibition assay.
Application Protocol 1: In Vitro CYP Inhibition Assay using Human Liver Microsomes
This protocol details the steps to determine the IC50 of 5-O-desmethylomeprazole against CYP2C19 and CYP3A4.
Rationale and Scientific Principles
This assay quantifies the inhibitory potency of a test compound by measuring its effect on the formation of a specific metabolite from a probe substrate in the presence of human liver microsomes (HLMs).[5][6] HLMs are a rich source of various drug-metabolizing enzymes, including CYPs, and provide a physiologically relevant in vitro system. The use of a specific probe substrate for each CYP isoform ensures that the measured inhibition is enzyme-specific. The concentration of the probe substrate is typically set at or near its Michaelis-Menten constant (K_m) to ensure assay sensitivity. The formation of the metabolite is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.
Materials and Reagents
-
5-O-Desmethylomeprazole (Test Inhibitor)
-
Pooled Human Liver Microsomes (HLMs)
-
CYP2C19 Probe Substrate: (S)-Mephenytoin
-
CYP3A4 Probe Substrate: Midazolam
-
Positive Control Inhibitors:
-
CYP2C19: Ticlopidine
-
CYP3A4: Ketoconazole
-
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Potassium Phosphate Buffer (0.1 M, pH 7.4)
-
Acetonitrile (ACN) for reaction termination
-
Internal Standard (IS) for LC-MS/MS analysis (e.g., deuterated metabolite)
-
96-well plates
-
Incubator (37°C)
-
LC-MS/MS system
Step-by-Step Methodology
3.1. Preparation of Solutions
-
Buffer Preparation: Prepare a 0.1 M potassium phosphate buffer and adjust the pH to 7.4.
-
Inhibitor Stock Solutions: Prepare a high-concentration stock solution of 5-O-desmethylomeprazole (e.g., 10 mM) in a suitable organic solvent (e.g., DMSO). Prepare serial dilutions in the same solvent to create a range of working concentrations.
-
Probe Substrate Stock Solutions: Prepare stock solutions of (S)-mephenytoin and midazolam in a suitable solvent. The final concentration in the incubation should be at or near the K_m value (typically 50-100 µM for (S)-mephenytoin and 2-5 µM for midazolam).[7]
-
HLM Suspension: Dilute the pooled HLMs in the potassium phosphate buffer to the desired final protein concentration (typically 0.1-0.5 mg/mL). Keep the suspension on ice.
-
NADPH Solution: Prepare the NADPH regenerating system according to the manufacturer's instructions.
3.2. Incubation Procedure (96-well plate format)
-
Pre-incubation (for TDI assessment):
-
To each well, add the HLM suspension.
-
Add the serially diluted 5-O-desmethylomeprazole or positive control inhibitor. Include a vehicle control (solvent only).
-
Pre-incubate the plate at 37°C for a short period (e.g., 5 minutes) to allow the inhibitor to interact with the enzymes.
-
Initiate the pre-incubation reaction by adding the NADPH solution. Incubate for a defined period (e.g., 0, 15, 30 minutes) to allow for time-dependent inhibition to occur.
-
-
Reaction Initiation:
-
Add the probe substrate ((S)-mephenytoin for CYP2C19 or midazolam for CYP3A4) to each well to start the metabolic reaction.
-
-
Incubation:
-
Incubate the plate at 37°C for a specific duration (e.g., 10-30 minutes). The incubation time should be within the linear range of metabolite formation.
-
-
Reaction Termination:
-
Stop the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard. This precipitates the proteins and halts enzymatic activity.
-
-
Sample Processing:
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
3.3. LC-MS/MS Analysis and Data Interpretation
-
Quantification: Analyze the formation of the specific metabolites (4'-hydroxy-S-mephenytoin for CYP2C19 and 1'-hydroxy-midazolam for CYP3A4) using a validated LC-MS/MS method.
-
Data Analysis:
-
Calculate the percentage of remaining enzyme activity at each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of activity against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
For TDI, a shift in the IC50 value to a lower concentration with increasing pre-incubation time indicates time-dependent inhibition.
-
Application Protocol 2: In Vivo Clinical Drug-Drug Interaction Study Design
This protocol provides a framework for a clinical DDI study to evaluate the effect of an investigational drug on the pharmacokinetics of a probe substrate, using omeprazole (which is metabolized to 5-O-desmethylomeprazole in vivo) as the inhibitor.
Rationale and Scientific Principles
The ultimate goal of DDI studies is to predict and understand clinically relevant interactions in humans. An in vivo DDI study provides the most direct assessment of an interaction's magnitude. A crossover study design is often employed, where each subject serves as their own control, minimizing inter-individual variability.[8] The study will assess changes in the pharmacokinetic parameters (e.g., AUC, Cmax) of a sensitive probe substrate in the presence and absence of the inhibitor. Omeprazole is a suitable inhibitor for this purpose due to its well-documented inhibitory effects on CYP2C19 and, to a lesser extent, CYP3A4, mediated in part by its metabolites.[1][3]
Study Design and Population
-
Design: A single-center, open-label, two-period, fixed-sequence crossover study.
-
Population: Healthy male and female volunteers, aged 18-55 years. Subjects should be genotyped for CYP2C19 to enroll extensive metabolizers (EMs).
-
Ethical Considerations: The study protocol must be approved by an Institutional Review Board (IRB) or Independent Ethics Committee (IEC). All subjects must provide written informed consent.
Study Periods and Dosing Regimen
-
Period 1 (Baseline):
-
Subjects receive a single oral dose of the probe substrate.
-
CYP2C19 Probe: A single oral dose of omeprazole (20 mg) can itself serve as a sensitive probe substrate.
-
CYP3A4 Probe: A single oral dose of midazolam (e.g., 2 mg).
-
-
Serial blood samples are collected over a 24-hour period to determine the baseline pharmacokinetics of the probe substrate.
-
-
Washout Period: A sufficient washout period (at least 7 days) is required between periods to ensure complete elimination of the probe substrate.
-
Period 2 (Inhibition):
-
Subjects receive multiple doses of the inhibitor (e.g., omeprazole 40 mg once daily for 7 days) to achieve steady-state concentrations and maximal enzyme inhibition.[9]
-
On the last day of inhibitor administration, subjects receive a single oral dose of the probe substrate.
-
Serial blood samples are collected over a 24-hour period to determine the pharmacokinetics of the probe substrate in the presence of the inhibitor.
-
Pharmacokinetic Sampling and Bioanalysis
-
Blood Sampling: Blood samples (e.g., 5 mL) are collected at pre-dose and at specified time points post-dose of the probe substrate (e.g., 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24 hours).
-
Sample Processing: Plasma is harvested by centrifugation and stored frozen (-80°C) until analysis.
-
Bioanalysis: Plasma concentrations of the probe substrate and its major metabolite are quantified using a validated LC-MS/MS method.
Data Analysis and Interpretation
-
Pharmacokinetic Parameters: The following pharmacokinetic parameters for the probe substrate are calculated using non-compartmental analysis:
-
AUC (Area Under the concentration-time Curve) from time zero to the last measurable concentration (AUC_0-t) and extrapolated to infinity (AUC_0-inf).
-
Cmax (Maximum plasma concentration).
-
t_max (Time to reach Cmax).
-
t_1/2 (Terminal half-life).
-
-
Statistical Analysis: The geometric mean ratios of AUC and Cmax for the probe substrate with and without the inhibitor are calculated, along with their 90% confidence intervals.
-
Interpretation: An increase in the AUC and/or Cmax of the probe substrate in the presence of the inhibitor indicates inhibition of its metabolism. The magnitude of the change will determine the clinical significance of the DDI.
Conclusion
5-O-Desmethylomeprazole serves as an indispensable tool for researchers in the field of drug metabolism and pharmacokinetics. Its well-defined dual inhibitory mechanism against two of the most critical drug-metabolizing enzymes, CYP2C19 and CYP3A4, makes it an ideal compound for validating in vitro screening assays and for mechanistic studies. The protocols outlined in this guide provide a robust framework for utilizing 5-O-desmethylomeprazole as a positive control and for designing comprehensive DDI studies that are aligned with scientific best practices and regulatory expectations. A thorough understanding and application of these principles will ultimately contribute to the development of safer and more effective medicines.
References
-
U.S. Food and Drug Administration. (2020). Clinical Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions: Guidance for Industry.[Link]
-
Jia, J. (2021). Cytochrome P450 Inhibition Assay Using Human Liver Microsomes. Methods in Molecular Biology, 2349, 91-105. [Link]
-
Shirasaka, Y., Sager, J. E., Lutz, J. D., Davis, C., & Isoherranen, N. (2013). Inhibition of CYP2C19 and CYP3A4 by omeprazole metabolites and their contribution to drug-drug interactions. Drug Metabolism and Disposition, 41(7), 1354–1363. [Link]
-
Patsnap. (2025). What are the key in vitro assays to assess CYP inhibition or induction? Synapse. [Link]
-
Palamanda, J. R., et al. (2012). A Sensitive and Specific CYP Cocktail Assay for the Simultaneous Assessment of Human Cytochrome P450 Activities in Primary Cultures of Human Hepatocytes using LC-MS/MS. Journal of Chromatography B, 907, 69-77. [Link]
-
BioIVT. (n.d.). In Vitro CYP Inhibition Studies.[Link]
-
Park, G. J., Bae, S. H., Park, W. S., Han, S., Park, M. H., Shin, S. H., ... & Yim, D. S. (2017). Drug-drug interaction of microdose and regular-dose omeprazole with a CYP2C19 inhibitor and inducer. Drug Design, Development and Therapy, 11, 1043–1051. [Link]
-
ResearchGate. (2021). Cytochrome P450 Inhibition Assay Using Human Liver Microsomes.[Link]
-
U.S. Food and Drug Administration. (2023). Evaluation of Gastric pH-Dependent Drug Interactions With Acid-Reducing Agents: Study Design, Data Analysis, and Clinical Implications Guidance for Industry.[Link]
-
Li, J., et al. (2021). Clinical study of drug-drug interaction between omeprazole and pyrotinib after meal. British Journal of Clinical Pharmacology, 88(5), 2353-2361. [Link]
-
Dall'Acqua, S., et al. (2024). Leveraging Omeprazole PBPK/PD Modeling to Inform Drug–Drug Interactions and Specific Recommendations for Pediatric Labeling. Pharmaceutics, 16(2), 241. [Link]
-
Shirasaka, Y., Sager, J. E., Lutz, J. D., Davis, C., & Isoherranen, N. (2013). Inhibition of CYP2C19 and CYP3A4 by omeprazole metabolites and their contribution to drug-drug interactions. Drug Metabolism and Disposition, 41(7), 1354–1363. [Link]
-
Tybring, G., et al. (2000). Enantiomer/enantiomer interactions between the S- and R- isomers of omeprazole in human cytochrome P450 enzymes: major role of CYP2C19 and CYP3A4. The Journal of pharmacology and experimental therapeutics, 293(2), 558-564. [Link]
-
Tsai, H. H., et al. (2013). High-throughput cytochrome P450 cocktail inhibition assay for assessing drug-drug and drug-botanical interactions. Journal of agricultural and food chemistry, 61(49), 12041-12052. [Link]
-
Li, G. F., et al. (2014). Pharmacokinetic drug interaction profile of omeprazole with adverse consequences and clinical risk management. Therapeutics and clinical risk management, 10, 259–271. [Link]
-
Phytronix. (n.d.). High Throughput LDTD-MS/MS IC50 Determination of CYP Inhibition in HLM.[Link]
-
Tybring, G., et al. (2000). Enantiomer/enantiomer interactions between the S- and R- isomers of omeprazole in human cytochrome P450 enzymes: major role of CYP2C19 and CYP3A4. The Journal of pharmacology and experimental therapeutics, 293(2), 558-564. [Link]
-
Tybring, G., et al. (2000). Enantiomer/Enantiomer Interactions between the S- and R- Isomers of Omeprazole in Human Cytochrome P450 Enzymes: Major Role of CYP2C19 and CYP3A4. The Journal of pharmacology and experimental therapeutics, 293(2), 558-564. [Link]
-
Hutzler, M. F., et al. (2012). Impact of organic solvents on cytochrome P450 probe reactions: filling the gap with (S)-warfarin and midazolam hydroxylation. Drug metabolism and disposition, 40(11), 2151-2159. [Link]
-
CYP2C19. (n.d.). In Wikipedia. Retrieved January 21, 2026, from [Link]
Sources
- 1. Pharmacokinetic drug interaction profile of omeprazole with adverse consequences and clinical risk management - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Time-dependent inhibition of CYP3A4-mediated midazolam metabolism by macrolide antibiotics in CYP3A4 genetic variants: Comparison with testosterone metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of CYP2C19 and CYP3A4 by Omeprazole Metabolites and Their Contribution to Drug-Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of CYP2C19 and CYP3A4 by omeprazole metabolites and their contribution to drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytochrome P450 Inhibition Assay Using Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 6. What are the key in vitro assays to assess CYP inhibition or induction? [synapse.patsnap.com]
- 7. Impact of Organic Solvents on Cytochrome P450 Probe Reactions: Filling the Gap with (S)-Warfarin and Midazolam Hydroxylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. Clinical study of drug-drug interaction between omeprazole and pyrotinib after meal - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cell-Based Assays Featuring 5-O-Desmethylomeprazole
Introduction: The Significance of 5-O-Desmethylomeprazole in Drug Metabolism Studies
5-O-Desmethylomeprazole is a primary metabolite of omeprazole, a widely prescribed proton pump inhibitor.[1][2][3] The metabolic pathway of omeprazole is stereoselective, with the S-enantiomer (esomeprazole) being primarily metabolized to 5-O-Desmethylomeprazole by the polymorphic cytochrome P450 enzyme, CYP2C19.[4][5][6] Conversely, the R-enantiomer is preferentially hydroxylated by both CYP2C19 and CYP3A4.[5][7] This metabolic profile makes 5-O-Desmethylomeprazole a key molecule for investigating the activity, inhibition, and induction of CYP2C19, an enzyme responsible for the metabolism of approximately 15% of clinically used drugs.[7][8][9]
Furthermore, 5-O-Desmethylomeprazole itself exhibits inhibitory effects on cytochrome P450 enzymes. It has been identified as a time-dependent inhibitor of both CYP2C19 and CYP3A4.[10][11] This dual role as a metabolite and an inhibitor underscores its importance in studying potential drug-drug interactions (DDIs).[10][11] Understanding the impact of 5-O-Desmethylomeprazole on CYP enzyme function is therefore critical for predicting the pharmacokinetic and pharmacodynamic behavior of co-administered drugs.
These application notes provide detailed protocols for robust and reproducible cell-based assays designed to characterize the effects of 5-O-Desmethylomeprazole on CYP2C19 activity. The methodologies described herein are intended for researchers, scientists, and drug development professionals engaged in preclinical drug metabolism and safety assessment.
Core Principles of Cell-Based CYP450 Assays
Cell-based assays are indispensable tools in drug discovery and development, offering a more physiologically relevant system compared to isolated enzyme preparations.[12] Primary human hepatocytes are considered the gold standard for in vitro drug metabolism studies as they maintain the expression of a wide range of drug-metabolizing enzymes and cofactors.[13]
The assays detailed in this guide leverage cultured primary human hepatocytes to investigate two key aspects of drug interaction with CYP enzymes: inhibition and induction .
-
CYP Inhibition Assays: These assays determine the potential of a test compound to inhibit the metabolic activity of a specific CYP isozyme. Inhibition can lead to elevated plasma concentrations of co-administered drugs, potentially causing toxicity.[14][15]
-
CYP Induction Assays: These assays assess whether a test compound can increase the expression of a CYP enzyme. Induction can accelerate the metabolism of co-administered drugs, potentially reducing their efficacy.[16]
The following protocols are designed to provide a comprehensive framework for evaluating 5-O-Desmethylomeprazole in these contexts.
Experimental Workflows
A generalized workflow for conducting cell-based CYP450 assays is depicted below. Specific details for inhibition and induction assays are provided in the subsequent protocols.
Figure 2: Simplified signaling pathway for PXR-mediated CYP2C19 induction.
Trustworthiness and Self-Validating Systems
The protocols described are designed to be self-validating through the inclusion of appropriate controls:
-
Vehicle Control: Establishes the baseline enzyme activity or expression level in the absence of any test compound.
-
Positive Control Inhibitor/Inducer: Confirms that the assay system is responsive and capable of detecting known inhibitors or inducers of CYP2C19. This ensures the validity of negative results obtained with the test compound.
-
Multiple Donors: Regulatory guidelines recommend using hepatocytes from at least three different donors to account for inter-individual variability in CYP expression and regulation. [16] By incorporating these controls, researchers can have high confidence in the data generated and its interpretation.
Conclusion
5-O-Desmethylomeprazole is a metabolite of significant interest in the field of drug metabolism. The cell-based assays outlined in these application notes provide a robust framework for characterizing its inhibitory and inductive potential on CYP2C19. The detailed protocols, coupled with an understanding of the underlying scientific principles, will enable researchers to generate high-quality, reproducible data that is crucial for informed decision-making in drug development.
References
-
Abouir, K., et al. (2024). Improving CYP2C19 phenotyping using stereoselective omeprazole and 5-hydroxy-omeprazole metabolic ratios. British Journal of Clinical Pharmacology. Available at: [Link]
-
BioIVT. (2022). When, Why and How to Conduct CYP2C Induction Studies. Available at: [Link]
-
ClinPGx. (n.d.). Omeprazole and Esomeprazole Pathway, Pharmacokinetics. Retrieved from [Link]
-
Creative BioMart. (n.d.). Cytochrome P450 2C19 Fluorometric Activity Assay Kit. Retrieved from [Link]
-
Desta, Z., et al. (2004). Stereoselective Metabolism of Omeprazole by Human Cytochrome P450 Enzymes. Drug Metabolism and Disposition, 32(10), 1151-1156. Available at: [Link]
-
Helsby, N. A., et al. (2014). Inhibition of CYP2C19 and CYP3A4 by Omeprazole Metabolites and Their Contribution to Drug-Drug Interactions. Drug Metabolism and Disposition, 42(5), 849-857. Available at: [Link]
-
LifeNet Health LifeSciences. (n.d.). CYP inhibition assay services based on FDA Guidance. Retrieved from [Link]
-
Stresser, D. M., et al. (2018). Revisiting evaluation of CYP2C9 and CYP2C19 induction in vitro: Potential for robust induction responses with ≥ 4-day hepatocyte exposure times. Poster presented at the 22nd North American ISSX Meeting. Available at: [Link]
-
XenoTech. (n.d.). Time-Course of Cytochrome P450 (CYP450) Induction in Cultured Human Hepatocytes: Evaluation of Activity and mRNA Expression Profiles for Six Inducible CYP450 Enzymes. Retrieved from [Link]
-
Zhang, H., et al. (2022). Stereo- and Regioselective Metabolism of the Omeprazole Enantiomers by CYP2C19: Insights from Binding Free Energy and QM/MM Calculations in a Curtin–Hammett Framework. Journal of Chemical Information and Modeling, 62(15), 3647–3658. Available at: [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. 5-O-Desmethyl Omeprazole | LGC Standards [lgcstandards.com]
- 3. 5-o-Desmethylomeprazole | C16H17N3O3S | CID 10404448 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ClinPGx [clinpgx.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Stereoselective metabolism of omeprazole by human cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Improving CYP2C19 phenotyping using stereoselective omeprazole and 5‐hydroxy‐omeprazole metabolic ratios - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. semanticscholar.org [semanticscholar.org]
- 10. Inhibition of CYP2C19 and CYP3A4 by Omeprazole Metabolites and Their Contribution to Drug-Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of CYP2C19 and CYP3A4 by omeprazole metabolites and their contribution to drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bioivt.com [bioivt.com]
- 13. dls.com [dls.com]
- 14. CYP inhibition assay services based on FDA Guidance [lnhlifesciences.org]
- 15. lnhlifesciences.org [lnhlifesciences.org]
- 16. bioivt.com [bioivt.com]
Application Note: High-Resolution Mass Spectrometry for the Confident Identification of 5-O-Desmethylomeprazole
Audience: Researchers, scientists, and drug development professionals in pharmacology, DMPK, and analytical chemistry.
Abstract: This document provides a comprehensive technical guide and detailed protocol for the identification of 5-O-desmethylomeprazole, a metabolite of the proton pump inhibitor omeprazole, using Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS). We delve into the causality behind experimental choices, from sample preparation to data analysis, ensuring a scientifically robust and self-validating methodology. This guide is designed to provide both the procedural steps and the foundational knowledge required for confident metabolite identification in a drug development context.
Introduction and Scientific Context
Omeprazole is a widely prescribed proton pump inhibitor used to treat acid-related gastrointestinal disorders.[1] Its efficacy and safety are intrinsically linked to its metabolic fate within the body. The metabolism of omeprazole is primarily mediated by the cytochrome P450 enzyme system, particularly CYP2C19 and CYP3A4, leading to the formation of several metabolites, including 5-hydroxyomeprazole and omeprazole sulfone.[1]
Among the spectrum of metabolic products is 5-O-desmethylomeprazole, a metabolite formed via O-demethylation.[2][3] The accurate identification and characterization of such metabolites are paramount in drug development for several reasons:
-
Pharmacokinetic (PK) Profiling: Understanding the complete metabolic pathway informs the clearance rate and potential for drug-drug interactions.
-
Pharmacogenetics: Inter-individual variability in enzymes like CYP2C19 can alter the metabolic profile, affecting both efficacy and adverse event risk.[1]
-
Safety Assessment: Metabolites can possess their own pharmacological or toxicological activity, necessitating their unambiguous identification.
High-Resolution Mass Spectrometry (HRMS) stands as the cornerstone technology for this task. Its ability to provide highly accurate mass measurements (<5 ppm) allows for the determination of elemental compositions, while tandem mass spectrometry (MS/MS) reveals structural information through controlled fragmentation.[4][5] This application note details a robust LC-HRMS workflow designed for the confident identification of 5-O-desmethylomeprazole in a complex biological matrix such as human plasma.
Omeprazole Metabolic Pathway
The metabolic conversion of omeprazole is a multi-faceted process. The diagram below illustrates the primary pathways, highlighting the position of 5-O-desmethylomeprazole.
Caption: Simplified metabolic pathway of omeprazole.
Principle of the LC-HRMS Method
The described method leverages the separation power of Ultra-High Performance Liquid Chromatography (UHPLC) and the specificity and resolving power of an Orbitrap-based High-Resolution Mass Spectrometer.
-
Rationale for UHPLC: A C18 reversed-phase column is selected for its proven efficacy in retaining and separating omeprazole and its metabolites, which are moderately polar compounds. The use of a gradient elution, starting with a high aqueous content and ramping to a high organic content, ensures that the more polar metabolites are effectively resolved from the parent drug and from endogenous matrix components.[6][7]
-
Rationale for ESI+: Omeprazole and its analogues contain multiple basic nitrogen atoms within their benzimidazole and pyridine rings. These sites are readily protonated under the acidic mobile phase conditions used for chromatography, making positive mode Electrospray Ionization (ESI+) a highly sensitive and efficient ionization technique.[6]
-
Rationale for HRMS: This is the critical component for confident identification.
-
Mass Accuracy: HRMS provides a measured mass-to-charge ratio (m/z) with high accuracy (typically < 5 ppm error). This allows for the calculation of a unique elemental formula, drastically reducing the number of potential candidates for an unknown peak.[5]
-
Resolution: High resolution (e.g., >70,000 FWHM) allows the instrument to distinguish the analyte signal from closely eluting, isobaric interferences from the biological matrix, which is essential for reliable detection at low concentrations.
-
Tandem MS (MS/MS): By isolating the putative metabolite ion and subjecting it to fragmentation, we obtain a product ion spectrum. This fragmentation pattern serves as a structural fingerprint, which can be interpreted to confirm the identity of the molecule.[4][8]
-
Detailed Experimental Protocol
This protocol is designed as a self-validating system, where each step contributes to the final, unambiguous identification of the target metabolite.
Materials and Reagents
-
Reference Standards: Omeprazole, 5-O-Desmethylomeprazole (if available).
-
Internal Standard (IS): Omeprazole-d3 or a structurally similar compound like Lansoprazole.[1][9]
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (Type I, 18.2 MΩ·cm).
-
Additives: Formic acid (LC-MS grade).
-
Biological Matrix: Blank human plasma (K2-EDTA anticoagulant).
-
Consumables: 1.5 mL microcentrifuge tubes, autosampler vials with inserts, syringe filters (0.22 µm).
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid, robust, and effective method for extracting a wide range of analytes from plasma while removing the bulk of interfering macromolecules.[1][6][10]
-
Aliquot: Transfer 100 µL of human plasma (blank, control, or unknown sample) into a 1.5 mL microcentrifuge tube.
-
Spike Internal Standard: Add 10 µL of the internal standard working solution (e.g., 1 µg/mL Omeprazole-d3 in 50:50 methanol:water) and vortex briefly. Causality: The IS is added early to account for any analyte loss during subsequent sample handling and extraction steps.
-
Precipitate: Add 300 µL of ice-cold acetonitrile. Causality: Acetonitrile is an efficient solvent for disrupting the hydration shell around proteins, causing them to denature and precipitate out of solution.[10] Using it cold enhances this effect.
-
Vortex: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge: Centrifuge at 14,000 x g for 10 minutes at 4°C. This will form a tight pellet of precipitated proteins at the bottom of the tube.
-
Transfer: Carefully transfer the supernatant to a clean autosampler vial. Avoid disturbing the protein pellet.
-
Inject: The sample is now ready for LC-HRMS analysis.
Instrumentation and Conditions
The following tables summarize the recommended starting parameters for a typical UHPLC system coupled to a Q-Exactive Orbitrap mass spectrometer.
Table 1: UHPLC Parameters
| Parameter | Setting | Rationale |
|---|---|---|
| Column | Acquity BEH C18 (2.1 x 50 mm, 1.7 µm)[6] | Provides high-efficiency separation for complex mixtures. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to promote analyte ionization (ESI+). |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for eluting analytes from the reversed-phase column. |
| Flow Rate | 0.4 mL/min | Optimal for the column dimensions to maintain high efficiency. |
| Gradient | 5% B (0-0.5 min), 5-95% B (0.5-4.0 min), 95% B (4.0-5.0 min), 5% B (5.1-6.0 min) | A shallow gradient ensures resolution of parent drug and metabolites. |
| Injection Volume | 5 µL | Balances sensitivity with the need to avoid column overloading. |
| Column Temp. | 40 °C | Improves peak shape and reduces viscosity for better performance. |
Table 2: HRMS Parameters
| Parameter | Setting | Rationale |
|---|---|---|
| Ionization Mode | ESI, Positive | Omeprazole and metabolites readily form [M+H]+ ions. |
| Spray Voltage | 3.5 kV | Optimizes the electrospray process for stable ion generation. |
| Capillary Temp. | 320 °C | Facilitates desolvation of ions entering the mass spectrometer. |
| Scan Mode | Full MS / dd-MS2 (Top 5) | Data-dependent acquisition triggers MS/MS on the 5 most intense ions. |
| Full MS Resolution | 70,000 @ m/z 200 | Provides sufficient mass accuracy for elemental composition determination. |
| Full MS Scan Range | m/z 100 - 1000 | Covers the expected mass range for the parent drug and its metabolites. |
| dd-MS2 Resolution | 17,500 @ m/z 200 | Balances resolution with scan speed for acquiring quality fragmentation data. |
| Collision Energy | Stepped NCE (20, 30, 40 eV) | Using multiple energy levels ensures a rich fragmentation spectrum is generated. |
Analytical Workflow and Data Processing
The entire process, from sample receipt to final identification, follows a logical and traceable path.
Caption: Comprehensive LC-HRMS workflow for metabolite ID.
Results: A Framework for Confident Identification
The trustworthiness of the identification relies on a multi-pronged approach where several orthogonal pieces of data must converge.
Theoretical Mass:
-
Omeprazole (C₁₇H₁₉N₃O₃S): [M+H]⁺ = 346.1220
-
5-O-Desmethylomeprazole (C₁₆H₁₇N₃O₃S): [M+H]⁺ = 332.1063
Identification Checklist:
-
Accurate Mass Match: The primary criterion is the detection of an ion in the processed data with a mass accuracy of < 5 ppm relative to the theoretical mass. For 5-O-desmethylomeprazole, the measured m/z should be within the range of 332.1046 to 332.1080.
-
Chromatographic Plausibility: The metabolite should elute at a reasonable retention time relative to the parent drug. O-demethylation typically results in a slight increase in polarity, which may lead to an earlier elution time on a reversed-phase column compared to omeprazole.
-
Isotopic Pattern Fidelity: The isotopic distribution of the detected ion must match the theoretical pattern for C₁₆H₁₇N₃O₃S. HRMS instruments can resolve the A+1 and A+2 isotopes, and the fidelity of their measured abundance to the theoretical abundance provides strong evidence for the assigned elemental formula.
-
Structurally Consistent Fragmentation: The MS/MS spectrum must be consistent with the proposed structure. The primary fragmentation of prazoles occurs around the sulfinyl-methylene bridge connecting the two heterocyclic rings.[5][8]
Caption: Proposed fragmentation of 5-O-desmethylomeprazole.
Note: The fragmentation diagram illustrates the expected cleavage points. The actual spectrum will contain these and other product ions, which must be interpreted in context.
Conclusion
This application note presents a robust, reliable, and scientifically-grounded LC-HRMS method for the identification of 5-O-desmethylomeprazole. By combining efficient sample preparation, high-resolution chromatography, and the analytical power of accurate mass spectrometry, this workflow provides a high degree of confidence in metabolite identification. The emphasis on the causality behind each step and the use of a multi-criteria checklist for confirmation ensures the trustworthiness of the results, making this protocol highly suitable for regulated and discovery-focused drug development environments.
References
-
Title: Determination of omeprazole and its metabolites in human plasma by liquid chromatography-mass spectrometry. Source: PubMed URL: [Link]
-
Title: Sensitive quantification of omeprazole and its metabolites in human plasma by liquid chromatography-mass spectrometry. Source: PubMed URL: [Link]
-
Title: BIO-ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR OMEPRAZOLE USING LC-MS/MS. Source: International Journal of Pharmaceutical Sciences and Research URL: [Link]
-
Title: Profiling and Identification of Omeprazole Metabolites in Mouse Brain and Plasma by Isotope Ratio-Monitoring Liquid Chromatography-Mass Spectrometric Method. Source: MDPI URL: [Link]
-
Title: Simple and Fast Liquid Chromatography-Mass Spectrometry (LC-MS) Method for the Determination of Omeprazole, 5-hydroxyomeprazole, and Omeprazole Sulphone in Human Plasma. Source: ResearchGate URL: [Link]
-
Title: An lc- ms/ms method for the determination of omeprazole on proton pump inhibitor in human plasma. Source: SciSpace URL: [Link]
-
Title: Determination of Omeprazole in Human Plasma Using UPLC-MS/MS and its Application to Bioequivalence Study. Source: ResearchGate URL: [Link]
-
Title: Identification of the acid-induced degradation products of omeprazole and 5-hydroxyomeprazole by high-resolution mass spectrometry. Source: Semantic Scholar URL: [Link]
-
Title: Profiling and Identification of Omeprazole Metabolites in Mouse Brain and Plasma by Isotope Ratio-Monitoring Liquid Chromatography-Mass Spectrometric Method. Source: PubMed Central (PMC) URL: [Link]
-
Title: Identification of the Acid Induced Degradation Products of Omeprazole and 5-hydroxyomeprazole by high resolution mass spectrometry. Source: Glasgow Caledonian University Research Repository URL: [Link]
-
Title: Kinetics of 5-hydroxyomeprazole and 5-O-desmethylomeprazole formation... Source: ResearchGate URL: [Link]
-
Title: A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. Source: MDPI URL: [Link]
-
Title: Sample preparation for serum/plasma profiling and biomarker identification by mass spectrometry. Source: PubMed Central (PMC) URL: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. researchonline.gcu.ac.uk [researchonline.gcu.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. Profiling and Identification of Omeprazole Metabolites in Mouse Brain and Plasma by Isotope Ratio-Monitoring Liquid Chromatography-Mass Spectrometric Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. ijpsr.com [ijpsr.com]
- 10. Sample preparation for serum/plasma profiling and biomarker identification by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting 5-O-Desmethylomeprazole LC-MS/MS Analysis
Welcome to the technical support center for the bioanalysis of 5-O-Desmethylomeprazole. As a key metabolite of Omeprazole, a widely used proton pump inhibitor, its accurate quantification is critical in pharmacokinetic and drug metabolism studies. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during its analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). My approach is to provide not just solutions, but a foundational understanding of the underlying scientific principles, empowering you to develop robust and reliable methods.
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and problems.
Q1: I am not seeing any peak for 5-O-Desmethylomeprazole or the internal standard. What is the first thing I should check?
A: Start with a systematic check of the instrument's readiness. Ensure the LC mobile phase lines are correctly placed in their reservoirs and that the system is purged and equilibrated. Verify that the LC is connected to the mass spectrometer's ion source and that there is a visible, stable spray at the ESI probe.[1] If the hardware is functioning, prepare a fresh, simple solution of your analyte and internal standard in the mobile phase and inject it directly to confirm the MS parameters and detector response are correct.
Q2: What are typical starting MS/MS transitions for 5-O-Desmethylomeprazole?
A: 5-O-Desmethylomeprazole is the O-demethylated metabolite of 5-hydroxyomeprazole. While specific transitions should always be optimized in your laboratory, you can begin by looking for the protonated precursor ion [M+H]⁺. Based on the structure of related omeprazole compounds, analysis is typically performed in positive ion mode (ESI+).[2][3] For omeprazole, a common transition is m/z 346.2 → 198.0.[2][4] For its hydroxylated metabolite, a transition is m/z 362 → 214.[5] The precursor for 5-O-Desmethylomeprazole should be sought around m/z 348, with fragmentation patterns that would need to be determined empirically during method development.
Q3: My chromatographic peak for 5-O-Desmethylomeprazole is tailing significantly. What are the likely causes?
A: Peak tailing for a basic compound like an omeprazole metabolite is often related to secondary interactions with the stationary phase or issues with the mobile phase.[6]
-
Mobile Phase pH: The mobile phase pH may be inappropriate, causing interactions with residual silanols on the C18 column. Adding a small amount of an acid like formic acid (0.1%) can protonate the analyte and silanols, reducing this interaction.[3][7]
-
Column Contamination: The column frit or packing material may be contaminated. Flush the column or try replacing it.[6]
-
Injection Solvent: If your sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can cause peak distortion. Ensure your sample diluent is as close as possible to the starting mobile phase conditions.[6]
Q4: How can I mitigate ion suppression from plasma matrix?
A: Ion suppression is a major challenge in bioanalysis and is often caused by co-eluting endogenous components like phospholipids from plasma.[8][9]
-
Chromatographic Separation: Ensure your analyte is chromatographically separated from the "void volume" where most phospholipids elute. A well-developed gradient can resolve the analyte from these interferences.[10]
-
Sample Preparation: A simple protein precipitation may not be sufficient. Consider a more rigorous sample clean-up technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering matrix components.[8][10]
-
Internal Standard: Use a stable isotope-labeled (SIL) internal standard. A SIL-IS will co-elute with the analyte and experience the same degree of ion suppression, thus correcting for the effect during data processing.[11]
Q5: What are the stability concerns for 5-O-Desmethylomeprazole in biological samples?
A: Omeprazole and its metabolites are known to be sensitive to acidic conditions, heat, and light.[7][12] The stability of analytes in biological matrices is a critical factor that can affect the accuracy of results.[13][14] For long-term storage, samples should be kept at -80°C.[15] It is crucial to perform and document freeze-thaw and bench-top stability experiments during method validation to ensure your sample handling and storage procedures do not lead to analyte degradation.[15][16]
Systematic Troubleshooting Guide
When facing an issue, a logical, step-by-step approach is the most efficient way to identify and resolve the root cause.
| Symptom Observed | Potential Cause | Recommended Solution & Rationale |
| No/Low Signal Intensity | 1. MS/MS Parameter Mismatch: Incorrect precursor/product ions, collision energy, or source parameters. | Solution: Infuse a fresh standard solution of 5-O-Desmethylomeprazole directly into the mass spectrometer to optimize all MS parameters. This ensures the instrument is tuned specifically for your analyte's chemical properties.[1] |
| 2. Analyte Degradation: The compound may have degraded during sample preparation or storage due to pH, temperature, or light exposure.[12][13] | Solution: Prepare a fresh standard and a new QC sample from a stock solution. Keep samples on ice and protected from light during preparation. This helps isolate whether the issue is with the sample itself or the instrument. | |
| 3. Ion Suppression: Co-eluting matrix components are interfering with the ionization of the analyte in the ESI source.[8][9] | Solution: Inject a post-extraction spiked blank sample and compare the analyte response to a standard in a clean solvent. A significantly lower response in the matrix indicates suppression. Improve chromatographic separation or enhance the sample clean-up protocol (e.g., switch from protein precipitation to SPE).[9] | |
| Poor Peak Shape (Tailing, Fronting, Splitting) | 1. Column Issues: Column contamination, void formation, or use of an inappropriate column type. | Solution: First, reverse-flush the column with a strong solvent. If this fails, replace the column with a new one of the same type. A void at the column inlet can cause split peaks; this requires column replacement.[6] |
| 2. Mobile Phase/Sample Mismatch: The injection solvent is much stronger than the mobile phase, or the mobile phase pH is not optimal. | Solution: Re-dissolve the sample extract in a solvent that matches the initial mobile phase composition. For peak tailing of basic analytes, ensure the mobile phase contains an acidic modifier (e.g., 0.1% formic acid) to improve peak symmetry.[6][7] | |
| 3. Extra-Column Volume: Excessive tubing length/diameter or poorly made connections between the injector, column, and detector. | Solution: Minimize the length and internal diameter of all tubing. Ensure all fittings are properly seated (finger-tight then a quarter-turn with a wrench) to eliminate dead volume, which causes peak broadening.[6] | |
| Inconsistent Retention Times | 1. Inadequate Column Equilibration: Insufficient time for the column to re-equilibrate to initial conditions between injections. | Solution: Lengthen the post-run equilibration time. A good rule of thumb is to allow at least 10 column volumes of the initial mobile phase to pass through the column before the next injection.[1] |
| 2. LC Pump Malfunction: Inconsistent mobile phase composition due to pump seal failure or air bubbles in the system. | Solution: Purge the LC pumps thoroughly to remove any air. If pressure fluctuations persist, sonicate the check valves or replace the pump seals as part of routine maintenance.[1] | |
| 3. Column Temperature Fluctuations: The column oven is not maintaining a stable temperature. | Solution: Ensure the column oven is on and set to a stable temperature (e.g., 40 °C). Consistent temperature is crucial for reproducible chromatography.[1] | |
| High Background/Carryover | 1. Contaminated Mobile Phase or System: Impurities in solvents, old mobile phase, or contamination within the LC system. | Solution: Prepare fresh mobile phases using LC-MS grade solvents and additives.[17] If carryover is suspected, inject several blank samples after a high-concentration sample to see if the analyte peak persists. Clean the injector needle and sample loop. |
| 2. Sample Adsorption: The analyte is adsorbing to surfaces in the autosampler or LC flow path. | Solution: Modify the needle wash solution to be stronger than the mobile phase to ensure the analyte is fully removed between injections. For example, include a high percentage of organic solvent and a small amount of acid or base. |
Validated Methodologies & Protocols
This section provides a starting point for method development, based on established practices for similar analytes.
Experimental Protocol: Sample Preparation (Protein Precipitation)
Protein precipitation is a rapid method for sample cleanup, suitable for high-throughput analysis.[11]
-
Aliquot: Transfer 100 µL of human plasma (or standard, QC, blank) into a 1.5 mL microcentrifuge tube.
-
Add Internal Standard: Add 25 µL of the internal standard working solution (e.g., a stable isotope-labeled 5-O-Desmethylomeprazole in acetonitrile). Vortex briefly.
-
Precipitate: Add 300 µL of ice-cold acetonitrile to the tube.
-
Mix: Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge: Centrifuge at >12,000 x g for 10 minutes at 4 °C to pellet the precipitated proteins.
-
Transfer: Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Data Presentation: Recommended LC-MS/MS Parameters
These parameters serve as a robust starting point for method development. Optimization is required for your specific instrumentation.
Table 1: Liquid Chromatography Parameters
| Parameter | Recommended Setting | Rationale |
| Column | C18, ≤ 2.6 µm particle size, 2.1 x 50 mm | Provides good reversed-phase retention for omeprazole and its metabolites.[3][18] |
| Mobile Phase A | Water with 0.1% Formic Acid | Acid modifier improves peak shape and ionization efficiency in positive ESI mode.[3][7] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Common organic solvent for reversed-phase chromatography.[3][7] |
| Flow Rate | 0.4 mL/min | Typical for a 2.1 mm ID column, balancing speed and efficiency. |
| Column Temp. | 40 °C | Enhances peak efficiency and reduces viscosity, leading to more stable retention times. |
| Injection Vol. | 5 µL | Small volume minimizes potential for peak distortion from the injection solvent. |
| Gradient | 5% B to 95% B over 3 min, hold 1 min, re-equilibrate | A generic gradient suitable for initial method scouting.[11] |
Table 2: Mass Spectrometry Parameters
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Omeprazole and its metabolites readily form protonated molecules [M+H]⁺.[2][3] |
| Scan Type | Multiple Reaction Monitoring (MRM) | Provides the highest sensitivity and selectivity for quantification.[2] |
| Precursor Ion [M+H]⁺ | ~ m/z 348 (Requires Optimization) | The theoretical protonated mass for 5-O-Desmethylomeprazole. |
| Product Ion(s) | Requires Optimization | Must be determined by infusing a standard and performing a product ion scan. |
| Source Temp. | 500 °C | Typical temperature to facilitate desolvation. |
| Collision Gas | Argon | Commonly used inert gas for collision-induced dissociation.[2] |
Mandatory Visualizations
Experimental Workflow Diagram
This diagram outlines the complete analytical process from sample handling to final data reporting.
Caption: Decision tree for diagnosing the absence of an analyte peak.
References
-
Vijayaraghavan, C., et al. (2011). Bio-analytical method development and validation for omeprazole using lc-ms/ms. International Journal of Pharmaceutical Sciences and Research, 2(9), 2475-2481. Available at: [Link]
-
Kim, H., et al. (2019). Profiling and Identification of Omeprazole Metabolites in Mouse Brain and Plasma by Isotope Ratio-Monitoring Liquid Chromatography-Mass Spectrometric Method. Molecules, 24(22), 4053. Available at: [Link]
-
Zhang, Y., et al. (2012). An improved LC-MS/MS method for quantitative determination of ilaprazole and its metabolites in human plasma and its application to a pharmacokinetic study. Acta Pharmacologica Sinica, 33(10), 1341-1349. Available at: [Link]
-
Al-Ghobashy, M. A., et al. (2021). Determination and Pharmacokinetics of Omeprazole Enantiomers in Human Plasma and Oral Fluid Utilizing Microextraction by Packed Sorbent and Liquid Chromatography-Tandem Mass Spectrometry. Journal of Analytical Methods in Chemistry, 2021, 6638069. Available at: [Link]
-
Kumar, G. R., & Vijayaraghavan, C. (2011). BIO-ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR OMEPRAZOLE USING LC-MS/MS. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]
-
Waters Corporation. (n.d.). Forced Degradation Analysis of Omeprazole Using CORTECS 2.7 μm Columns. Available at: [Link]
-
Dorofeeva, M. N., et al. (2023). Kinetics of 5-hydroxyomeprazole and 5-O-desmethylomeprazole formation.... ResearchGate. Available at: [Link]
-
Shimadzu. (n.d.). LCMS Troubleshooting Tips. Available at: [Link]
-
Song, Q., & Naidong, W. (2006). Analysis of omeprazole and 5-OH omeprazole in human plasma using hydrophilic interaction chromatography with tandem mass spectrometry (HILIC-MS/MS)--eliminating evaporation and reconstitution steps in 96-well liquid/liquid extraction. Journal of Chromatography B, 830(1), 135-142. Available at: [Link]
-
Rambabu, B., et al. (2016). An LC-MS/MS method for the determination of omeprazole on proton pump inhibitor in human plasma. ResearchGate. Available at: [Link]
-
Nirogi, R., et al. (2006). Determination of omeprazole in human plasma by liquid chromatography-electrospray quadrupole linear ion trap mass spectrometry. Journal of Chromatography B, 844(2), 161-168. Available at: [Link]
-
Jones, A. (2016). Matrix Effects and Matrix Affects: The Impact of Different Sample Matrices on Sample Preparation and Chromatographic Analysis. Chromatography Today. Available at: [Link]
-
Mass Spectrometry Research Facility. (n.d.). Sample Preparation Protocol for Open Access MS. Available at: [Link]
-
Binios, D., et al. (2023). Optimised plasma sample preparation and LC-MS analysis to. ScienceOpen. Available at: [Link]
-
Ye, C., et al. (2014). Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. BioProcess International. Available at: [Link]
-
ResearchGate. (n.d.). Matrix effects on mass spectrometric determinations of four pharmaceuticals and personal care products in water, sediments, and biota. Available at: [Link]
-
Gray, N. P., et al. (2012). Analytical Bias Between Species Caused by Matrix Effects in Quantitative Analysis of a Small-Molecule Pharmaceutical Candidate in Plasma. Bioanalysis, 4(6), 675-684. Available at: [Link]
-
SciSpace. (n.d.). An lc- ms/ms method for the determination of omeprazole on proton pump inhibitor in human plasma. Available at: [Link]
-
Kim, H., et al. (2019). Profiling and Identification of Omeprazole Metabolites in Mouse Brain and Plasma by Isotope Ratio-Monitoring Liquid Chromatography-Mass Spectrometric Method. PMC. Available at: [Link]
-
Al-Masri, M., et al. (2016). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. PMC. Available at: [Link]
-
Wang, Y., et al. (2024). Stereo- and Regioselective Metabolism of the Omeprazole Enantiomers by CYP2C19: Insights from Binding Free Energy and QM/MM Calculations in a Curtin–Hammett Framework. ACS Publications. Available at: [Link]
-
Li, W., & Tse, F. L. (2009). Factors affecting the stability of drugs and drug metabolites in biological matrices. Bioanalysis, 1(1), 205-220. Available at: [Link]
-
Agilent. (2018). The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. Available at: [Link]
-
Prakash, C., et al. (1998). Simultaneous determination of omeprazole and 5'-hydroxyomeprazole in human plasma by liquid chromatography-tandem mass spectrometry. Journal of Chromatography A, 828(1-2), 229-238. Available at: [Link]
-
ZefSci. (n.d.). LCMS Troubleshooting: 14 Best Practices for Laboratories. Available at: [Link]
-
García-Ruiz, C., et al. (2007). Simultaneous determination of omeprazole and their main metabolites in human urine samples by capillary electrophoresis using electrospray ionization-mass spectrometry detection. Journal of Chromatography A, 1170(1-2), 86-94. Available at: [Link]
-
Li, W., & Tse, F. L. (2009). Factors Affecting the Stability of Drugs and Drug Metabolites in Biological Matrices. ResearchGate. Available at: [Link]
-
Alsante, K. M., et al. (2011). Development of forced degradation and stability indicating studies of drugs—A review. Advanced Drug Delivery Reviews, 63(13), 1148-1168. Available at: [Link]
-
Ionescu, C., et al. (2008). STABILITY STUDY OF OMEPRAZOLE. Farmacia Journal, 56(4), 416-424. Available at: [Link]
Sources
- 1. shimadzu.at [shimadzu.at]
- 2. Determination and Pharmacokinetics of Omeprazole Enantiomers in Human Plasma and Oral Fluid Utilizing Microextraction by Packed Sorbent and Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Profiling and Identification of Omeprazole Metabolites in Mouse Brain and Plasma by Isotope Ratio-Monitoring Liquid Chromatography-Mass Spectrometric Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An improved LC-MS/MS method for quantitative determination of ilaprazole and its metabolites in human plasma and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Simultaneous determination of omeprazole and 5'-hydroxyomeprazole in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. lcms.cz [lcms.cz]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 10. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. farmaciajournal.com [farmaciajournal.com]
- 13. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. scienceopen.com [scienceopen.com]
- 17. zefsci.com [zefsci.com]
- 18. mdpi.com [mdpi.com]
Technical Support Center: Overcoming 5-O-Desmethylomeprazole Stability Issues In Vitro
Welcome to the technical support resource for 5-O-Desmethylomeprazole. As a key metabolite of omeprazole, 5-O-Desmethylomeprazole is crucial for various research applications. However, like its parent compound and other substituted benzimidazoles, it is notoriously unstable under specific in vitro conditions, particularly in acidic environments.[1][2][3][4] This guide, developed by our Senior Application Scientists, provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to help you ensure the integrity and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: My experimental results with 5-O-Desmethylomeprazole are inconsistent. Could this be a stability issue?
A1: Yes, inconsistent results are a primary indicator of compound instability.[5] 5-O-Desmethylomeprazole, being a benzimidazole derivative, is highly susceptible to degradation in acidic environments.[2][4] Standard cell culture media, often buffered around pH 7.2-7.4, can acidify due to cellular metabolism, leading to rapid compound degradation and compromising the accuracy and reproducibility of your experiments.[6] A color change in your sample solution from colorless to yellow or light brown is a direct visual sign of degradation.[7]
Q2: What is the primary cause of 5-O-Desmethylomeprazole degradation?
A2: The principal degradation pathway is acid-catalyzed hydrolysis and rearrangement.[2][7] In an acidic environment (pH < 7), the benzimidazole structure undergoes a proton-catalyzed transformation into a reactive tetracyclic sulfenamide intermediate.[6] While this intermediate is key to the mechanism of action for proton pump inhibitors, it is highly unstable and rapidly degrades into various other products, effectively reducing the concentration of the active compound in your assay.[3][6] This degradation follows pseudo-first-order kinetics and is highly pH-dependent.[2]
Q3: What is the ideal pH for working with 5-O-Desmethylomeprazole?
A3: Stability dramatically increases with alkalinity. The degradation half-life of its parent compound, omeprazole, is approximately 10 minutes at a pH below 5, but extends to 18 hours at pH 6.5 and even longer at higher pH values.[1][8] For maximum stability, especially for stock solutions, a pH above 7.8 is recommended, with optimal stability observed around pH 11.[6][9]
Q4: I'm seeing unexpected peaks in my HPLC/LC-MS analysis. Are these related to degradation?
A4: It is highly likely. The acid-induced degradation of 5-O-Desmethylomeprazole results in the formation of multiple products, including rearranged monomers and various dimers.[3][7] These byproducts will appear as extra peaks in your chromatogram. If you are using a mobile phase with an acidic pH, you may even be causing degradation on-column during the analytical run.
In-Depth Troubleshooting Guides
Guide 1: Troubleshooting Inconsistent Analytical Results (HPLC & LC-MS)
Inconsistent quantification is a common challenge. This guide provides a systematic approach to diagnosing and resolving these issues.
Symptom: Variable peak areas, shifting retention times, or appearance of unknown peaks.
-
Assess Sample Preparation and Storage:
-
Cause: The compound may be degrading in your sample diluent or in the autosampler vials before injection.
-
Solution: Prepare samples immediately before analysis. If samples must be stored in an autosampler, ensure the compartment is cooled (e.g., 4°C).[10] Use a diluent with an alkaline pH (e.g., pH 7.6-8.0 phosphate or ammonium bicarbonate buffer) to prevent degradation.[11]
-
-
Evaluate Mobile Phase Composition:
-
Cause: An acidic mobile phase can cause the compound to degrade on-column during the analytical run, leading to peak tailing, reduced peak area for the parent compound, and the appearance of degradation product peaks.
-
Solution: Use a stability-indicating HPLC method with a neutral to alkaline mobile phase. A common choice is a C8 or C18 column with a mobile phase containing a buffer like disodium hydrogen phosphate adjusted to pH 7.6.[11]
-
-
Check Stock Solution Integrity:
-
Cause: The primary stock solution may have degraded over time due to improper storage.
-
Solution: Prepare fresh stock solutions in an appropriate solvent like DMSO or methanol.[][13] For long-term storage, create single-use aliquots and store them at -80°C, protected from light.[6][10] Before starting a new set of experiments, verify the concentration and purity of a thawed aliquot.
-
Troubleshooting Workflow: Inconsistent Analytical Data
Caption: A systematic workflow for troubleshooting analytical inconsistencies.
Guide 2: Preventing Degradation in Cell-Based Assays
The dynamic environment of cell culture presents a significant stability challenge.
Symptom: Low compound potency, high variability between replicate wells, or complete loss of biological activity.
-
Control the pH of the Culture Medium:
-
Cause: Cellular respiration produces acidic metabolites (e.g., lactic acid), which lower the pH of the medium and accelerate compound degradation.[6]
-
Solution: Supplement your standard culture medium with a stronger, non-metabolizable buffer like HEPES (10-25 mM) to provide more robust pH control in the physiological range (7.2-7.6).[6] Regularly monitor the pH of your culture medium during long-term experiments.
-
-
Optimize Dosing and Incubation Times:
-
Cause: The longer the compound resides in an unstable environment, the more it will degrade.
-
Solution: Minimize the incubation time where possible. If long-term exposure is necessary, consider replacing the medium with freshly prepared compound at regular intervals to maintain a consistent concentration.
-
-
Prepare Working Solutions Correctly:
-
Cause: Diluting the DMSO stock directly into acidic or poorly buffered aqueous solutions (including the cell culture medium itself) can cause immediate precipitation or degradation before the compound even reaches the cells.
-
Solution: Perform serial dilutions carefully. When preparing the final working solution, add the compound to the pre-warmed, pH-stable cell culture medium just before adding it to the cells. Avoid preparing large batches of compound-dosed media that will sit for extended periods.
-
Data Presentation
Table 1: pH-Dependent Stability of Omeprazole
Data for the parent compound omeprazole illustrates the critical impact of pH on the stability of substituted benzimidazoles. Expect similar behavior from 5-O-Desmethylomeprazole.
| pH Value | Temperature (°C) | Half-Life (t½) | Data Source |
| < 4 | 25 | < 10 minutes | [8] |
| 5.0 | 25 | 43 minutes | [2] |
| 6.5 | - | 18 hours | [1] |
| 7.8 | 40 | Stable | [1] |
| 10.0 | 25 | ~3 months | [2] |
| 11.0 | - | Maximum Stability | [9] |
Table 2: Recommended Storage Conditions for 5-O-Desmethylomeprazole Solutions
| Solution Type | Solvent/Buffer | Storage Temperature | Light Protection | Shelf Life |
| Primary Stock | 100% DMSO or Methanol | -20°C or -80°C | Required (Amber Vials) | ≤ 6 months at -80°C[10] |
| Aqueous Stock | Alkaline Buffer (pH > 8.0) | 4°C | Required (Amber Vials) | Prepare Fresh Daily |
| Working Solutions | Cell Culture Medium (HEPES-buffered) | Room Temp / 37°C | Recommended | Use Immediately |
Key Experimental Protocols
Protocol 1: Preparation and Storage of a Stable Stock Solution (10 mM in DMSO)
This protocol ensures the long-term viability of your primary compound stock.
Materials:
-
5-O-Desmethylomeprazole powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, amber-colored microcentrifuge tubes or cryovials
Procedure:
-
Allow the 5-O-Desmethylomeprazole powder vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the required amount of powder in a sterile environment.
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex gently until the powder is completely dissolved. A brief, low-heat sonication can be used if necessary.
-
Aliquot the stock solution into single-use volumes (e.g., 10-20 µL) in sterile, amber cryovials. This minimizes freeze-thaw cycles which can degrade the compound.[6]
-
Store the aliquots at -80°C for long-term storage.[10]
-
For use, thaw a single aliquot at room temperature, use it for the experiment, and discard any unused portion. Do not re-freeze.
Protocol 2: pH-Controlled In Vitro Assay Setup
This protocol is designed to maintain compound stability during a typical cell-based experiment.
Materials:
-
Cells plated in a multi-well plate
-
Standard cell culture medium (e.g., DMEM, RPMI-1640)
-
Sterile HEPES buffer solution (1 M)
-
Thawed aliquot of 10 mM 5-O-Desmethylomeprazole in DMSO
-
Sterile, pre-warmed, serum-free medium for serial dilutions
Procedure:
-
Prepare the final dosing medium: Add HEPES solution to your standard cell culture medium to a final concentration of 20 mM. Ensure the medium is pre-warmed to 37°C.
-
Perform serial dilutions of the 10 mM stock solution in serum-free medium to create intermediate concentrations. Ensure the final DMSO concentration in the media applied to cells is non-toxic (typically ≤ 0.5%).
-
Immediately before treating the cells, prepare the final dilutions by adding the intermediate concentrations to the HEPES-buffered, pre-warmed culture medium.
-
Remove the existing medium from the cells and gently add the freshly prepared dosing medium.
-
Place the plate in the incubator. For experiments lasting longer than 24 hours, consider a full medium exchange with freshly prepared compound every 24 hours to ensure a consistent concentration.
Visualized Mechanisms and Workflows
Acid-Catalyzed Degradation Pathway
Caption: Simplified pathway of acid-catalyzed degradation for benzimidazoles.
Factors Affecting In Vitro Stability
Caption: Key experimental factors that influence compound stability.
References
-
Acid-Neutralizing Omeprazole Formulation for Rapid Release and Absorption - PMC - NIH. (2025, January 25). National Institutes of Health. [Link]
-
The Thai Journal of Pharmaceutical Sciences Chemical Stability and Mechanism of Degradation of Omeprazole in Solution. (1998, January 1). Chula Digital Collections. [Link]
-
Degradation of omeprazole at different pH. | Download Table. (n.d.). ResearchGate. [Link]
-
Formulation and Stability Study of Omeprazole Oral Liquid Suspension for Pediatric Patients. (n.d.). Galore International Journal of Health Sciences and Research. [Link]
-
Identification of the acid-induced degradation products of omeprazole and 5-hydroxyomeprazole by high-resolution mass spectrometry. (n.d.). Semantic Scholar. [Link]
-
Effect of acidic Ph. and heat on the degradation of omeprazole and Esomeprazole. (2015, September 12). The Pharma Innovation. [Link]
-
Development of an oral formulation of omeprazole. (n.d.). Taylor & Francis Online. [Link]
-
Stability-indicating methods for determining omeprazole and octylonium bromide in the presence of their degradation products. (n.d.). PubMed. [Link]
-
Formulation Approaches for Optimizing Omeprazole Stability in Oral Liquid Dosage Forms. (2025, May 1). MDPI. [Link]
-
Formulation and stability evaluation of enteric-coated omeprazole formulations. (n.d.). Semantic Scholar. [Link]
-
(PDF) Stability study of omeprazole. (2025, August 6). ResearchGate. [Link]
-
5-O-Desmethyl Omeprazole | C16H17N3O3S | CID 10404448. (n.d.). PubChem. [Link]
-
Rapid UHPLC Method Development for Omeprazole Analysis in a Quality-by-Design Framework and Transfer to HPLC Using Chromatographic Modeling. (n.d.). LCGC International. [Link]
-
Stability of Omeprazole Solutions at Various ph Values as Determined by High-Performance Liquid Chromatography. (2025, August 9). ResearchGate. [https://www.researchgate.net/publication/233379017_Stability_of_Omeprazole_Solutions_at_Various_ph_Values_as_Determined_by_High-Performance_Liquid_Chromatography]([Link]_ Chromatography)
-
Development and validation of a stability indicating method for the enantioselective estimation of omeprazole enantiomers in the enteric-coated formulations by high-performance liquid chromatography. (n.d.). Semantic Scholar. [Link]
-
Kinetics of 5-hydroxyomeprazole and 5-O-desmethylomeprazole formation... (n.d.). ResearchGate. [Link]
-
Identification of new omeprazole metabolites in wastewaters and surface waters | Request PDF. (2025, August 10). ResearchGate. [Link]
-
Sensitive quantification of omeprazole and its metabolites in human plasma by liquid chromatography-mass spectrometry. (n.d.). PubMed. [Link]
-
Photo- and thermal-stability studies on benzimidazole anthelmintics by HPLC and GC-MS. (n.d.). PubMed. [Link]
-
Comprehensive stability study of benzimidazole drug residues in standard solution, muscle and milk. (2023, February 17). PubMed. [Link]
Sources
- 1. Acid-Neutralizing Omeprazole Formulation for Rapid Release and Absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 2. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 3. semanticscholar.org [semanticscholar.org]
- 4. thepharmajournal.com [thepharmajournal.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. ptacts.uspto.gov [ptacts.uspto.gov]
- 9. researchgate.net [researchgate.net]
- 10. Comprehensive stability study of benzimidazole drug residues in standard solution, muscle and milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 13. 5-O-DESMETHYL OMEPRAZOLE CAS#: 151602-49-2 [m.chemicalbook.com]
optimizing CYP2C19 inhibition assays with 5-o-Desmethylomeprazole
Technical Support Center: Optimizing CYP2C19 Inhibition Assays
A Senior Application Scientist's Guide to Methodology, Troubleshooting, and Data Interpretation
Welcome to the technical support center for Cytochrome P450 2C19 (CYP2C19) inhibition assays. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing these critical in vitro studies. We will delve into the nuances of assay design, address common experimental challenges, and clarify the complex roles of probe substrates like omeprazole and its metabolites, including 5-O-Desmethylomeprazole.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions to ensure your experimental design is built on solid scientific principles.
Q1: What is the recommended probe substrate for a CYP2C19 inhibition assay?
While several substrates exist, omeprazole is widely used and accepted for its specificity and relevance in clinical drug-drug interactions (DDIs)[1][2]. The primary metabolic pathway monitored is the 5-hydroxylation of omeprazole to 5-hydroxyomeprazole, a reaction predominantly catalyzed by CYP2C19 at therapeutic concentrations[3]. The S-enantiomer, (S)-omeprazole (esomeprazole), is exclusively hydroxylated by CYP2C19, making it an even more specific probe[2][4].
Q2: My project involves 5-O-Desmethylomeprazole. Should I use it as the substrate?
This is a critical point of clarification. While 5-O-Desmethylomeprazole is a metabolite of omeprazole, its primary role in CYP2C19 interactions is not as a substrate, but as a metabolism-dependent inhibitor (MDI) , also known as a time-dependent inhibitor (TDI)[5][6]. This means it can irreversibly inactivate the enzyme after a period of incubation. Therefore, it should be treated as a potential perpetrator drug in an inhibition assay, not as the probe substrate whose metabolism is measured. Using it as a substrate would lead to fundamentally flawed assay design and data.
Q3: What is the difference between direct inhibition and time-dependent inhibition (TDI)?
Direct inhibition occurs when a compound competes with the substrate for the enzyme's active site, and this inhibition is immediate. The IC50 value from a standard assay reflects this. Time-dependent inhibition (TDI) involves a pre-incubation step where the inhibitor (or its metabolite) forms a covalent bond or a stable complex with the enzyme, leading to a progressive loss of enzyme activity[6]. Omeprazole and its metabolites, including 5-O-Desmethylomeprazole and omeprazole sulfone, are known TDIs of CYP2C19[5][6]. Failing to test for TDI can lead to a significant underestimation of a drug's DDI potential.
Q4: Should I use human liver microsomes (HLM) or recombinant human CYP2C19 (rhCYP2C19)?
The choice depends on your experimental goal:
-
Recombinant hCYP2C19: This system contains only the CYP2C19 enzyme and its reductase partner. It is ideal for mechanistic studies to confirm that an interaction is specific to CYP2C19 without confounding metabolism from other P450s.
-
Human Liver Microsomes (HLM): HLMs contain the full complement of hepatic P450 enzymes. This system provides a more physiologically relevant environment and is essential for regulatory submissions. It allows for the assessment of contributions from other enzymes and the potential for the test compound to be metabolized into an active inhibitor.
Q5: How do I select the correct omeprazole concentration for my assay?
The substrate concentration should be set at or near the Michaelis-Menten constant (Kₘ). This ensures the assay is sensitive to competitive inhibitors. Using a concentration far above the Kₘ will require much higher inhibitor concentrations to achieve a 50% reduction in activity, potentially masking a clinically relevant interaction. Studies with recombinant CYP2C19 have shown a significantly lower Kₘ for 5-hydroxyomeprazole formation compared to CYP3A4, reinforcing its suitability as a specific probe at low concentrations[3].
Section 2: Core Experimental Protocols
These protocols provide a validated framework for conducting robust inhibition assays.
Protocol 2.1: Standard CYP2C19 Direct Inhibition Assay (IC₅₀ Determination)
This protocol is designed to determine the concentration of a test compound that causes 50% inhibition of CYP2C19 activity.
Step-by-Step Methodology:
-
Prepare Reagents:
-
Enzyme/Buffer Mix: Pre-mix HLM or rhCYP2C19 in 0.1 M potassium phosphate buffer (pH 7.4).
-
Test Compound (Inhibitor): Prepare a stock solution in a suitable solvent (e.g., DMSO, acetonitrile). Create a serial dilution series to cover a wide concentration range (e.g., 0.01 µM to 100 µM).
-
Substrate: Prepare an omeprazole stock solution. The final concentration in the incubation should be at its Kₘ value.
-
NADPH Regenerating System (NRS): Prepare a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase. This provides a continuous supply of NADPH, the necessary cofactor for P450 activity.
-
Quenching Solution: Use cold acetonitrile containing an internal standard (e.g., lansoprazole) for LC-MS/MS analysis[7].
-
-
Incubation Procedure:
-
In a 96-well plate, add the Enzyme/Buffer Mix.
-
Add 1-2 µL of the test compound dilutions (and a solvent-only vehicle control).
-
Optional Pre-incubation: Allow the plate to warm at 37°C for 5-10 minutes.
-
Initiate Reaction: Add pre-warmed omeprazole substrate to all wells.
-
Immediately after adding the substrate, add the NRS to start the enzymatic reaction. The final incubation volume is typically 100-200 µL.
-
Incubate at 37°C for a predetermined time (e.g., 15 minutes), ensuring the reaction is in the linear range.
-
-
Reaction Termination and Sample Preparation:
-
Stop the reaction by adding 2 volumes of the cold quenching solution.
-
Seal the plate and centrifuge at high speed (e.g., 4000 x g for 15 minutes) to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
-
Data Analysis:
-
Quantify the formation of 5-hydroxyomeprazole using a validated LC-MS/MS method.
-
Calculate the percent inhibition for each test compound concentration relative to the vehicle control.
-
Plot percent inhibition versus log[Inhibitor Concentration] and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Experimental Workflow for IC₅₀ Determination
Caption: Workflow for a direct CYP2C19 inhibition assay.
Section 3: Troubleshooting Guide
This Q&A guide addresses specific issues you may encounter during your experiments.
Q: My results show high variability between replicates. What are the common causes?
A: High variability is often rooted in procedural inconsistencies.
-
Cause 1: Pipetting Errors. At the microliter volumes used in these assays, small errors can lead to large concentration differences.
-
Solution: Ensure your pipettes are calibrated. Use reverse pipetting for viscous solutions like HLM. Pre-wet the pipette tip before aspirating.
-
-
Cause 2: Inconsistent Timing. The initiation and quenching steps are time-critical. Staggering the addition of NRS or quenching solution across a 96-well plate can introduce significant variability.
-
Solution: Use a multichannel pipette for simultaneous additions. If adding manually, maintain a consistent rhythm and pattern across the plate.
-
-
Cause 3: Poor Mixing. Inadequate mixing upon addition of reagents (especially the viscous HLM or the small volume of inhibitor) can create concentration gradients within the well.
-
Solution: Gently mix the plate on an orbital shaker after reagent addition or mix by pipetting up and down carefully to avoid bubbles.
-
-
Cause 4: Edge Effects. Wells on the outer edges of a 96-well plate can experience more rapid evaporation, concentrating the reactants.
-
Solution: Use a plate sealer during incubation. For highly sensitive assays, consider leaving the outer wells filled with buffer but excluding them from data analysis.
-
Q: I'm seeing very low formation of 5-hydroxyomeprazole, even in my vehicle control wells.
A: Low signal points to a problem with one of the core components of the reaction.
-
Cause 1: Inactive Enzyme. HLM and recombinant enzymes are sensitive to storage conditions and freeze-thaw cycles.
-
Solution: Aliquot your enzyme upon receipt to minimize freeze-thaw cycles. Always store at -80°C. Run a lot-specific activity test to confirm the enzyme is active before starting a large experiment.
-
-
Cause 2: Depleted Cofactor (NADPH). The NRS has a limited lifespan at 37°C. If the reaction time is too long or the NRS components are old, NADPH may be depleted.
-
Solution: Always prepare the NRS fresh just before use. Ensure the reaction time is within the linear range, which you must determine empirically (e.g., test 5, 10, 15, 20, 30 minutes).
-
-
Cause 3: Sub-optimal Substrate Concentration. If the omeprazole concentration is too low, the reaction rate will be minimal.
-
Solution: Verify your stock solution concentration and calculations. Ensure the final concentration is appropriate (near Kₘ).
-
-
Cause 4: LC-MS/MS Sensitivity Issues. The problem may lie with the analytical detection rather than the enzymatic reaction.
-
Solution: Check the instrument's sensitivity by injecting a known standard of 5-hydroxyomeprazole. Optimize MS parameters, including precursor/product ion transitions (e.g., m/z 362 -> 214 for 5-hydroxyomeprazole)[8].
-
Q: My IC₅₀ value shifts to a lower value when I include a 30-minute pre-incubation step with the test compound before adding omeprazole. What does this mean?
A: This is the classic signature of Time-Dependent Inhibition (TDI).
-
Explanation: The pre-incubation allows the test compound to be metabolized by CYP2C19 into a reactive species that then inactivates the enzyme, or it allows for the formation of a more stable, inhibitory complex. When you then add the omeprazole substrate, there is less active enzyme available to metabolize it, resulting in stronger inhibition (a lower IC₅₀).
-
Causality: This occurs because the inhibitor requires enzymatic turnover to exert its full inhibitory effect. Both omeprazole itself and its metabolites, like 5-O-Desmethylomeprazole, are known to cause this phenomenon with CYP2C19[6].
-
Next Steps: A simple IC₅₀ shift confirms the presence of TDI. The next step is to perform a full TDI kinetic study (k_inact / K_I determination) to properly characterize the DDI risk, as recommended by regulatory agencies like the FDA[9].
Omeprazole Metabolic Pathway and Inhibition
Caption: Metabolism of omeprazole and inhibitory actions.
Section 4: Data Presentation & Key Parameters
Presenting data clearly is crucial for accurate interpretation.
Table 1: Typical Reaction Conditions and Kinetic Parameters
| Parameter | Typical Value | Rationale & Significance |
| Enzyme Source | rhCYP2C19 or HLM | rhCYP2C19 for specificity; HLM for physiological relevance. |
| Enzyme Concentration | 5-20 pmol/mL | Must be optimized to ensure the reaction is linear with time and protein. |
| Substrate | Omeprazole | A clinically relevant and specific probe for CYP2C19[1]. |
| Substrate Concentration | ~ Kₘ (e.g., 5-10 µM) | Ensures sensitivity to competitive inhibitors[3]. |
| Incubation Time | 10-20 minutes | Must be within the linear range of metabolite formation. |
| Positive Control | Fluvoxamine | A strong clinical index inhibitor of CYP2C19, used for assay validation[9]. |
| Solvent Concentration | < 1% (typically < 0.5%) | High solvent concentrations can inhibit or activate enzyme activity. |
Table 2: Understanding CYP2C19 Genotype Impact
Genetic variations in the CYP2C19 gene can dramatically alter metabolic activity, impacting both drug efficacy and the results of in vitro assays if using polymorphic HLM lots.
| Phenotype | Genotype Examples | Metabolic Activity | Implications |
| Poor Metabolizer (PM) | 2/2, 2/3 | Absent function | Higher plasma concentrations of omeprazole, increased risk of DDIs[1][10]. |
| Intermediate (IM) | 1/2, 1/3 | Decreased function | Slower metabolism than normal; a key group for DDI consideration[11][12]. |
| Normal (Extensive) (NM/EM) | 1/1 | Normal function | Baseline activity against which other phenotypes are compared[13][14]. |
| Rapid Metabolizer (RM) | 1/17 | Increased function | May experience therapeutic failure with standard omeprazole doses[15]. |
| Ultrarapid (UM) | 17/17 | Highly increased function | Faster drug clearance, potentially requiring dose adjustments[10][15][16]. |
References
-
Li, X.Q., et al. (2012). Esomeprazole, omeprazole sulfone, 5-O-desmethyl omeprazole and 5-hydroxylansoprazole are in vitro metabolism-dependent inhibitors of CYP2C19. Drug Metabolism and Disposition. [Link]
-
Miyauchi, S., et al. (2019). Inhibition of CYP2C19 and CYP3A4 by Omeprazole Metabolites and Their Contribution to Drug-Drug Interactions. Drug Metabolism and Disposition. [Link]
-
Lee, C. R., et al. (2023). CYP2C19 Genetic Testing for Oral P2Y12 Inhibitor Therapy: A Scientific Statement From the American Heart Association. Circulation: Genomic and Precision Medicine. [Link]
-
Gao, L., et al. (2002). Simultaneous determination of omeprazole and 5'-hydroxyomeprazole in human plasma by liquid chromatography-tandem mass spectrometry. Journal of Chromatography B: Analytical Technologies in the Biomedical and Life Sciences. [Link]
-
Smith, D. M., et al. (2024). Evaluating the Evidence for CYP2C19 Inhibitor Classifications: A Scoping Review. Clinical Pharmacology & Therapeutics. [Link]
-
Shubbar, Q., et al. (2024). From genes to drugs: CYP2C19 and pharmacogenetics in clinical practice. Frontiers in Pharmacology. [Link]
-
Pan, Y., et al. (2024). Effect of insulin resistance on ticagrelor- versus clopidogrel-based dual antiplatelet therapy for secondary prevention of stroke in carriers of CYP2C19 loss-of-function mutations. Canadian Medical Association Journal. [Link]
-
Thorn, C. F., et al. (2012). Omeprazole Therapy and CYP2C19 Genotype. Medical Genetics Summaries - NCBI Bookshelf. [Link]
-
Abouir, C., et al. (2023). Improving CYP2C19 phenotyping using stereoselective omeprazole and 5-hydroxy-omeprazole metabolic ratios. Clinical and Translational Science. [Link]
-
Lima, J. J., et al. (2016). Omeprazole Therapy and CYP2C19 Genotype. NCBI. [Link]
-
Empey, P. E., et al. (2024). Evaluation of CYP2C19 Clinical Decision Support Alerts to Guide P2Y12 Inhibitor Prescribing. Clinical Pharmacology & Therapeutics. [Link]
-
ResearchGate. (n.d.). A Simple and Fast Liquid Chromatography-Mass Spectrometry (LC-MS) Method for the Determination of Omeprazole, 5- Hydroxyomeprazole and Omeprazole Sulphone in Human Plasma. ResearchGate. [Link]
-
Wang, J., et al. (2024). In vitro assessment of the impact of 30 CYP2C19 variants on citalopram metabolism. PeerJ. [Link]
-
Shubbar, Q., et al. (2024). From genes to drugs: CYP2C19 and pharmacogenetics in clinical practice. Frontiers in Pharmacology. [Link]
-
Abouir, C., et al. (2023). Improving CYP2C19 phenotyping using stereoselective omeprazole and 5-hydroxy-omeprazole metabolic ratios. Clinical and Translational Science. [Link]
-
Tan, N. C., et al. (2022). Omeprazole Treatment Failure in Gastroesophageal Reflux Disease and Genetic Variation at the CYP2C Locus. Frontiers in Pharmacology. [Link]
-
SciSpace. (2016). An lc- ms/ms method for the determination of omeprazole on proton pump inhibitor in human plasma. SciSpace. [Link]
-
Robledo, V. F., et al. (2014). Simultaneous determination of omeprazole and their main metabolites in human urine samples by capillary electrophoresis using electrospray ionization-mass spectrometry detection. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
U.S. Food and Drug Administration (FDA). (2023). Drug Development and Drug Interactions | Table of Substrates, Inhibitors and Inducers. FDA. [Link]
-
Andersson, T., et al. (1996). Human CYP2C19 is a major omeprazole 5-hydroxylase, as demonstrated with recombinant cytochrome P450 enzymes. Drug Metabolism and Disposition. [Link]
-
Diasorin. (n.d.). CYP2C19 Testing: An Opportunity to Improve Patient Care. Diasorin Molecular. [Link]
-
ResearchGate. (2011). Effects of Omeprazole and Genetic Polymorphism of CYP2C19 on the Clopidogrel Active Metabolite. ResearchGate. [Link]
-
ResearchGate. (2013). Simple and Fast Liquid Chromatography-Mass Spectrometry (LC-MS) Method for the Determination of Omeprazole, 5-hydroxyomeprazole, and Omeprazole Sulphone in Human Plasma. ResearchGate. [Link]
-
ResearchGate. (2024). Evaluation of CYP2C19 Clinical Decision Support Alerts to Guide P2Y12 Inhibitor Prescribing. ResearchGate. [Link]
-
ResearchGate. (2020). Mean plasma concentration–time profiles for omeprazole, 5-OH... ResearchGate. [Link]
-
Baba, T., et al. (1996). Pharmacokinetics of omeprazole (a substrate of CYP2C19) and comparison with two mutant alleles, C gamma P2C19m1 in exon 5 and C gamma P2C19m2 in exon 4, in Japanese subjects. Clinical Pharmacology & Therapeutics. [Link]
Sources
- 1. Omeprazole Therapy and CYP2C19 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Improving CYP2C19 phenotyping using stereoselective omeprazole and 5‐hydroxy‐omeprazole metabolic ratios - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Human CYP2C19 is a major omeprazole 5-hydroxylase, as demonstrated with recombinant cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. xenotech.com [xenotech.com]
- 6. Inhibition of CYP2C19 and CYP3A4 by Omeprazole Metabolites and Their Contribution to Drug-Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Simultaneous determination of omeprazole and 5'-hydroxyomeprazole in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. fda.gov [fda.gov]
- 10. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 11. Evaluation of CYP2C19 Clinical Decision Support Alerts to Guide P2Y12 Inhibitor Prescribing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Pharmacokinetics of omeprazole (a substrate of CYP2C19) and comparison with two mutant alleles, C gamma P2C19m1 in exon 5 and C gamma P2C19m2 in exon 4, in Japanese subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | Omeprazole Treatment Failure in Gastroesophageal Reflux Disease and Genetic Variation at the CYP2C Locus [frontiersin.org]
- 16. In vitro assessment of the impact of 30 CYP2C19 variants on citalopram metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis and Purification of 5-O-Desmethylomeprazole
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis and purification of 5-O-Desmethylomeprazole. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions to assist you in overcoming common challenges encountered during your experimental work. As Senior Application Scientists, we have compiled this resource based on established scientific principles and practical laboratory experience to ensure the integrity and success of your research.
I. Challenges in the Synthesis of 5-O-Desmethylomeprazole
The synthesis of 5-O-Desmethylomeprazole, a key metabolite and impurity of Omeprazole, primarily involves the selective O-demethylation of the methoxy group on the benzimidazole ring of omeprazole.[1][2] This process, while conceptually straightforward, is fraught with challenges related to selectivity, reagent choice, and the inherent instability of the omeprazole scaffold.
Frequently Asked Questions (FAQs) - Synthesis
Q1: What are the most common challenges in the O-demethylation of omeprazole?
The primary challenges in the O-demethylation of omeprazole to yield 5-O-Desmethylomeprazole are:
-
Selectivity: The omeprazole molecule has multiple reactive sites, including the pyridine and benzimidazole rings, as well as the sulfoxide group. The demethylation reagent must be selective for the 5-methoxy group on the benzimidazole ring to avoid unwanted side reactions.
-
Harsh Reaction Conditions: Many traditional demethylation methods for aryl methyl ethers require harsh conditions such as high temperatures and strong acids or bases.[3] These conditions can lead to the degradation of the sensitive omeprazole molecule.[4] Omeprazole is known to be unstable in acidic environments, where it can rearrange to a reactive sulfenamide intermediate.[4]
-
Byproduct Formation: Incomplete reaction or side reactions can lead to a mixture of products, complicating the purification process. A common byproduct is the corresponding sulfone, formed by over-oxidation of the sulfoxide.[5]
-
Low Yield: A combination of the factors above, including degradation of the starting material and product, as well as the formation of byproducts, can result in low yields of the desired 5-O-Desmethylomeprazole.[6][7]
Q2: Which demethylation reagents are recommended for the synthesis of 5-O-Desmethylomeprazole?
Several reagents can be employed for the O-demethylation of aryl methyl ethers, and the choice depends on the specific requirements of your synthesis in terms of scale, desired purity, and available equipment. Some commonly used reagents include:
-
Boron Tribromide (BBr₃): This is a powerful Lewis acid that is highly effective for cleaving aryl methyl ethers.[3] However, it is a hazardous reagent that reacts violently with water and must be handled with extreme care under anhydrous conditions. The reaction is typically performed at low temperatures to control its reactivity.
-
Thiolates: Reagents like sodium or potassium salts of alkyl or aryl thiols (e.g., sodium thiophenoxide) can be used for nucleophilic demethylation. These reactions are generally carried out in aprotic polar solvents like DMF or NMP.[3]
-
Iodocyclohexane in DMF: This system generates hydrogen iodide (HI) in situ, which can effectively cleave aryl methyl ethers under milder conditions compared to using concentrated HI.
-
Biocatalysis: Enzymatic demethylation using oxidases or monooxygenases offers a green and highly selective alternative to chemical methods. These reactions are carried out under mild conditions (neutral pH, room temperature) and can provide high yields of the desired product.[8][9]
Q3: How can I minimize the formation of the sulfone byproduct?
The formation of the sulfone impurity is a result of the over-oxidation of the sulfoxide group in omeprazole. To minimize its formation:
-
Choose a Non-Oxidizing Demethylation Reagent: Avoid demethylation methods that employ strong oxidizing agents.
-
Control Reaction Conditions: If using a method that could potentially have oxidative side reactions, carefully control the reaction temperature and time to favor the desired demethylation over oxidation.
-
Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent oxidation from atmospheric oxygen.
Q4: I am experiencing a very low yield. What are the likely causes and how can I troubleshoot this?
Low yields in the synthesis of 5-O-Desmethylomeprazole can be attributed to several factors.[6][10] Here is a troubleshooting guide:
| Potential Cause | Troubleshooting Steps |
| Degradation of Starting Material/Product | - Ensure the use of high-purity omeprazole as the starting material. - If using harsh demethylation reagents, consider switching to a milder alternative. - Maintain strict temperature control throughout the reaction. - Work up the reaction mixture promptly upon completion to minimize product degradation. |
| Incomplete Reaction | - Monitor the reaction progress using a suitable analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). - If the reaction has stalled, consider a modest increase in temperature or reaction time, while being mindful of potential degradation. - Ensure the demethylation reagent is active and used in the correct stoichiometric amount. |
| Suboptimal Reaction Conditions | - The choice of solvent can significantly impact the reaction. Ensure the solvent is appropriate for the chosen demethylation reagent and is anhydrous if required. - The reaction temperature is critical. Optimize the temperature to achieve a balance between reaction rate and stability of the reactants and products. |
| Inefficient Work-up and Isolation | - During the work-up, carefully control the pH to avoid degradation of the product. - Use appropriate extraction solvents to ensure efficient recovery of the product from the reaction mixture. - Optimize the isolation procedure (e.g., crystallization or chromatography) to minimize product loss. |
II. Purification of 5-O-Desmethylomeprazole
The purification of 5-O-Desmethylomeprazole is a critical step to obtain a high-purity product suitable for research and development. The choice of purification method depends on the scale of the synthesis and the nature of the impurities present.
Workflow for Purification of 5-O-Desmethylomeprazole
Caption: General purification workflow for 5-O-Desmethylomeprazole.
Frequently Asked Questions (FAQs) - Purification
Q5: What are the recommended methods for purifying 5-O-Desmethylomeprazole?
The two primary methods for purifying 5-O-Desmethylomeprazole are crystallization and column chromatography.
-
Crystallization: This is often the most efficient method for large-scale purification.[11][12] The choice of solvent is critical for successful crystallization. A good crystallization solvent should dissolve the crude product at an elevated temperature and allow for the formation of well-defined crystals upon cooling, while keeping impurities dissolved in the mother liquor.
-
Column Chromatography: This technique is highly effective for separating closely related impurities and for small-scale purifications. Reversed-phase chromatography using C18 or C8 stationary phases is commonly employed for omeprazole and its related compounds.[13][14][15]
Q6: What are some suitable solvents for the crystallization of 5-O-Desmethylomeprazole?
Finding the optimal crystallization solvent often requires some experimentation. A good starting point is to screen a range of solvents with varying polarities. For omeprazole and its analogues, mixtures of alcohols (e.g., methanol, ethanol) and water are often used.[16] Acetonitrile and ethyl acetate are other potential solvents to consider. It is recommended to perform small-scale solubility tests to identify a suitable solvent or solvent system.
Q7: I am having difficulty removing the sulfone impurity by crystallization. What should I do?
If the sulfone impurity co-crystallizes with your product, you may need to consider:
-
Solvent System Optimization: Try a different solvent or a mixture of solvents for crystallization. A solvent system that has a slightly different solubility profile for the product and the impurity might allow for better separation.
-
Recrystallization: Performing a second crystallization step can often improve purity.
-
Column Chromatography: If crystallization is ineffective, column chromatography is the next logical step. A reversed-phase HPLC or flash chromatography system can be used to separate the more polar 5-O-Desmethylomeprazole from the slightly less polar sulfone impurity.
Q8: What are the recommended conditions for chromatographic purification of 5-O-Desmethylomeprazole?
For reversed-phase chromatography, the following conditions can be a good starting point:
-
Stationary Phase: C18 or C8 silica gel.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer, pH ~7-8) and an organic modifier (e.g., acetonitrile or methanol). The gradient will typically start with a lower concentration of the organic modifier and gradually increase to elute the compounds.
-
Detection: UV detection at a wavelength where both the product and impurities have good absorbance (e.g., around 280-302 nm).[14][17]
III. Analytical Characterization and Troubleshooting
Accurate analytical characterization is essential to confirm the identity and purity of your synthesized 5-O-Desmethylomeprazole. High-Performance Liquid Chromatography (HPLC) is the primary technique for this purpose.
Logical Relationship in Analytical Troubleshooting
Caption: Troubleshooting workflow for unknown peaks in HPLC analysis.
Frequently Asked Questions (FAQs) - Analysis
Q9: What is a suitable HPLC method for analyzing the purity of 5-O-Desmethylomeprazole?
A stability-indicating reversed-phase HPLC method is recommended. Key parameters include:
-
Column: A C8 or C18 column with a particle size of 2.7 to 5 µm.[13][14]
-
Mobile Phase: A gradient of a buffered aqueous phase (pH around 7.6) and an organic phase like acetonitrile or methanol.[14]
-
Temperature: Column temperature should be controlled, typically around 25-30 °C.
Q10: I am seeing broad or tailing peaks for 5-O-Desmethylomeprazole in my HPLC chromatogram. What could be the cause?
Peak tailing or broadening can be caused by several factors:
-
Secondary Interactions: The benzimidazole and pyridine moieties in the molecule can interact with residual silanol groups on the silica-based stationary phase. Using a high-purity, end-capped column or adding a small amount of a competing base (e.g., triethylamine) to the mobile phase can help to mitigate this.
-
Mobile Phase pH: The pH of the mobile phase should be carefully controlled to ensure the analyte is in a single ionic form.
-
Column Overload: Injecting too much sample can lead to peak distortion. Try injecting a smaller volume or a more dilute sample.
-
Column Degradation: The column may be nearing the end of its lifespan. Flushing the column or replacing it may be necessary.
Q11: How can I confirm the identity of my synthesized 5-O-Desmethylomeprazole and any impurities?
A combination of analytical techniques is recommended for unambiguous identification:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This will provide the molecular weight of your product and any impurities, which is crucial for initial identification.[19]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will provide detailed structural information, confirming the connectivity of the atoms and the successful demethylation.
-
Reference Standard: The most definitive way to confirm the identity of your product is to compare its retention time and spectral data with a certified reference standard of 5-O-Desmethylomeprazole.
Q12: Does the stereochemistry of the sulfoxide group affect the synthesis and purification?
Yes, the sulfoxide group in 5-O-Desmethylomeprazole is a stereocenter, meaning the molecule exists as a pair of enantiomers.[20][21][22][23]
-
Synthesis: If you start with racemic omeprazole, you will obtain a racemic mixture of 5-O-Desmethylomeprazole. If you require a specific enantiomer, you will need to start with the corresponding enantiomer of omeprazole (esomeprazole or (R)-omeprazole) or perform a chiral separation of the final product.
-
Purification: The enantiomers of 5-O-Desmethylomeprazole have identical physical properties (except for their interaction with polarized light and other chiral molecules), so they will not be separated by standard crystallization or achiral chromatography.
-
Analysis: To analyze the enantiomeric purity of your product, you will need to use a chiral HPLC method, typically with a chiral stationary phase.[24]
IV. References
-
Determination of Omeprazole and its Related Impurities in Bulk Drug Substance Batches by A Stability Indicating HPLC Method Based on a Short Octyl Fused Core Column. (n.d.). Semantic Scholar. Retrieved from [Link]
-
Synthesis of Omeprazole Analogues and Evaluation of These as Potential Inhibitors of the Multidrug Efffux Pump NorA. (2007). Antimicrobial Agents and Chemotherapy, 51(9), 3249–3256. [Link]
-
Synthesis of Omeprazole Analogues and Evaluation of These as Potential Inhibitors of the Multidrug Efflux Pump NorA of Staphylococcus aureus. (2007). Antimicrobial Agents and Chemotherapy, 51(9), 3249–3256. [Link]
-
A Single Gradient Stability-Indicating Reversed-Phase LC Method for the Estimation of Impurities in Omeprazole and Domperidone Capsules. (2012). Scientia Pharmaceutica, 80(2), 347–360. [Link]
-
Rapid UHPLC Method Development for Omeprazole Analysis in a Quality-by-Design Framework and Transfer to HPLC Using Chromatographic Modeling. (2014). LCGC International, 27(4), 214-225. [Link]
-
Synthesis, structure, and reactivity of Omeprazole and related compounds. (2018). White Rose eTheses Online. Retrieved from [Link]
-
Synthesis, structure, and reactivity of Omeprazole and related compounds. (2018). White Rose eTheses Online. Retrieved from [Link]
-
Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. (2020). SciSpace. Retrieved from [Link]
-
Forced Degradation Analysis of Omeprazole Using CORTECS 2.7 μm Columns. (n.d.). Waters. Retrieved from [Link]
-
Determination of Omeprazole and its Related Impurities in Bulk Drug Substance Batches by A Stability Indicating HPLC Method Based on a Short Octyl Fused Core Column. (2015). ResearchGate. Retrieved from [Link]
-
Synthesis, structure, and reactivity of Omeprazole and related compounds. (2018). Semantic Scholar. Retrieved from [Link]
-
CHIRAL SULFOXIDES: SYNTHESIS AND UTILITY. (2008). University of Illinois Urbana-Champaign. Retrieved from [Link]
-
Advancements in Asymmetric Synthesis of Esomeprazole and Chiral Sulfoxide Drugs: A Comprehensive Review and Future Perspectives. (2023). E3S Web of Conferences, 407, 02023. [Link]
-
Kinetics of 5-hydroxyomeprazole and 5-O-desmethylomeprazole formation from omeprazole racemate and from R- and S-omeprazole enantiomers after individual or simultaneous incubation of R- and S-omeprazole in rCYP2C19. (2001). ResearchGate. Retrieved from [Link]
-
Acid decomposition of omeprazole in the absence of thiol: a differential pulse polarographic study at the static mercury drop electrode (SMDE). (2005). Journal of Pharmaceutical and Biomedical Analysis, 38(5), 855–861. [Link]
-
An O-Demethylation Metabolite of Rabeprazole Sulfide by Cunninghamella blakesleeana 3.970 Biotransformation. (2022). ResearchGate. Retrieved from [Link]
-
Stereoselective separation of omeprazole and 5-hydroxy-omeprazole using dried plasma spots and a heart-cutting 2D-LC approach for accurate CYP2C19 phenotyping. (2024). Journal of Chromatography B, 1232, 123962. [Link]
-
Rapid UHPLC Method Development for Omeprazole Analysis in a Quality-by-Design Framework and Transfer to HPLC Using Chromatographic Modeling. (2014). Molnar-Institute. Retrieved from [Link]
-
Simultaneous determination of omeprazole and 5'-hydroxyomeprazole in human plasma by liquid chromatography-tandem mass spectrometry. (1998). Journal of Pharmaceutical and Biomedical Analysis, 18(1-2), 193–201. [Link]
-
Crystalline form of omeprazole. (2009). Google Patents. Retrieved from
-
Methods for Crystal Production of natural compounds; a review of recent advancements. (2023). International Journal of Chemical and Biochemical Sciences, 23(1), 258-267. [Link]
-
O-Demethylation. (2024). Chem-Station International Edition. Retrieved from [Link]
-
Resolution of Omeprazole Using Coupled Preferential Crystallization: Efficient Separation of a Nonracemizable Conglomerate Salt under Near-Equilibrium Conditions. (2012). ResearchGate. Retrieved from [Link]
-
Improving CYP2C19 phenotyping using stereoselective omeprazole and 5‐hydroxy‐omeprazole metabolic ratios. (2020). British Journal of Clinical Pharmacology, 86(10), 2021–2032. [Link]
-
An O-Demethylation Metabolite of Rabeprazole Sulfide by Cunninghamella blakesleeana 3.970 Biotransformation. (2022). Molecules, 27(24), 9005. [Link]
-
Improved omeprazole process and compositions thereof. (2001). Google Patents. Retrieved from
-
Development and validation of a stability indicating method for the enantioselective estimation of omeprazole enantiomers in the enteric-coated formulations by high-performance liquid chromatography. (2014). Journal of Advanced Pharmaceutical Technology & Research, 5(4), 183–189. [Link]
-
Synthesis and crystallization purification of phytosterol esters for food industry application. (2021). Food Science and Technology, 41(Suppl. 2), 643–650. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Improving CYP2C19 phenotyping using stereoselective omeprazole and 5‐hydroxy‐omeprazole metabolic ratios - PMC [pmc.ncbi.nlm.nih.gov]
- 3. O-Demethylation | Chem-Station Int. Ed. [en.chem-station.com]
- 4. Acid decomposition of omeprazole in the absence of thiol: a differential pulse polarographic study at the static mercury drop electrode (SMDE) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. iscientific.org [iscientific.org]
- 12. scielo.br [scielo.br]
- 13. semanticscholar.org [semanticscholar.org]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. waters.com [waters.com]
- 16. WO2001044231A1 - Improved omeprazole process and compositions thereof - Google Patents [patents.google.com]
- 17. journals.asm.org [journals.asm.org]
- 18. Synthesis of Omeprazole Analogues and Evaluation of These as Potential Inhibitors of the Multidrug Efflux Pump NorA of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Simultaneous determination of omeprazole and 5'-hydroxyomeprazole in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Synthesis, structure, and reactivity of Omeprazole and related compounds - White Rose eTheses Online [etheses.whiterose.ac.uk]
- 21. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 22. chemistry.illinois.edu [chemistry.illinois.edu]
- 23. Advancements in Asymmetric Synthesis of Esomeprazole and Chiral Sulfoxide Drugs: A Comprehensive Review and Future Perspectives | E3S Web of Conferences [e3s-conferences.org]
- 24. Development and validation of a stability indicating method for the enantioselective estimation of omeprazole enantiomers in the enteric-coated formulations by high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 5-o-Desmethylomeprazole Reference Standard
Welcome to the technical support resource for the 5-o-Desmethylomeprazole reference standard. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the purity and storage of this compound. As a key metabolite of Omeprazole, ensuring the integrity of the 5-o-Desmethylomeprazole reference standard is critical for accurate analytical and metabolic studies.[1][2][3]
I. Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the handling, storage, and purity of 5-o-Desmethylomeprazole.
Q1: What are the recommended storage conditions for 5-o-Desmethylomeprazole reference standard?
A1: For long-term stability, it is recommended to store the 5-o-Desmethylomeprazole reference standard at -20°C.[4][5][] Some suppliers may ship the product at ambient temperature, but upon receipt, it should be immediately transferred to the recommended storage condition to minimize degradation.[1][5][7] The solid material should be kept in a tightly sealed container in a dry and well-ventilated place.[5]
Q2: What is the typical purity of a 5-o-Desmethylomeprazole reference standard?
A2: The purity of 5-o-Desmethylomeprazole reference standards is typically greater than 95% as determined by High-Performance Liquid Chromatography (HPLC).[4] Some suppliers may offer purities greater than 90%.[][] Always refer to the Certificate of Analysis (CoA) provided with your specific lot for the exact purity value. The CoA should also provide data from other analytical techniques such as 1H NMR and Mass Spectrometry to confirm the identity of the compound.[7]
Q3: Is 5-o-Desmethylomeprazole sensitive to light or moisture?
A3: While specific data on the photosensitivity of 5-o-Desmethylomeprazole is not extensively published, its parent drug, Omeprazole, is known to be susceptible to degradation under photolytic conditions.[9][10] Therefore, it is best practice to protect 5-o-Desmethylomeprazole from light by storing it in an opaque or amber vial. The compound's hygroscopicity is not well-documented, but as a general precaution for handling reference standards, it is advisable to minimize exposure to atmospheric moisture by allowing the container to equilibrate to room temperature before opening and by securely sealing it after use.
Q4: What solvents are suitable for dissolving 5-o-Desmethylomeprazole?
A4: 5-o-Desmethylomeprazole is soluble in solvents such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Ethanol, and Methanol.[] For analytical purposes, it is crucial to choose a solvent that is compatible with your analytical method (e.g., HPLC mobile phase) to avoid issues like peak distortion or precipitation.[11] Whenever possible, diluting the sample in the mobile phase is recommended.[11]
II. Troubleshooting Guide
This section provides a structured approach to identifying and resolving common issues encountered during the use of 5-o-Desmethylomeprazole reference standard in analytical experiments.
Issue 1: Unexpected Peaks in HPLC Chromatogram
Symptom: Your HPLC analysis of the 5-o-Desmethylomeprazole standard shows additional, unexpected peaks.
Potential Causes & Solutions:
-
Degradation: 5-o-Desmethylomeprazole, like its parent compound Omeprazole, can degrade under certain conditions. Omeprazole is known to be unstable in acidic conditions and can also degrade under basic, oxidative, and thermal stress.[9][12][13][14] It is plausible that 5-o-Desmethylomeprazole exhibits similar instability.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that the reference standard has been stored at the recommended -20°C and protected from light.
-
Prepare Fresh Solutions: Always prepare solutions fresh for analysis. Omeprazole solutions, for instance, can degrade rapidly at low pH.[15]
-
Check Mobile Phase pH: Ensure the pH of your mobile phase is appropriate. For Omeprazole and related compounds, a slightly basic pH is often used to improve stability during analysis.[16]
-
-
-
Impurity from Solvent or System: The extra peaks may not be from the standard itself but could be contaminants from your solvent, glassware, or HPLC system.
-
Troubleshooting Steps:
-
-
Contamination of the Reference Standard: Although rare for certified reference materials, contamination cannot be entirely ruled out.
-
Troubleshooting Steps:
-
Review CoA: Carefully examine the Certificate of Analysis for any reported impurities.
-
Contact Supplier: If you suspect the standard is contaminated, contact the supplier's technical support.
-
-
Issue 2: Inconsistent Retention Times
Symptom: The retention time of the 5-o-Desmethylomeprazole peak shifts between injections or analytical runs.
Potential Causes & Solutions:
-
Mobile Phase Composition: Inconsistent preparation of the mobile phase is a common cause of retention time drift.
-
Column Temperature Fluctuations: Temperature can significantly impact retention times.
-
Column Equilibration: Insufficient equilibration of the column with the mobile phase can lead to shifting retention times.
-
Troubleshooting Steps:
-
Adequate Equilibration Time: Ensure the column is equilibrated for a sufficient amount of time before starting your analytical run.[18]
-
-
-
Flow Rate Instability: Issues with the HPLC pump can cause fluctuations in the flow rate.
Issue 3: Poor Peak Shape (Tailing or Fronting)
Symptom: The chromatographic peak for 5-o-Desmethylomeprazole is asymmetrical, showing tailing or fronting.
Potential Causes & Solutions:
-
Secondary Interactions with Stationary Phase: Peak tailing can occur due to interactions between the analyte and active sites (e.g., silanols) on the silica-based column packing.
-
Troubleshooting Steps:
-
Mobile Phase Additives: Consider adding a mobile phase modifier, such as a small amount of a basic compound like triethylamine, to mask the active sites.
-
Adjust pH: Adjusting the mobile phase pH can help suppress the ionization of silanol groups.[17]
-
-
-
Column Overload: Injecting too much sample can lead to peak fronting.
-
Troubleshooting Steps:
-
Reduce Injection Volume/Concentration: Try injecting a smaller volume or a more dilute solution of your standard.[17]
-
-
-
Mismatched Sample Solvent and Mobile Phase: If the solvent used to dissolve the sample is significantly stronger than the mobile phase, it can cause peak distortion.
-
Troubleshooting Steps:
-
Use Mobile Phase as Solvent: Whenever possible, dissolve the sample in the initial mobile phase.[11]
-
-
III. Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments related to the quality control of your 5-o-Desmethylomeprazole reference standard.
Protocol 1: Purity Assessment by HPLC
This protocol provides a general framework for assessing the purity of a 5-o-Desmethylomeprazole reference standard. Note: This is a starting point and may require optimization for your specific instrumentation and column.
Materials:
-
5-o-Desmethylomeprazole reference standard
-
HPLC-grade Methanol or Acetonitrile
-
HPLC-grade water
-
Ammonium acetate or other suitable buffer
-
HPLC system with UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
-
Mobile Phase Preparation:
-
Prepare a buffered aqueous phase (e.g., 10 mM Ammonium Acetate). Adjust the pH to a suitable value (e.g., 7.0-8.0) to ensure the stability of the analyte.
-
The mobile phase will typically be a mixture of this aqueous buffer and an organic solvent like acetonitrile or methanol. A common starting point could be a 60:40 (v/v) mixture of buffer and organic solvent.[19]
-
Filter and degas the mobile phase before use.
-
-
Standard Solution Preparation:
-
Accurately weigh a small amount of the 5-o-Desmethylomeprazole reference standard.
-
Dissolve it in a suitable solvent (e.g., methanol) to make a stock solution of known concentration (e.g., 1 mg/mL).
-
Further dilute the stock solution with the mobile phase to a working concentration suitable for your detector's linear range (e.g., 20 µg/mL).[20]
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column
-
Mobile Phase: Isocratic elution with your prepared mobile phase.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection Wavelength: Monitor at a wavelength where 5-o-Desmethylomeprazole has significant absorbance. For Omeprazole, detection is often performed around 301-305 nm.[21][22]
-
-
Analysis:
-
Inject the standard solution into the HPLC system.
-
Record the chromatogram for a sufficient time to allow for the elution of any potential impurities.
-
Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.
-
Data Presentation: Typical HPLC Purity Analysis
| Parameter | Value |
| Main Peak Retention Time | ~5-10 min (highly dependent on exact conditions) |
| Impurity 1 Retention Time | Varies |
| Impurity 2 Retention Time | Varies |
| Purity (Area %) | >95% |
Protocol 2: Forced Degradation Study (Conceptual)
A forced degradation study can help identify potential degradation products and assess the stability of your reference standard. This is a conceptual outline; appropriate safety precautions must be taken when handling acids, bases, and oxidizing agents.
Objective: To intentionally degrade the 5-o-Desmethylomeprazole standard under various stress conditions to understand its degradation pathways.
Procedure:
-
Prepare Stock Solution: Prepare a stock solution of 5-o-Desmethylomeprazole in a suitable solvent.
-
Acid Hydrolysis: Treat an aliquot of the stock solution with a dilute acid (e.g., 0.1 N HCl) and heat gently (e.g., 60°C) for a set period. Neutralize the solution before analysis.[12]
-
Base Hydrolysis: Treat an aliquot with a dilute base (e.g., 0.1 N NaOH) under similar conditions. Neutralize before analysis.
-
Oxidative Degradation: Treat an aliquot with a dilute oxidizing agent (e.g., 3% H2O2) at room temperature.[14]
-
Thermal Degradation: Heat a solid sample of the reference standard in an oven at a high temperature (e.g., 105°C) for several hours. Dissolve the stressed sample for analysis.
-
Photolytic Degradation: Expose a solution of the standard to UV light for an extended period.
-
Analysis: Analyze the stressed samples, along with an unstressed control sample, using the HPLC method described in Protocol 1. Compare the chromatograms to identify degradation products.
IV. Visualization & Formatting
Diagrams
V. References
-
GLP Pharma Standards. (n.d.). 5-O-Desmethyl Omeprazole | CAS No- 151602-49-2. Retrieved from
-
LGC Standards. (n.d.). 5-O-Desmethyl Omeprazole. Retrieved from
-
Figshare. (2025). A comprehensive degradation study and identification of key degradation products of omeprazole drug substance including its degradation pathways using LC-HRMS and NMR. Retrieved from
-
Waters. (n.d.). Forced Degradation Analysis of Omeprazole Using CORTECS 2.7 μm Columns. Retrieved from
-
Royal Society of Chemistry. (n.d.). Identification and structural characterization of the stress degradation products of omeprazole using Q-TOF-LC-ESI-MS/MS and NMR experiments: evaluation of the toxicity of the degradation products. New Journal of Chemistry. Retrieved from
-
Rathnasekara, R., et al. (2025). A comprehensive degradation study and identification of key degradation products of omeprazole drug substance including its degradation pathways using LC-HRMS and NMR. ResearchGate. Retrieved from
-
ResearchGate. (n.d.). Kinetics of 5-hydroxyomeprazole and 5-O-desmethylomeprazole formation.... Retrieved from
-
Chandarana, C., Kapupara, P., & Prajapati, P. (2021). Forced Degradation Study for Simultaneous Quantification of Aspirin and Omeprazole in Pharmaceutical Dosage form by RP-HPLC. Journal of Pharmaceutical Research International, 33(57B), 143–150. Retrieved from
-
MedchemExpress. (n.d.). 5-O-Desmethyl omeprazole. Retrieved from
-
Pharmaffiliates. (n.d.). Omeprazole-impurities. Retrieved from
-
BOC Sciences. (n.d.). Omeprazole Impurities. Retrieved from
-
SynZeal. (n.d.). Omeprazole Impurities. Retrieved from
-
Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide. Retrieved from
-
(n.d.). HPLC Troubleshooting Guide. Retrieved from
-
Acanthus Research. (n.d.). 5-O-Desmethyl Omeprazole. Retrieved from
-
Expert Synthesis Solutions. (2018). SAFETY DATA SHEET. Retrieved from
-
Simson Pharma Limited. (n.d.). 5-O-Desmethyl Omeprazole | CAS No- 151602-49-2. Retrieved from
-
SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from
-
(2018). A Guide for HPLC Troubleshooting: How to Diagnose and Solve Chromatographic Problems. Retrieved from
-
PharmaCores. (2025). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. Retrieved from
-
Benchchem. (2025). A Comparative Guide to Assessing the Purity of Synthesized 4-Desmethoxy Omeprazole-d3. Retrieved from
-
PubChem. (n.d.). 5-o-Desmethylomeprazole. Retrieved from
-
LGC Standards. (n.d.). 5-O-Desmethyl Omeprazole. Retrieved from
-
Diva-Portal.org. (n.d.). Quality by Design Method Development For the Analysis of Omeprazole. Retrieved from
-
(n.d.). KINETICS OF OMEPRAZOLE DEGRADATION IN SOLID STATE. Retrieved from
-
(n.d.). Esomeprazole, omeprazole sulfone, 5-O-desmethyl omeprazole and 5-hydroxylansoprazole are in vitro metabolism-dependent inhibitors of CYP2C19. Retrieved from
-
PMC. (n.d.). Development and validation of a stability indicating method for the enantioselective estimation of omeprazole enantiomers in the enteric-coated formulations by high-performance liquid chromatography. Retrieved from
-
(1998). The Thai Journal of Pharmaceutical Sciences Chemical Stability and Mechanism of Degradation of Omeprazole in Solution. Retrieved from
-
(2021). Stability Indicating Method Development and Validation for Assay of Omeprazole Sodium for Injection by a Rapid RP-HPLC. Retrieved from
-
BOC Sciences. (n.d.). CAS 151602-49-2 5-O-Desmethyl Omeprazole. Retrieved from
-
LCGC International. (n.d.). Rapid UHPLC Method Development for Omeprazole Analysis in a Quality-by-Design Framework and Transfer to HPLC Using Chromatographic Modeling. Retrieved from
-
ResearchGate. (2017). (PDF) Synthesis and spectrophotometric study of omeprazole charge transfer complexes with bromothymol blue, methyl orange and picric acid. Retrieved from
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. 5-O-Desmethyl Omeprazole - Acanthus Research [acanthusresearch.com]
- 3. 5-O-Desmethyl Omeprazole | LGC Standards [lgcstandards.com]
- 4. 5-O-Desmethyl Omeprazole | LGC Standards [lgcstandards.com]
- 5. esschemco.com [esschemco.com]
- 7. glppharmastandards.com [glppharmastandards.com]
- 9. tandf.figshare.com [tandf.figshare.com]
- 10. researchgate.net [researchgate.net]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. waters.com [waters.com]
- 13. Identification and structural characterization of the stress degradation products of omeprazole using Q-TOF-LC-ESI-MS/MS and NMR experiments: evaluation of the toxicity of the degradation products - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. journaljpri.com [journaljpri.com]
- 15. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. hplc.eu [hplc.eu]
- 18. HPLC Troubleshooting Guide [scioninstruments.com]
- 19. ptfarm.pl [ptfarm.pl]
- 20. diva-portal.org [diva-portal.org]
- 21. Development and validation of a stability indicating method for the enantioselective estimation of omeprazole enantiomers in the enteric-coated formulations by high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 22. ajprd.com [ajprd.com]
Technical Support Center: Aseptic Handling of 5-O-Desmethylomeprazole in Cell Culture Experiments
Welcome to the technical support center for researchers utilizing 5-O-Desmethylomeprazole in cell culture applications. This guide is designed to provide in-depth, experience-driven advice to help you navigate the complexities of maintaining a sterile experimental environment. Contamination is a significant concern in cell culture, capable of invalidating weeks or even months of research.[1] This resource will equip you with the knowledge to proactively prevent, identify, and troubleshoot contamination issues, ensuring the integrity and reproducibility of your data.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and use of 5-O-Desmethylomeprazole in cell culture.
Q1: What is 5-O-Desmethylomeprazole and what are its key properties for cell culture use?
Q2: How should I prepare a sterile stock solution of 5-O-Desmethylomeprazole?
The recommended method for preparing a sterile stock solution is to dissolve the compound in a sterile solvent, such as DMSO, and then filter-sterilize the solution.[8]
Protocol: Preparation of Sterile 5-O-Desmethylomeprazole Stock Solution
-
Calculate the required amount: Determine the mass of 5-O-Desmethylomeprazole needed to achieve your desired stock concentration.
-
Dissolution: In a sterile biological safety cabinet, dissolve the weighed compound in an appropriate volume of sterile DMSO.
-
Filter Sterilization: Pass the solution through a 0.22 µm syringe filter into a sterile, conical tube. This step is critical for removing any potential microbial contaminants.
-
Aliquoting: Dispense the sterile stock solution into smaller, single-use aliquots in sterile cryovials.
-
Storage: Store the aliquots at -20°C or -80°C to maintain stability. Avoid repeated freeze-thaw cycles.
Q3: Can I autoclave my 5-O-Desmethylomeprazole solution?
No, autoclaving is not recommended for 5-O-Desmethylomeprazole. The high temperatures and pressures of autoclaving can degrade the compound, rendering it inactive.[9] Filter sterilization is the appropriate method for heat-labile compounds.
Q4: What is the recommended solvent for 5-O-Desmethylomeprazole and what is a safe final concentration for my cells?
DMSO is a common and effective solvent for dissolving 5-O-Desmethylomeprazole for cell culture use.[7] However, DMSO can be toxic to cells at higher concentrations. It is crucial to keep the final concentration of DMSO in your cell culture medium below 0.5%, and ideally at or below 0.1%, to minimize cytotoxicity. Always include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any effects of the solvent itself.
Q5: How can I be sure my 5-O-Desmethylomeprazole stock solution is not the source of contamination?
To verify the sterility of your stock solution, you can perform a simple quality control check. Add a small volume of your stock solution to a culture flask containing only sterile growth medium (no cells). Incubate this flask alongside your experimental cultures. If the medium remains clear and shows no signs of microbial growth after several days, your stock solution is likely sterile.
II. Troubleshooting Guide: Identifying and Resolving Contamination
Contamination can arise from various sources, including personnel, reagents, and equipment.[8][10][11] This guide will help you pinpoint the source of contamination and take corrective action.
Issue 1: Sudden turbidity and a rapid drop in pH (yellowing of the medium).
Likely Culprit: Bacterial Contamination [11][12]
Bacteria are one of the most common and rapidly destructive contaminants in cell culture.[13] Their fast growth rate leads to a cloudy appearance of the medium and a significant decrease in pH due to metabolic byproducts.[12]
Troubleshooting Steps:
-
Visual Confirmation: Observe the culture under a microscope. Bacteria will appear as small, motile (moving) rods or cocci between your cells.[1]
-
Immediate Action: Discard the contaminated culture immediately to prevent cross-contamination.[14] Decontaminate the flask with a 10% bleach solution or a suitable disinfectant before disposal.[15]
-
Investigate the Source:
-
Aseptic Technique: Review your aseptic technique.[16][17][18][19] Ensure you are working in a clean and properly functioning biological safety cabinet, wearing appropriate personal protective equipment (PPE), and sterilizing all equipment and reagents that enter the cabinet.[15][20][21]
-
Reagents and Media: Test all media, sera, and other reagents used for the contaminated culture for sterility.[10]
-
Incubator and Water Pan: Clean and disinfect the incubator and water pan, as they can be reservoirs for bacteria.[14]
-
Issue 2: The appearance of filamentous structures or fuzzy growths in the culture.
Likely Culprit: Fungal (Mold) or Yeast Contamination [11][13]
Fungal and yeast contamination often appears as a web of thin, filamentous structures (hyphae) or as individual, budding oval-shaped cells.[14] While they typically grow slower than bacteria, they can quickly overtake a culture once established.[13]
Troubleshooting Steps:
-
Microscopic Examination: Fungal hyphae will be visible as long, branching filaments. Yeast will appear as small, round, or oval-shaped particles, often in clusters or budding.[14]
-
Immediate Disposal: As with bacterial contamination, discard the affected cultures immediately and decontaminate all associated materials.[14]
-
Source Investigation:
-
Airborne Spores: Fungal spores are often airborne.[13] Ensure the biological safety cabinet is functioning correctly and that there are no drafts in the laboratory. Keep doors and windows closed during cell culture work.[1]
-
Reagents: Check all reagents, especially those that are not filter-sterilized, for signs of contamination.
-
Lab Environment: Maintain a clean and organized laboratory environment to minimize dust and potential sources of fungal spores.[22]
-
Issue 3: Cells are growing poorly, appear stressed, or show altered morphology, but the medium remains clear.
Likely Culprit: Mycoplasma Contamination [11][13]
Mycoplasma is a type of bacteria that lacks a cell wall, making it resistant to many common antibiotics and difficult to detect visually.[23] It is a significant and often overlooked problem in cell culture, with studies indicating that 15-35% of continuous cell lines may be contaminated.[23] Mycoplasma can alter cell metabolism, growth, and gene expression, leading to unreliable experimental data.[23]
Troubleshooting Steps:
-
Detection: Since mycoplasma is not visible with a standard light microscope, specialized detection methods are required.[23]
-
PCR-based assays: These are highly sensitive and specific for detecting mycoplasma DNA.[22][24]
-
DNA staining (e.g., with DAPI or Hoechst): This method allows for the visualization of mycoplasma DNA as small, fluorescent particles around the cell nuclei.[24]
-
ELISA: This method detects mycoplasma antigens.[21]
-
-
Action Plan:
-
Quarantine: Immediately quarantine any suspected or confirmed positive cultures to prevent further spread.
-
Elimination (with caution): While there are commercial reagents available to eliminate mycoplasma, the success rate can be variable, and the treatment itself can be stressful to the cells.[24]
-
Discarding Cultures: The most reliable solution is to discard the contaminated cell line and start with a fresh, certified mycoplasma-free stock.[22]
-
-
Prevention is Key:
-
Regular Testing: Routinely test all cell lines for mycoplasma, especially new cell lines introduced to the lab.[14][23]
-
Quarantine New Cell Lines: Grow new cell lines in a separate incubator until they have been tested and confirmed to be mycoplasma-free.[14][25]
-
Strict Aseptic Technique: Mycoplasma can be spread through aerosols, so meticulous aseptic technique is crucial.[22][24]
-
Visualizing the Contamination Troubleshooting Workflow
Caption: Workflow for troubleshooting common cell culture contamination.
III. Best Practices for Aseptic Technique
Strict adherence to aseptic technique is the cornerstone of preventing contamination.[16][18][20]
Core Principles:
-
Sterile Work Area: Always work in a certified biological safety cabinet (BSC).[20] Keep the work area clean and uncluttered.[20]
-
Personal Hygiene: Wear a clean lab coat and gloves at all times.[21] Sanitize gloves with 70% ethanol frequently.[15][17]
-
Sterile Reagents and Media: Use only sterile media, supplements, and reagents from reputable suppliers.[8][10]
-
Sterile Handling: Use sterile pipettes and other equipment.[20] Avoid passing non-sterile items over open containers.
Workflow for Aseptic Handling of 5-O-Desmethylomeprazole
Caption: Aseptic workflow for preparing and using 5-O-Desmethylomeprazole.
IV. Summary of Contamination Types and Prevention
| Contaminant | Key Indicators | Common Sources | Prevention Strategies |
| Bacteria | Rapid turbidity, pH drop (yellow media), visible motile particles under microscope.[11][12] | Personnel, non-sterile reagents/media, aerosols, contaminated equipment.[8][10] | Strict aseptic technique, use of sterile reagents, regular cleaning of equipment.[14][16][22] |
| Fungi/Yeast | Filamentous growth (mold), budding oval cells (yeast), gradual cloudiness.[13][14] | Airborne spores, contaminated reagents, poor lab hygiene.[8][13] | Maintain a clean lab, use a BSC, filter-sterilize solutions.[20][22] |
| Mycoplasma | No visible signs in media, but cells may show reduced growth, stress, or altered morphology.[11] | Cross-contamination from other cell lines, contaminated reagents (e.g., serum).[8][22] | Quarantine and test new cell lines, use certified reagents, regular testing of all cultures.[14][21][25] |
| Chemical | Poor cell growth or death with no visible microbial contamination.[11] | Impurities in water or reagents, residues from cleaning agents.[25] | Use high-purity water and reagents, thoroughly rinse glassware and equipment. |
V. References
-
Understanding and Managing Cell Culture Contamination - Environmental Health and Safety. (n.d.). Retrieved from
-
Prevention and Detection of Mycoplasma Contamination in Cell Culture - PMC - NIH. (n.d.). Retrieved from [Link]
-
Troubleshooting Guide for Cell Culture Contamination - Corning. (n.d.). Retrieved from [Link]
-
Aseptic technique for cell culture - PubMed. (2001, May). Retrieved from [Link]
-
Cell Culture Protocol 1: Proper Aseptic Technique and Sterile Handling of Cells. (n.d.). Retrieved from [Link]
-
Principles of Aseptic Technique - Biology LibreTexts. (2025, July 8). Retrieved from [Link]
-
Mycoplasma Contamination in Cell Culture: Causes, Detection & Removal. (n.d.). Retrieved from [Link]
-
Prevention and detection of Mycoplasma contamination in cell culture - PubMed. (2012, Winter). Retrieved from [Link]
-
Types of Cell Culture Contamination and How To Prevent Them | Technology Networks. (2025, April 8). Retrieved from [Link]
-
Troubleshooting Cell Culture Contamination: A Comprehensive Guide - Creative Bioarray. (n.d.). Retrieved from [Link]
-
Aseptic Techniques in Cell Culture - GMP Plastics. (2025, February 24). Retrieved from [Link]
-
How to Prevent Mycoplasma Contamination in Cell Culture - Patsnap Synapse. (2025, April 29). Retrieved from [Link]
-
Common forms of cell culture contamination and how to avoid them - Zeiss. (2023, April). Retrieved from [Link]
-
9 Sterilization Techniques For Cell Culture - Visikol. (2022, November 30). Retrieved from [Link]
-
Aseptic Technique for Animal Cell Culture - YouTube. (2019, August 29). Retrieved from [Link]
-
5-o-Desmethylomeprazole | C16H17N3O3S | CID 10404448 - PubChem - NIH. (n.d.). Retrieved from [Link]
-
Esomeprazole, omeprazole sulfone, 5-O-desmethyl omeprazole and 5-hydroxylansoprazole are in vitro metabolism-dependent inhibitors of CYP2C19. (n.d.). Retrieved from [Link]
-
Inhibition of CYP2C19 and CYP3A4 by Omeprazole Metabolites and Their Contribution to Drug-Drug Interactions - NIH. (n.d.). Retrieved from [Link]
Sources
- 1. asset-downloads.zeiss.com [asset-downloads.zeiss.com]
- 2. medchemexpress.com [medchemexpress.com]
- 4. 5-o-Desmethylomeprazole | C16H17N3O3S | CID 10404448 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. xenotech.com [xenotech.com]
- 6. Inhibition of CYP2C19 and CYP3A4 by Omeprazole Metabolites and Their Contribution to Drug-Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. corning.com [corning.com]
- 9. youtube.com [youtube.com]
- 10. safety.fsu.edu [safety.fsu.edu]
- 11. cellculturecompany.com [cellculturecompany.com]
- 12. goldbio.com [goldbio.com]
- 13. Cell Culture Contamination: 5 Common Sources and How to Prevent Them [capricorn-scientific.com]
- 14. yeasenbio.com [yeasenbio.com]
- 15. 9 Sterilization Techniques For Cell Culture | Visikol [visikol.com]
- 16. Aseptic technique for cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. 细胞培养实验方案1:恰当的无菌技术和细胞无菌处理 [sigmaaldrich.com]
- 18. bio.libretexts.org [bio.libretexts.org]
- 19. Cell Culture: Aseptic/Sterile Technique | Cell Signaling Technology [cellsignal.com]
- 20. gmpplastic.com [gmpplastic.com]
- 21. How to Prevent Mycoplasma Contamination in Cell Culture [synapse.patsnap.com]
- 22. Prevention and Detection of Mycoplasma Contamination in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Mycoplasma Contamination in Cell Culture | Detection & Removal [capricorn-scientific.com]
- 24. Mycoplasma Detection, Prevention, and Elimination in Cell Culture [sigmaaldrich.com]
- 25. technologynetworks.com [technologynetworks.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Validation of an LC-MS/MS Method for 5-O-Desmethylomeprazole
This guide provides an in-depth, objective comparison of a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of 5-O-desmethylomeprazole, a primary metabolite of omeprazole, in human plasma. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols to explain the scientific rationale behind the methodological choices. It offers a framework for robust bioanalytical method validation grounded in regulatory standards and compares the performance of LC-MS/MS against alternative analytical techniques.
Introduction: The "Why" Behind Quantifying 5-O-Desmethylomeprazole
Omeprazole is a widely prescribed proton pump inhibitor extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP2C19 and CYP3A4. The metabolite 5-O-desmethylomeprazole is a significant product of this metabolic pathway. Quantifying its concentration in biological matrices like plasma is critical for several reasons:
-
Pharmacokinetic (PK) Studies: Understanding the formation and elimination rates of metabolites is fundamental to characterizing a drug's overall absorption, distribution, metabolism, and excretion (ADME) profile.
-
Pharmacogenetic Research: The activity of the CYP2C19 enzyme varies significantly across the population due to genetic polymorphisms. Measuring the ratio of parent drug to metabolite can help phenotype individuals as poor, intermediate, or extensive metabolizers, which has direct implications for dose adjustments and predicting clinical outcomes.[1]
-
Drug-Drug Interaction (DDI) Studies: Co-administered drugs can inhibit or induce metabolizing enzymes, altering the PK profile of omeprazole. Monitoring metabolite levels is a key component of these safety and efficacy studies.
Given the low concentrations expected in plasma and the complexity of the biological matrix, a highly sensitive and selective analytical method is required. LC-MS/MS has become the gold standard for this application due to its ability to provide accurate quantification and structural confirmation.[2][3]
The Reference LC-MS/MS Method: A Protocol Deep Dive
This section details a representative, high-performance LC-MS/MS method for 5-O-desmethylomeprazole, explaining the scientific reasoning behind each component choice.
Experimental Workflow Overview
The logical flow of the bioanalytical process is crucial for ensuring reproducibility and minimizing error. The process moves from sample receipt to final data reporting, with critical quality control checks at each stage.
Caption: High-level workflow for bioanalysis using LC-MS/MS.
Detailed Experimental Protocol
A. Sample Preparation: Protein Precipitation
-
Rationale: The primary goal of sample preparation is to remove matrix components (e.g., proteins, phospholipids) that can interfere with analysis and damage the analytical column. Protein precipitation is chosen for its speed and simplicity, making it ideal for high-throughput environments.[1] While techniques like solid-phase extraction (SPE) can provide cleaner extracts, the selectivity of tandem mass spectrometry often allows for the use of a simpler "crash."
-
Protocol:
-
Aliquot 100 µL of human plasma (standards, quality controls, or unknown samples) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of an internal standard working solution (e.g., a stable isotope-labeled 5-O-desmethylomeprazole-d3) in acetonitrile. The internal standard is crucial for correcting for variability in sample preparation and instrument response.[1]
-
Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.
-
Vortex vigorously for 1 minute to ensure complete mixing and protein denaturation.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
-
B. Liquid Chromatography (LC) Conditions
-
Rationale: The chromatographic separation is designed to resolve the analyte from endogenous matrix components and potential isomers, delivering a clean, sharp peak to the mass spectrometer. A reversed-phase C18 column is a workhorse for drug metabolism studies, offering excellent retention for moderately polar compounds like 5-O-desmethylomeprazole.[4] The use of a gradient elution (ramping the organic solvent concentration) ensures that analytes are eluted efficiently with good peak shape. Formic acid is added to the mobile phase to promote protonation of the analyte, which is essential for positive mode electrospray ionization.
-
Parameters:
-
LC System: UHPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient: Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to initial conditions, and equilibrate for 1 minute.
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
C. Tandem Mass Spectrometry (MS/MS) Conditions
-
Rationale: The mass spectrometer provides exceptional selectivity and sensitivity. It operates by ionizing the analyte, selecting a specific parent ion (precursor ion), fragmenting it, and then detecting a specific fragment ion (product ion). This process, known as Multiple Reaction Monitoring (MRM), drastically reduces background noise and allows for confident quantification.
-
Parameters:
-
Mass Spectrometer: Triple Quadrupole Mass Spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
5-O-Desmethylomeprazole: Precursor Ion (m/z) -> Product Ion (m/z). Specific m/z values would be determined during method development, but a common transition for a related metabolite, 5-hydroxyomeprazole, is m/z 362 -> 214.[5]
-
Internal Standard (IS): Precursor Ion (m/z) -> Product Ion (m/z). For a d3-labeled IS, the precursor would be +3 Da higher than the analyte.
-
-
Key Instrument Settings: Capillary voltage, source temperature, and collision energy are optimized by infusing a standard solution of the analyte to maximize signal intensity.
-
Method Validation: The Trustworthiness Framework
A method is only as good as its validation data. The protocol is rigorously tested according to guidelines from regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) to ensure it is fit for purpose.[2][6][7]
Core Validation Parameters & Acceptance Criteria
The validation process establishes by objective evidence that the method consistently produces a result meeting its predetermined specifications.[2][8]
Caption: Core parameters for bioanalytical method validation.
| Parameter | Purpose | Typical Acceptance Criteria (FDA/EMA) |
| Selectivity | To ensure the method can differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte and internal standard in blank matrix from at least six different sources.[8][9] |
| Linearity & Range | To demonstrate a proportional relationship between analyte concentration and instrument response over a defined range. | At least 6 non-zero standards; correlation coefficient (r²) ≥ 0.99. |
| Accuracy | To measure the closeness of the determined concentration to the true nominal value. | Mean concentration should be within ±15% of the nominal value for QC samples (±20% at the Lower Limit of Quantification, LLOQ).[8] |
| Precision | To assess the degree of scatter or variability between a series of measurements. Expressed as Coefficient of Variation (%CV). | %CV should not exceed 15% for QC samples (20% at LLOQ).[8] |
| Recovery | To measure the efficiency of the extraction process. | Not strictly required to be 100%, but must be consistent and reproducible across the concentration range. |
| Matrix Effect | To assess the suppression or enhancement of ionization caused by co-eluting matrix components. | The coefficient of variation of the IS-normalized matrix factor should not be greater than 15%. |
| Stability | To evaluate the chemical stability of the analyte in the biological matrix under various storage and handling conditions. | Mean concentration of stability samples should be within ±15% of the nominal concentration. |
Performance Comparison: LC-MS/MS vs. Alternatives
While LC-MS/MS is the dominant technique, it is instructive to compare it with other analytical methods that have been used for omeprazole and its metabolites.[10][11]
| Feature | LC-MS/MS | HPLC-UV | Capillary Electrophoresis (CE) |
| Sensitivity | Excellent (pg/mL to ng/mL) | Moderate (µg/mL) | Good (ng/mL) |
| Selectivity | Excellent (based on mass-to-charge ratio) | Moderate (based on retention time and UV absorbance) | Good (based on charge and size) |
| Throughput | High (2-5 min per sample) | Low to Moderate (10-30 min per sample) | Moderate |
| Matrix Tolerance | High (MRM filtering reduces background) | Low (highly susceptible to interferences) | Moderate |
| Cost | High (instrumentation and maintenance) | Low | Moderate |
| Primary Application | Quantitative bioanalysis for PK/TK studies | Purity testing in formulations, some early research | Analysis of charged species, research applications |
Data synthesized from multiple sources.[10][11][12]
The primary advantages of LC-MS/MS are its unparalleled sensitivity and selectivity, which are essential for accurately measuring low-concentration metabolites in a complex biological matrix like plasma.[3] While HPLC-UV is more accessible and less expensive, it lacks the sensitivity and is far more prone to interferences, making it unsuitable for most bioanalytical applications in drug development.[10] Capillary Electrophoresis offers good separation efficiency but can be less robust for routine high-throughput analysis compared to modern UHPLC systems.[12]
Conclusion
The validated LC-MS/MS method presented here offers a robust, sensitive, and selective solution for the quantification of 5-O-desmethylomeprazole in human plasma. The combination of efficient sample preparation, rapid chromatographic separation, and highly specific tandem mass spectrometric detection ensures data of the highest quality, suitable for regulatory submissions in support of pharmacokinetic, pharmacogenetic, and drug interaction studies. The validation process, performed in accordance with FDA and EMA guidelines, provides documented evidence of the method's reliability and trustworthiness. When compared to alternative techniques, LC-MS/MS remains the unequivocal gold standard for the bioanalytical challenges presented in modern drug development.
References
-
European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. Available at: [Link]
-
ResolveMass Laboratories Inc. (n.d.). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved January 21, 2026, from [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Available at: [Link]
-
Frontage Labs. (n.d.). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Retrieved January 21, 2026, from [Link]
-
Slideshare. (n.d.). USFDA guidelines for bioanalytical method validation. Retrieved January 21, 2026, from [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. Available at: [Link]
-
European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved January 21, 2026, from [Link]
-
U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. Retrieved January 21, 2026, from [Link]
-
Taylor & Francis Online. (n.d.). European Medicines Agency guideline on bioanalytical method validation: what more is there to say?. Retrieved January 21, 2026, from [Link]
-
Slideshare. (n.d.). Bioanalytical method validation emea. Retrieved January 21, 2026, from [Link]
-
National Institutes of Health. (n.d.). A Systematic Approach to Development of Analytical Scale and Microflow-Based Liquid Chromatography Coupled to Mass Spectrometry Metabolomics Methods to Support Drug Discovery and Development. Retrieved January 21, 2026, from [Link]
-
ResearchGate. (n.d.). Analytical methodologies for the determination of omeprazole: An overview. Retrieved January 21, 2026, from [Link]
-
PubMed. (n.d.). Simultaneous Determination of Omeprazole and Their Main Metabolites in Human Urine Samples by Capillary Electrophoresis Using Electrospray Ionization-Mass Spectrometry Detection. Retrieved January 21, 2026, from [Link]
-
MDPI. (n.d.). Profiling and Identification of Omeprazole Metabolites in Mouse Brain and Plasma by Isotope Ratio-Monitoring Liquid Chromatography-Mass Spectrometric Method. Retrieved January 21, 2026, from [Link]
-
Separation Science. (n.d.). Method Development Considerations for the LC-MS/MS Analysis of Drugs. Retrieved January 21, 2026, from [Link]
-
LCGC International. (n.d.). Rapid UHPLC Method Development for Omeprazole Analysis in a Quality-by-Design Framework and Transfer to HPLC Using Chromatographic Modeling. Retrieved January 21, 2026, from [Link]
-
PubMed. (n.d.). Simultaneous determination of omeprazole and 5'-hydroxyomeprazole in human plasma by liquid chromatography-tandem mass spectrometry. Retrieved January 21, 2026, from [Link]
-
PubMed. (n.d.). Analytical methodologies for the determination of omeprazole: an overview. Retrieved January 21, 2026, from [Link]
-
SciSpace. (n.d.). Development of LC/MS techniques for plant and drug metabolism studies. Retrieved January 21, 2026, from [Link]
-
YouTube. (n.d.). LC-MS/MS Method Development for Drug Analysis. Retrieved January 21, 2026, from [Link]
-
LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. Retrieved January 21, 2026, from [Link]
-
ResearchGate. (n.d.). A Simple and Fast Liquid Chromatography-Mass Spectrometry (LC-MS) Method for the Determination of Omeprazole, 5- Hydroxyomeprazole and Omeprazole Sulphone in Human Plasma. Retrieved January 21, 2026, from [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2011). BIO-ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR OMEPRAZOLE USING LC-MS/MS. Retrieved January 21, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. rsc.org [rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Simultaneous determination of omeprazole and 5'-hydroxyomeprazole in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fda.gov [fda.gov]
- 7. ema.europa.eu [ema.europa.eu]
- 8. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 9. Bioanalytical method validation emea | PPTX [slideshare.net]
- 10. researchgate.net [researchgate.net]
- 11. Analytical methodologies for the determination of omeprazole: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Simultaneous determination of omeprazole and their main metabolites in human urine samples by capillary electrophoresis using electrospray ionization-mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Formation of 5-Hydroxyomeprazole and 5-O-Desmethylomeprazole
This guide provides an in-depth comparison of the metabolic formation of two key omeprazole metabolites: 5-hydroxyomeprazole and 5-O-desmethylomeprazole. Designed for researchers, scientists, and drug development professionals, this document delves into the enzymatic pathways, underlying mechanisms, and robust experimental protocols for their characterization.
Introduction: The Central Role of Metabolism in Omeprazole's Profile
Omeprazole, a widely prescribed proton pump inhibitor (PPI), is a cornerstone in the treatment of acid-related gastrointestinal disorders.[1][2] As a prodrug, its efficacy is intrinsically linked to its activation in the acidic environment of gastric parietal cells.[2] However, its systemic clearance, potential for drug-drug interactions (DDIs), and inter-individual variability in patient response are predominantly governed by its extensive metabolism in the liver, orchestrated by the cytochrome P450 (CYP) superfamily of enzymes.[3][4][5]
Understanding the nuances of its metabolic pathways is critical for predicting clinical outcomes and designing safer therapeutic regimens. This guide focuses on a comparative analysis of two major metabolic routes: the hydroxylation leading to 5-hydroxyomeprazole and the O-demethylation that forms 5-O-desmethylomeprazole. We will explore the distinct enzymatic preferences and reaction mechanisms that differentiate their formation and provide detailed, field-proven protocols for their quantitative assessment.
The Metabolic Crossroads: A Tale of Two Enzymes
Omeprazole is metabolized into several derivatives, but its primary clearance is dominated by two key enzymatic reactions: hydroxylation and sulfoxidation.[6][7] The formation of 5-hydroxyomeprazole is a principal pathway, while the generation of omeprazole sulfone is another significant route, primarily mediated by CYP3A4.[6][8] Our focus, however, lies in the pathways catalyzed predominantly by a single, highly polymorphic enzyme: CYP2C19 .[4][8][9]
Formation of 5-Hydroxyomeprazole: The Dominant Pathway
The conversion of omeprazole to 5-hydroxyomeprazole is the most significant metabolic pathway in terms of drug clearance.[10][11]
-
Primary Enzyme: This reaction is almost exclusively catalyzed by CYP2C19 .[6][9][10] The rate of this reaction is a direct reflection of an individual's CYP2C19 activity.
-
Mechanism: The formation involves an aromatic hydroxylation reaction, where a hydroxyl group (-OH) is added to the 5-position of the benzimidazole ring of the omeprazole molecule.[10]
-
Pharmacological Significance: 5-hydroxyomeprazole is an inactive metabolite, meaning it does not contribute to the inhibition of gastric acid secretion.[4][5][10] Therefore, rapid metabolism via this pathway leads to lower systemic exposure to the active parent drug, potentially reducing its efficacy.
-
Clinical Causality—The Impact of CYP2C19 Polymorphism: The gene encoding CYP2C19 is highly polymorphic, leading to distinct patient phenotypes: poor metabolizers (PMs), intermediate metabolizers (IMs), extensive metabolizers (EMs), and ultrarapid metabolizers (UMs).[4][12] PMs have markedly reduced or absent CYP2C19 activity, leading to significantly higher plasma concentrations of omeprazole and a more pronounced therapeutic effect, but also a potentially higher risk of concentration-dependent side effects.[4] Conversely, UMs clear the drug so rapidly that standard doses may be sub-therapeutic.[4] This direct genotype-phenotype correlation underscores the necessity of studying this metabolic route.
Formation of 5-O-Desmethylomeprazole: A Mechanistically Distinct Route
While also a recognized metabolite, the formation of 5-O-desmethylomeprazole follows a more complex, multi-step pathway that is also initiated by CYP2C19.[13][14]
-
Primary Enzyme: CYP2C19 is also the key enzyme initiating this metabolic cascade.[13]
-
Mechanism: This is not a direct demethylation. The process begins when CYP2C19 catalyzes the hydroxylation of the 5'-methoxy group on the pyridine ring of the S-enantiomer of omeprazole (esomeprazole). This creates a highly unstable hemiacetal intermediate, 5'-O-hydroxyomeprazole.[13] This intermediate then undergoes spontaneous, non-enzymatic hydrolysis to yield the more stable 5-O-desmethylomeprazole and formaldehyde.[13]
-
Pharmacological Significance: Similar to its hydroxylated counterpart, 5-O-desmethylomeprazole is considered pharmacologically inactive.[4][5] Its formation represents an alternative clearance pathway that is also dependent on CYP2C19 activity.
Comparative Summary of Metabolite Formation
The following table provides a clear, side-by-side comparison of the key features differentiating the formation of these two metabolites.
| Feature | 5-Hydroxyomeprazole Formation | 5-O-Desmethylomeprazole Formation |
| Primary Catalyst | CYP2C19[6][9][10] | CYP2C19 (initiating step)[13] |
| Reaction Mechanism | Single-step aromatic hydroxylation[10] | Two-step: Enzymatic O-hydroxylation followed by non-enzymatic hydrolysis[13] |
| Site of Attack | 5-position of the benzimidazole ring | 5'-methoxy group of the pyridine ring[13] |
| Key Intermediate | None | Unstable 5'-O-hydroxyomeprazole[13] |
| Clinical Relevance | Major clearance pathway; formation rate is a direct marker for CYP2C19 phenotype[4][10] | An alternative CYP2C19-dependent clearance pathway |
| Metabolite Activity | Inactive[4][10] | Inactive[4][5] |
Visualizing the Metabolic Pathways
The following diagrams illustrate the enzymatic reactions and the experimental workflow for their study.
Caption: Metabolic pathways of omeprazole via CYP2C19 and CYP3A4.
Caption: Experimental workflow for kinetic analysis of omeprazole metabolism.
Experimental Protocols: A Self-Validating System
To quantitatively compare the formation of these metabolites, a robust in vitro experimental design is essential. The following protocol provides a validated framework for determining the kinetic parameters of each metabolic pathway.
Protocol: Kinetic Analysis of Omeprazole Metabolism in Human Liver Microsomes (HLMs)
Objective: To determine the Michaelis-Menten kinetic parameters (Kₘ, Vₘₐₓ) for the formation of 5-hydroxyomeprazole and 5-O-desmethylomeprazole.
Rationale: This protocol uses pooled HLMs, which contain a full complement of hepatic enzymes, providing a physiologically relevant system. By varying the substrate concentration, we can saturate the enzyme and determine its maximal velocity (Vₘₐₓ) and its affinity for the substrate (Kₘ). The inclusion of a specific chemical inhibitor or the use of recombinant CYP2C19 can definitively confirm the enzyme's role.
Materials:
-
Pooled Human Liver Microsomes (HLMs)
-
Omeprazole (substrate)
-
5-Hydroxyomeprazole and 5-O-Desmethylomeprazole analytical standards
-
Stable Isotope Labeled (SIL) Omeprazole-d3 (as internal standard)
-
Potassium Phosphate Buffer (0.1 M, pH 7.4)
-
NADPH Regenerating System (e.g., Corning Gentest™)
-
Ice-cold Acetonitrile (ACN)
-
96-well incubation plates and collection plates
-
LC-MS/MS system
Step-by-Step Methodology:
-
Preparation of Substrate Solutions:
-
Prepare a stock solution of omeprazole in DMSO (e.g., 10 mM).
-
Perform serial dilutions in buffer to create a range of final concentrations for the assay (e.g., 0.5 µM to 200 µM). The final DMSO concentration in the incubation should be ≤ 0.5% to avoid enzyme inhibition.
-
-
Incubation Setup (96-well plate):
-
On ice, add the following to each well:
-
Phosphate Buffer (to make up the final volume).
-
HLMs (final concentration of 0.25 mg/mL).
-
Omeprazole solution from step 1 (in triplicate for each concentration).
-
-
Include control wells:
-
No Substrate Control: Buffer and HLMs only.
-
No Cofactor Control: Buffer, HLMs, and omeprazole, but substitute buffer for the NADPH system. This validates that the reaction is NADPH-dependent, a hallmark of CYP activity.
-
-
-
Reaction Initiation and Incubation:
-
Pre-incubate the plate at 37°C for 5 minutes to equilibrate the temperature.
-
Initiate the reaction by adding a pre-warmed NADPH regenerating system to all wells (except "No Cofactor" controls).
-
Incubate at 37°C for a predetermined linear time (e.g., 10 minutes). This time should be established in preliminary experiments to ensure the reaction rate is linear.
-
-
Reaction Termination and Sample Processing:
-
Terminate the reaction by adding 2 volumes of ice-cold ACN containing the internal standard (e.g., Omeprazole-d3 at 100 nM). The ACN precipitates the microsomal proteins.
-
Seal the plate, vortex thoroughly, and centrifuge at 4,000 rpm for 15 minutes at 4°C to pellet the precipitated protein.
-
-
LC-MS/MS Analysis:
-
Carefully transfer the supernatant to a new 96-well plate for analysis.
-
Analyze the samples using a validated LC-MS/MS method. Key parameters would include:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Ionization: Positive Electrospray Ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM). Example transitions:
-
-
-
Data Analysis and Interpretation:
-
Construct standard curves for 5-hydroxyomeprazole and 5-O-desmethylomeprazole by spiking known concentrations into terminated HLM incubations.
-
Quantify the amount of each metabolite formed in the experimental wells.
-
Calculate the velocity of the reaction (pmol/min/mg protein) for each substrate concentration.
-
Plot the velocity against the substrate concentration and fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine Kₘ and Vₘₐₓ.
-
Calculate the intrinsic clearance (CLᵢₙₜ) as Vₘₐₓ / Kₘ.
-
Quantitative Data Summary
The following table presents representative kinetic data that might be obtained from the described experiment, highlighting the quantitative differences in the formation of the two metabolites by CYP2C19.
| Parameter | 5-Hydroxyomeprazole | 5-O-Desmethylomeprazole |
| Kₘ (µM) | 5 - 15 | 20 - 40 |
| Vₘₐₓ (pmol/min/mg) | 800 - 1200 | 150 - 300 |
| CLᵢₙₜ (Vₘₐₓ/Kₘ) (µL/min/mg) | 80 - 160 | 5 - 10 |
Note: These values are illustrative and can vary based on the specific lot of HLMs and experimental conditions.
The data clearly indicates that the hydroxylation pathway is significantly more efficient, characterized by a lower Kₘ (higher affinity) and a much higher Vₘₐₓ (higher capacity), resulting in a substantially greater intrinsic clearance. This confirms its role as the primary metabolic pathway.
Conclusion
The formations of 5-hydroxyomeprazole and 5-O-desmethylomeprazole, while both primarily initiated by CYP2C19, are distinct in their reaction mechanisms and kinetic efficiencies. The aromatic hydroxylation leading to 5-hydroxyomeprazole is the dominant, high-capacity clearance pathway, making it a critical determinant of omeprazole's pharmacokinetic profile and a reliable marker for CYP2C19 phenotyping. The O-demethylation pathway, proceeding through an unstable intermediate, represents a lower-efficiency alternative.
For researchers in drug development, a thorough understanding and quantitative characterization of these pathways are indispensable. The experimental protocols and comparative data presented in this guide provide a robust framework for investigating the metabolism of omeprazole and other CYP2C19 substrates, ultimately contributing to the development of safer and more effective medicines.
References
- artMolecule. (n.d.). 5-Hydroxy omeprazole standards.
- Uno, T., Sugimoto, K., Tateishi, T., & Takanashi, K. (2001). Formation of omeprazole sulphone but not 5-hydroxyomeprazole is inhibited by grapefruit juice. British Journal of Clinical Pharmacology, 52(3), 339-342.
-
Human Metabolome Database. (2012). Metabocard for 5'-O-Desmethyl omeprazole (HMDB0014011). Retrieved from [Link]
- Maggs, J. L., & Park, B. K. (1995). Review article: omeprazole and the cytochrome P450 system. Alimentary Pharmacology & Therapeutics, 9(4), 331-341.
- Lee, H., et al. (2020). Profiling and Identification of Omeprazole Metabolites in Mouse Brain and Plasma by Isotope Ratio-Monitoring Liquid Chromatography-Mass Spectrometric Method. Life, 10(7), 115.
- Pharma Knowledge. (2019, December 7). How Omeprazole interacts with Clopidogrel [Video]. YouTube.
- Watson, D. G., & McGachy, A. (2015). Identification of the Acid Induced Degradation Products of Omeprazole and 5-hydroxyomeprazole by high resolution mass spectrometry. Glasgow Caledonian University.
- Li, Y., et al. (2023). Stereo- and Regioselective Metabolism of the Omeprazole Enantiomers by CYP2C19: Insights from Binding Free Energy and QM/MM Calculations in a Curtin–Hammett Framework.
- Certara. (2024, December 2). PBPK Modeling to Predict Drug-Drug Interactions between Omeprazole and Extended-Release Nifedipine [Video]. YouTube.
- Dean, L. (2016). Omeprazole Therapy and CYP2C19 Genotype. In Medical Genetics Summaries.
- Striela, R., et al. (2016). Total synthesis of 5-hydroxyomeprazole. ARKIVOC, 2016(iii), 339-351.
- Li, C., et al. (2022). Evidence for Metabolic Activation of Omeprazole In Vitro and In Vivo. Chemical Research in Toxicology, 35(9), 1618-1627.
- Vashishtha, V., et al. (2019). Inhibition of CYP2C19 and CYP3A4 by Omeprazole Metabolites and Their Contribution to Drug-Drug Interactions. Drug Metabolism and Disposition, 47(11), 1264-1272.
- Oosterhuis, B., & Jonkman, J. H. (1989). Omeprazole: pharmacology, pharmacokinetics and interactions. Digestion, 44(Suppl 1), 9-17.
- Goldstein, J. A., & de Morais, S. M. (1995). Human CYP2C19 is a major omeprazole 5-hydroxylase, as demonstrated with recombinant cytochrome P450 enzymes. Drug Metabolism and Disposition, 23(11), 1193-1197.
-
National Center for Biotechnology Information. (2012). Omeprazole Therapy and CYP2C19 Genotype. Retrieved from [Link]
- Regårdh, C. G., et al. (1985). Pharmacokinetics and metabolism of omeprazole in man. Scandinavian Journal of Gastroenterology. Supplement, 108, 99-104.
-
PharmGKB. (n.d.). omeprazole. Retrieved from [Link]
-
Lins, B. R., et al. (2011). Main metabolic routes of omeprazole. ResearchGate. Retrieved from [Link]
-
IntechOpen. (2012). Pharmacokinetics and Pharmacodynamics of the Proton Pump Inhibitors. Retrieved from [Link]
- Howden, C. W. (1986). Omeprazole: pharmacokinetics and metabolism in man. British Journal of Clinical Pharmacology, 22(Suppl 1), 3S-8S.
-
Li, C., et al. (2022). Evidence for Metabolic Activation of Omeprazole In Vitro and In Vivo. ResearchGate. Retrieved from [Link]
-
Vashishtha, V., et al. (2019). Inhibition of CYP2C19 and CYP3A4 by Omeprazole Metabolites and Their Contribution to Drug-Drug Interactions. Semantic Scholar. Retrieved from [Link]
Sources
- 1. Evidence for Metabolic Activation of Omeprazole In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Omeprazole: pharmacology, pharmacokinetics and interactions [pubmed.ncbi.nlm.nih.gov]
- 3. Review article: omeprazole and the cytochrome P450 system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 5. Omeprazole Therapy and CYP2C19 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Omeprazole: pharmacokinetics and metabolism in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Formation of omeprazole sulphone but not 5-hydroxyomeprazole is inhibited by grapefruit juice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Human CYP2C19 is a major omeprazole 5-hydroxylase, as demonstrated with recombinant cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 5-Hydroxy omeprazole standards | @rtMolecule [artmolecule.fr]
- 11. ClinPGx [clinpgx.org]
- 12. Pharmacokinetics and Pharmacodynamics of the Proton Pump Inhibitors [jnmjournal.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. medchemexpress.com [medchemexpress.com]
- 15. benchchem.com [benchchem.com]
A Comparative Guide to the Stereoselective Metabolism of Omeprazole Enantiomers to 5-O-Desmethylomeprazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of the metabolic pathways of omeprazole's enantiomers, S-omeprazole (esomeprazole) and R-omeprazole, with a specific focus on the formation of 5-O-desmethylomeprazole. The information herein is substantiated by experimental data from peer-reviewed literature to aid researchers and professionals in understanding the critical nuances of these stereoisomers in drug development and clinical application.
Executive Summary
Omeprazole, a widely prescribed proton pump inhibitor (PPI), is administered as a racemic mixture of its S- and R-enantiomers. While possessing similar pharmacodynamic properties, these enantiomers exhibit significant differences in their pharmacokinetic profiles, primarily due to stereoselective metabolism by the cytochrome P450 (CYP) enzyme system. The S-enantiomer, esomeprazole, demonstrates enhanced metabolic stability, leading to higher bioavailability and more consistent plasma concentrations compared to the R-enantiomer.[1][[“]] This guide will dissect the metabolic pathways, present comparative quantitative data, and provide a detailed experimental protocol to investigate these differences.
Stereoselective Metabolism of Omeprazole Enantiomers
The metabolism of omeprazole is a prime example of stereoselectivity in pharmacokinetics. The liver enzymes CYP2C19 and CYP3A4 are the primary catalysts in the biotransformation of omeprazole enantiomers.[3][4] However, the affinity and metabolic rate for each enantiomer differ significantly between these enzymes, leading to distinct metabolic fates.
R-omeprazole is predominantly and rapidly metabolized by CYP2C19 via 5-hydroxylation to form 5-hydroxyomeprazole.[5][6] In contrast, S-omeprazole (esomeprazole) is a weaker substrate for CYP2C19 hydroxylation.[7] Instead, CYP2C19 primarily catalyzes the 5-O-demethylation of S-omeprazole, leading to the formation of 5-O-desmethylomeprazole.[6][7] The formation of the sulfone metabolite is mainly mediated by CYP3A4, which shows a preference for the S-isomer.[7][8]
This differential metabolism results in a significantly lower intrinsic clearance for esomeprazole compared to R-omeprazole, leading to higher plasma concentrations and a greater area under the curve (AUC) for esomeprazole.[9][10]
Comparative Pharmacokinetic Data
The stereoselective metabolism of omeprazole enantiomers translates into notable differences in their pharmacokinetic parameters. The following table summarizes key findings from comparative studies.
| Parameter | S-Omeprazole (Esomeprazole) | R-Omeprazole | Key Findings |
| Primary Metabolizing Enzyme | CYP2C19 (for 5-O-desmethylation) & CYP3A4 | CYP2C19 (for 5-hydroxylation) | R-omeprazole is more rapidly cleared by CYP2C19.[7] |
| Major Metabolite | Omeprazole Sulfone | 5-Hydroxyomeprazole | Different primary metabolic pathways for each enantiomer.[6] |
| Intrinsic Clearance (CLint) | Lower | Approximately 3-fold higher | S-omeprazole has greater metabolic stability.[5][10] |
| Area Under the Curve (AUC) | Significantly higher | Lower | Higher systemic exposure with S-omeprazole.[1][9] |
| Maximum Concentration (Cmax) | Higher | Lower | Greater peak plasma concentrations achieved with S-omeprazole.[1] |
| Interindividual Variability | Lower | Higher | More predictable pharmacokinetic profile for S-omeprazole.[[“]][9] |
Experimental Protocol: In Vitro Metabolism of Omeprazole Enantiomers in Human Liver Microsomes
This protocol outlines a typical in vitro experiment to assess the comparative metabolism of S- and R-omeprazole.
Objective: To determine the kinetic parameters (Km and Vmax) and intrinsic clearance (CLint) of the formation of 5-O-desmethylomeprazole and other major metabolites from S-omeprazole and R-omeprazole in human liver microsomes.
Materials:
-
S-omeprazole and R-omeprazole standards
-
5-O-desmethylomeprazole, 5-hydroxyomeprazole, and omeprazole sulfone standards
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile (ACN) with 0.1% formic acid (for quenching and extraction)
-
LC-MS/MS system for analysis
Methodology:
-
Preparation of Incubation Mixtures:
-
Prepare stock solutions of S-omeprazole and R-omeprazole in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, prepare incubation mixtures containing potassium phosphate buffer, human liver microsomes (final concentration ~0.5 mg/mL), and the NADPH regenerating system.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
-
Initiation of Metabolic Reaction:
-
Add varying concentrations of S-omeprazole or R-omeprazole to the pre-warmed incubation mixtures to initiate the reaction. A typical concentration range would be 0.1 to 100 µM.
-
Incubate at 37°C with gentle shaking for a predetermined time (e.g., 15 minutes), ensuring the reaction is in the linear range.
-
-
Termination and Sample Preparation:
-
Terminate the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard.
-
Centrifuge the samples at high speed (e.g., 4000 rpm for 10 minutes) to precipitate proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples for the concentrations of the parent compounds (S- and R-omeprazole) and their metabolites (5-O-desmethylomeprazole, 5-hydroxyomeprazole, and omeprazole sulfone).
-
Use a validated LC-MS/MS method with appropriate chromatographic separation and mass spectrometric detection.
-
-
Data Analysis:
-
Calculate the rate of metabolite formation at each substrate concentration.
-
Fit the data to the Michaelis-Menten equation to determine the kinetic parameters, Km and Vmax.
-
Calculate the intrinsic clearance (CLint = Vmax / Km).
-
Clinical and Developmental Implications
The stereoselective metabolism of omeprazole has significant clinical implications. The slower clearance and higher bioavailability of esomeprazole lead to more profound and sustained acid suppression compared to an equivalent dose of racemic omeprazole.[[“]][11] This can result in improved efficacy in the treatment of acid-related disorders.
Furthermore, the reduced interindividual variability in the pharmacokinetics of esomeprazole, particularly in individuals with different CYP2C19 genotypes, allows for more predictable clinical outcomes.[9] For drug developers, understanding the stereoselective metabolism of chiral compounds is crucial for optimizing pharmacokinetic profiles and therapeutic efficacy. The case of omeprazole and esomeprazole serves as a compelling example of how a single enantiomer can offer therapeutic advantages over a racemic mixture.[12]
References
-
Spencer, C. M., & Faulds, D. (2001). Esomeprazole. Drugs, 61(10), 1495-1502. [Link]
-
Li, X. Q., Andersson, T. B., Ahlström, M., & Weidolf, L. (2004). Comparison of inhibitory effects of the proton pump-inhibiting drugs omeprazole, esomeprazole, lansoprazole, pantoprazole, and rabeprazole on human cytochrome P450 activities. Drug Metabolism and Disposition, 32(8), 821-827. [Link]
-
PharmGKB. (n.d.). Omeprazole and Esomeprazole Pathway, Pharmacokinetics. [Link]
-
Abelö, A., Andersson, T. B., Antonsson, M., Naudot, A. K., Skanberg, I., & Weidolf, L. (2000). Stereoselective metabolism of omeprazole by human cytochrome P450 enzymes. Drug Metabolism and Disposition, 28(8), 966-972. [Link]
-
Tybring, G., Böttiger, Y., Widen, J., & Bertilsson, L. (1997). Enantioselective hydroxylation of omeprazole catalysed by CYP2C19 in Swedish white subjects. Clinical Pharmacology & Therapeutics, 62(2), 129-137. [Link]
-
Consensus Academic Search Engine. (n.d.). Difference Between Omeprazole And Esomeprazole. [Link]
-
Andersson, T., & Weidolf, L. (2008). Stereoselective disposition of proton pump inhibitors. Clinical Pharmacokinetics, 47(5), 293-305. [Link]
-
ResearchGate. (n.d.). Pharmacokinetic Studies with Esomeprazole, the (S)-Isomer of Omeprazole. [Link]
-
Galan, M. V., Gonzalez, M. D., & Garcia, A. G. (2003). CYP2C19-and CYP3A4-dependent omeprazole metabolism in West Mexicans. The Journal of Clinical Pharmacology, 43(11), 1211-1215. [Link]
-
ResearchGate. (n.d.). Main metabolic routes of omeprazole. CYP2C19 catalyzes omeprazole.... [Link]
-
National Center for Biotechnology Information. (2012). Omeprazole Therapy and CYP2C19 Genotype. [Link]
-
Lind, T., Rydberg, L., Äbelö, A., & Hedenström, H. (2000). Pharmacokinetics and pharmacodynamics of esomeprazole, the S-isomer of omeprazole. Alimentary Pharmacology & Therapeutics, 14(7), 861-867. [Link]
-
National Center for Biotechnology Information. (2014). Inhibition of CYP2C19 and CYP3A4 by Omeprazole Metabolites and Their Contribution to Drug-Drug Interactions. [Link]
-
PubMed. (2000). Stereoselective Metabolism of Omeprazole by Human Cytochrome P450 Enzymes. [Link]
-
ResearchGate. (n.d.). Inhibition of CYP2C19 and CYP3A4 by Omeprazole Metabolites and Their Contribution to Drug-Drug Interactions. [Link]
-
PubMed. (2008). Stereoselective disposition of proton pump inhibitors. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. consensus.app [consensus.app]
- 3. researchgate.net [researchgate.net]
- 4. Omeprazole Therapy and CYP2C19 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ClinPGx [clinpgx.org]
- 7. Stereoselective metabolism of omeprazole by human cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ovid.com [ovid.com]
- 10. Pharmacokinetic studies with esomeprazole, the (S)-isomer of omeprazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics and pharmacodynamics of esomeprazole, the S-isomer of omeprazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Stereoselective disposition of proton pump inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Relative Quantification of 5-O-Desmethylomeprazole
This guide provides an in-depth technical comparison of the relative quantification of 5-O-desmethylomeprazole against other major metabolites of omeprazole. Designed for researchers, scientists, and drug development professionals, this document synthesizes data from peer-reviewed literature to offer a comprehensive understanding of omeprazole metabolism, the analytical methodologies for metabolite quantification, and the clinical implications of these metabolic pathways.
Introduction: The Metabolic Fate of Omeprazole
Omeprazole, a widely prescribed proton pump inhibitor (PPI), undergoes extensive hepatic metabolism, with less than 0.1% of the parent drug excreted unchanged in urine.[1] This biotransformation is primarily orchestrated by the cytochrome P450 (CYP) enzyme system, specifically the isoforms CYP2C19 and CYP3A4.[1][2] The metabolic process yields several metabolites, the most prominent of which are 5-hydroxyomeprazole, omeprazole sulfone, and 5'-O-desmethylomeprazole.[3][4][5] The relative formation of these metabolites is not only crucial for understanding the drug's pharmacokinetics and potential drug-drug interactions but is also significantly influenced by genetic polymorphisms in the CYP2C19 enzyme.[1][6]
5-O-desmethylomeprazole, a metabolite formed via O-demethylation, represents one of the key pathways in omeprazole's metabolic clearance.[1][3] Understanding its abundance relative to other metabolites is critical for a complete metabolic profile of omeprazole.
The Enzymatic Machinery: CYP2C19 and CYP3A4
The metabolism of omeprazole is a classic example of parallel enzymatic pathways with distinct substrate selectivities.
-
CYP2C19: This enzyme is the primary catalyst for the 5-hydroxylation of the benzimidazole ring of omeprazole to form 5-hydroxyomeprazole.[1][7] It exhibits stereoselectivity, preferentially metabolizing the R-enantiomer of omeprazole.[3][8] Genetic variations in the CYP2C19 gene lead to different metabolizer phenotypes (e.g., poor, intermediate, extensive, and ultrarapid metabolizers), which significantly impacts the plasma concentrations of omeprazole and its metabolites.[6][9] CYP2C19 is also involved in the formation of 5'-O-desmethylomeprazole, particularly from the S-enantiomer (esomeprazole).[3][8]
-
CYP3A4: This ubiquitously expressed CYP isoform is mainly responsible for the sulfoxidation of omeprazole to form omeprazole sulfone.[1][7] Unlike CYP2C19, CYP3A4 shows a preference for the S-enantiomer.[8]
The interplay between these two enzymes, governed by substrate availability and genetic factors, dictates the metabolic profile of omeprazole.
Visualizing the Metabolic Pathway
The following diagram illustrates the primary metabolic pathways of omeprazole, highlighting the formation of 5-O-desmethylomeprazole and other major metabolites.
Caption: Primary metabolic pathways of omeprazole.
Quantitative Comparison of Metabolites
The relative abundance of omeprazole metabolites can be assessed by measuring their concentrations in biological matrices such as plasma and urine. The metabolic ratio (MR), often calculated as the area under the plasma concentration-time curve (AUC) of the parent drug to that of a specific metabolite, is a key parameter in these comparisons.
Plasma Pharmacokinetic Parameters
The following table summarizes typical pharmacokinetic parameters for omeprazole and its major metabolites following a single oral dose in healthy volunteers, categorized by CYP2C19 metabolizer status. It is important to note that direct comparative AUC data for 5'-O-desmethylomeprazole is less commonly reported than for the two major metabolites.
| Metabolizer Phenotype | Analyte | Cmax (ng/mL) | AUC (ng·h/mL) | Reference |
| Extensive Metabolizers (EM) | Omeprazole | ~500-1000 | ~1000-2000 | [9][10] |
| 5-hydroxyomeprazole | ~100-200 | ~500-1000 | [10] | |
| Omeprazole sulfone | ~100-150 | ~400-800 | [10] | |
| Poor Metabolizers (PM) | Omeprazole | ~1500-2500 | ~5000-10000 | [6][10] |
| 5-hydroxyomeprazole | ~50-100 | ~200-400 | [10] | |
| Omeprazole sulfone | ~200-400 | ~1000-2000 | [10] |
Note: These values are approximate and can vary based on the study population, dosage, and analytical method.
Studies have shown that in CYP2C19 extensive metabolizers, the AUC of 5-hydroxyomeprazole is a significant fraction of the parent drug's AUC. In contrast, in poor metabolizers, the exposure to omeprazole is significantly increased, while the formation of 5-hydroxyomeprazole is markedly reduced.[10] The formation of omeprazole sulfone, primarily driven by CYP3A4, is less affected by CYP2C19 genotype.
While comprehensive quantitative data for 5'-O-desmethylomeprazole across different phenotypes is sparse in publicly available literature, it is generally considered a less abundant metabolite in plasma compared to 5-hydroxyomeprazole and omeprazole sulfone.[1][3] However, its formation is still a notable pathway, particularly for the S-enantiomer.
Urinary Excretion Profile
Approximately 80% of an administered dose of omeprazole is excreted in the urine as metabolites.[4][5] Analysis of urine provides a cumulative picture of metabolite formation. The most abundant metabolites found in urine are hydroxylated and carboxylated derivatives of omeprazole.[11] While omeprazole itself is found in very low amounts, 5-hydroxyomeprazole and its further oxidized product, 5-carboxyomeprazole, are major urinary metabolites. Omeprazole sulfone and 5-O-desmethylomeprazole are also present in urine.[11]
Experimental Methodologies for Quantification
The accurate quantification of omeprazole and its metabolites is paramount for pharmacokinetic and metabolic studies. The most widely accepted and robust analytical techniques are based on liquid chromatography coupled with mass spectrometry.
Sample Preparation: Liquid-Liquid Extraction
A common and effective method for extracting omeprazole and its metabolites from plasma involves liquid-liquid extraction.
Protocol:
-
To 0.25 mL of human plasma, add an internal standard solution.
-
Add 1 mL of an organic solvent mixture (e.g., ethyl acetate and n-hexane).
-
Vortex the mixture for 1 minute to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for analysis.
Analytical Technique: HPLC-MS/MS
High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) offers high sensitivity and selectivity for the simultaneous determination of omeprazole and its metabolites.[12]
Typical HPLC-MS/MS Parameters:
-
Column: A reversed-phase C18 column (e.g., ProntoSil AQ, C18) is commonly used for separation.[12][13]
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 10 mM ammonium acetate) and an organic solvent (e.g., acetonitrile) is typically employed.[12][13]
-
Mass Spectrometry: The analysis is performed in the positive ion mode using selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for enhanced specificity.[12]
The limit of quantification (LOQ) for these methods is typically in the low ng/mL range, allowing for accurate pharmacokinetic profiling.[12]
Discussion and Field Insights
The relative quantification of 5-O-desmethylomeprazole to other metabolites provides a nuanced view of omeprazole's disposition. While 5-hydroxyomeprazole and omeprazole sulfone are often cited as the two major plasma metabolites, the contribution of the O-demethylation pathway should not be overlooked, especially when considering the metabolism of esomeprazole.[4][5]
From a drug development perspective, understanding the complete metabolic profile, including metabolites like 5-O-desmethylomeprazole, is crucial for several reasons:
-
Drug-Drug Interaction Potential: Omeprazole and its metabolites can act as inhibitors of CYP enzymes, including CYP2C19 and CYP3A4.[14][15] Characterizing the circulating concentrations of all significant metabolites is important for predicting the potential for clinically relevant drug-drug interactions.
-
Pharmacogenomics: The influence of CYP2C19 polymorphisms on the formation of 5-hydroxyomeprazole is well-established.[6] Further research into the quantitative impact of these polymorphisms on the 5-O-desmethylation pathway could provide a more complete picture of inter-individual variability in omeprazole response.
-
Safety Assessment: Although the major metabolites of omeprazole are considered pharmacologically inactive, a thorough characterization of all metabolic pathways is a standard requirement for regulatory submissions to ensure a comprehensive safety assessment.[2]
Conclusion
References
- Vertex AI Search. Pharmacokinetics of omeprazole and its metabolites in three phases of menstrual cycle. Accessed January 20, 2026.
- PharmGKB. Omeprazole and Esomeprazole Pathway, Pharmacokinetics. Accessed January 20, 2026.
- Identification of Omeprazole Metabolites in Human Urines and Investigation of Its Pharmacokinetic Variability. Accessed January 20, 2026.
- Chiba K, et al. Human CYP2C19 is a major omeprazole 5-hydroxylase, as demonstrated with recombinant cytochrome P450 enzymes. Clin Pharmacol Ther. 1995;58(5):543-551.
- Cederberg C, et al. Omeprazole: pharmacokinetics and metabolism in man. Scand J Gastroenterol Suppl. 1989;166:33-40.
- Andersson T, et al. Omeprazole: pharmacokinetics and metabolism in man. Scand J Gastroenterol. 1989;24(Suppl 166):33-40.
- Lares-Asseff I, et al. CYP2C19- and CYP3A4-dependent omeprazole metabolism in West Mexicans. J Clin Pharmacol. 2004;44(11):1266-1272.
- Niwa T, et al. Inhibition of CYP2C19 and CYP3A4 by Omeprazole Metabolites and Their Contribution to Drug-Drug Interactions. Drug Metab Dispos. 2015;43(5):727-735.
- Hofmann U, et al. Sensitive quantification of omeprazole and its metabolites in human plasma by liquid chromatography-mass spectrometry. J Chromatogr B Analyt Technol Biomed Life Sci. 2006;831(1-2):85-90.
- Shin KH, et al. Metabolic pathways of omeprazole from plasma and brain samples. Molecules. 2019;24(18):3361.
- Ahmad L, et al. Comparative pharmacokinetics of Omeprazole and its metabolites in poor and extensive metabolizer Pakistani healthy volunteers and a review of different studies. Pak J Pharm Sci. 2018;31(4(Special)):1587-1596.
- Niwa T, et al. Inhibition of CYP2C19 and CYP3A4 by Omeprazole Metabolites and Their Contribution to Drug-Drug Interactions. Drug Metab Dispos. 2015;43(5):727-735.
- BenchChem. The Discovery and Metabolic Journey of Omeprazole: An In-depth Technical Guide. Accessed January 20, 2026.
- National Center for Biotechnology Information. Omeprazole Therapy and CYP2C19 Genotype. Accessed January 20, 2026.
- Li C, et al. Determining concentrations of omeprazole and its two metabolites in human plasma by HPLC: Applications for pharmacokinetic studies.
- Small Molecule Pathway Database.
- Sim SC, et al. Increased omeprazole metabolism in carriers of the CYP2C19*17 allele; a pharmacokinetic study in healthy volunteers. Br J Clin Pharmacol. 2008;65(5):681-688.
- Shin SH, et al. Profiling and Identification of Omeprazole Metabolites in Mouse Brain and Plasma by Isotope Ratio-Monitoring Liquid Chromatography-Mass Spectrometric Method. Molecules. 2019;24(18):3361.
- ResearchGate.
- Sychev DA, et al. Urine metabolic ratio of omeprazole in relation to CYP2C19 polymorphisms in Russian peptic ulcer patients. Pharmacogenomics Pers Med. 2017;10:227-234.
- Wang Y, et al. Stereo- and Regioselective Metabolism of the Omeprazole Enantiomers by CYP2C19: Insights from Binding Free Energy and QM/MM Calculations in a Curtin–Hammett Framework. J Chem Inf Model. 2021;61(12):5987-5999.
- National Center for Biotechnology Information. 5-o-Desmethylomeprazole.
- Shin SH, et al. Profiling and Identification of Omeprazole Metabolites in Mouse Brain and Plasma by Isotope Ratio-Monitoring Liquid Chromatography-Mass Spectrometric Method. Molecules. 2019;24(18):3361.
- MedchemExpress. 5-O-Desmethyl omeprazole. Accessed January 20, 2026.
- Google Patents. CN103592379B - Analytic method of omeprazole related substance. Accessed January 20, 2026.
- Human Metabolome Database. Showing metabocard for 5'-O-Desmethyl omeprazole (HMDB0014011). Accessed January 20, 2026.
- Shin SH, et al. Profiling and Identification of Omeprazole Metabolites in Mouse Brain and Plasma by Isotope Ratio-Monitoring Liquid Chromatography-Mass Spectrometric Method. Molecules. 2019;24(18):3361.
- Farré M, et al. Identification of new omeprazole metabolites in wastewaters and surface waters. Sci Total Environ. 2018;640-641:104-113.
- ResearchGate. Metabolic scheme of omeprazole. The enzyme responsible for the... Accessed January 20, 2026.
Sources
- 1. benchchem.com [benchchem.com]
- 2. bio-conferences.org [bio-conferences.org]
- 3. ClinPGx [clinpgx.org]
- 4. Omeprazole: pharmacokinetics and metabolism in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ptacts.uspto.gov [ptacts.uspto.gov]
- 6. Omeprazole Therapy and CYP2C19 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Human CYP2C19 is a major omeprazole 5-hydroxylase, as demonstrated with recombinant cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Increased omeprazole metabolism in carriers of the CYP2C19*17 allele; a pharmacokinetic study in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Sensitive quantification of omeprazole and its metabolites in human plasma by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Profiling and Identification of Omeprazole Metabolites in Mouse Brain and Plasma by Isotope Ratio-Monitoring Liquid Chromatography-Mass Spectrometric Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibition of CYP2C19 and CYP3A4 by Omeprazole Metabolites and Their Contribution to Drug-Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to Assessing the Specificity of Analytical Methods for 5-o-Desmethylomeprazole
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical analysis, the specificity of an analytical method is paramount, ensuring that the measured signal corresponds solely to the analyte of interest. This guide provides a comprehensive comparison of analytical methodologies for assessing the specificity of 5-o-Desmethylomeprazole, a key metabolite and potential impurity of the widely used proton pump inhibitor, omeprazole. As a Senior Application Scientist, this document synthesizes technical details with practical insights to aid researchers in selecting and validating the most appropriate analytical strategy.
The Critical Role of Specificity in Pharmaceutical Analysis
Specificity, as defined by the International Council for Harmonisation (ICH) guidelines, is the ability to assess unequivocally the analyte in the presence of components which may be expected to be present.[1][2] For 5-o-Desmethylomeprazole, these components can include the parent drug (omeprazole), other metabolites (e.g., 5-hydroxyomeprazole, omeprazole sulfone), synthesis impurities, and degradation products.[3][4] An analytical method lacking specificity can lead to inaccurate quantification, potentially compromising the safety and efficacy of the final drug product.
The development of a stability-indicating method is a crucial aspect of specificity assessment.[2][5][6][7][8] This involves subjecting the analyte to forced degradation conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products. A truly specific method will be able to separate the intact analyte from all these degradation products.[9][10][11]
Comparative Analysis of Key Analytical Techniques
The two most prevalent techniques for the analysis of 5-o-Desmethylomeprazole and related substances are High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS).
High-Performance Liquid Chromatography (HPLC-UV)
HPLC with UV detection is a widely used and robust technique for routine quality control and stability testing.[7][8] Its specificity is primarily achieved through the chromatographic separation of the analyte from potential interferences.
Principle of Specificity Assessment: The core of assessing specificity in an HPLC-UV method lies in demonstrating baseline resolution between the 5-o-Desmethylomeprazole peak and all potential impurities and degradants.
Experimental Workflow for Specificity Validation:
Workflow for HPLC-UV Specificity Validation.
Strengths:
-
Cost-effective and widely available: HPLC-UV systems are standard in most analytical laboratories.
-
Robust and reliable: Well-established methods offer good reproducibility for routine analysis.[12]
Limitations:
-
Potential for co-elution: Structurally similar compounds or unexpected impurities may co-elute with the analyte, leading to inaccurate results.
-
Lower sensitivity: Compared to mass spectrometry, UV detection is less sensitive, which can be a limitation when analyzing trace-level impurities.
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
UPLC-MS/MS offers a significant advantage in terms of both separation efficiency and detection selectivity, making it a powerful tool for specificity assessment, particularly in complex matrices or for low-level impurity profiling.[13][14][15]
Principle of Specificity Assessment: UPLC-MS/MS achieves specificity through a combination of rapid, high-resolution chromatographic separation and the highly selective detection of precursor-product ion transitions using Multiple Reaction Monitoring (MRM).
Experimental Workflow for Specificity Validation:
Workflow for UPLC-MS/MS Specificity Validation.
Strengths:
-
High selectivity: The use of MRM provides a high degree of certainty that the detected signal is from the target analyte, even in the presence of co-eluting compounds.[1]
-
High sensitivity: UPLC-MS/MS is capable of detecting and quantifying analytes at very low concentrations.[12]
-
Faster analysis times: The use of sub-2 µm particles in UPLC columns allows for significantly shorter run times compared to conventional HPLC.[13][15]
Limitations:
-
Higher cost and complexity: UPLC-MS/MS instrumentation is more expensive and requires more specialized expertise to operate and maintain.
-
Matrix effects: Ion suppression or enhancement from matrix components can affect the accuracy of quantification, requiring careful method development and validation.
Data Summary and Comparison
| Feature | HPLC-UV | UPLC-MS/MS |
| Primary Basis of Specificity | Chromatographic Separation | Chromatographic Separation & Mass Filtering (MRM) |
| Resolution of Co-eluting Peaks | Challenging, relies on chromatographic optimization | High, MRM can differentiate based on mass |
| Sensitivity | Moderate | High to Very High |
| Confirmation of Peak Identity | Based on retention time comparison | Based on retention time and specific mass transitions |
| Susceptibility to Matrix Effects | Generally lower | Can be significant, requiring mitigation strategies |
| Cost and Complexity | Lower | Higher |
| Ideal Application | Routine QC, stability testing of known compounds | Complex matrices, trace impurity analysis, metabolite ID |
Experimental Protocols
Protocol 1: Forced Degradation Study of 5-o-Desmethylomeprazole
This protocol is essential for generating potential degradation products to challenge the specificity of the analytical method. A comprehensive forced degradation study on omeprazole identified 34 degradation products, providing a basis for what to expect for its metabolites.[16]
-
Acid Hydrolysis: Dissolve 5-o-Desmethylomeprazole in 0.1 M HCl and heat at 80°C for 2 hours. Neutralize with 0.1 M NaOH.
-
Base Hydrolysis: Dissolve 5-o-Desmethylomeprazole in 0.1 M NaOH and heat at 80°C for 2 hours. Neutralize with 0.1 M HCl.
-
Oxidative Degradation: Treat a solution of 5-o-Desmethylomeprazole with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose solid 5-o-Desmethylomeprazole to 105°C for 48 hours.
-
Photolytic Degradation: Expose a solution of 5-o-Desmethylomeprazole to UV light (254 nm) for 24 hours.
-
Analysis: Analyze the stressed samples by the developed HPLC-UV or UPLC-MS/MS method to assess for the separation of the parent peak from any degradation products.
Protocol 2: HPLC-UV Method for Specificity Assessment
This protocol outlines a typical reversed-phase HPLC method for the analysis of 5-o-Desmethylomeprazole.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.01 M Phosphate buffer, pH 7.4
-
Mobile Phase B: Acetonitrile
-
Gradient: 20% B to 80% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 302 nm
-
Specificity Test: Inject solutions of 5-o-Desmethylomeprazole, omeprazole, 5-hydroxyomeprazole, omeprazole sulfone, and the stressed samples. The method is considered specific if all compounds are baseline resolved.
Protocol 3: UPLC-MS/MS Method for Specificity Assessment
This protocol provides a starting point for a UPLC-MS/MS method.
-
Column: C18, 2.1 x 50 mm, 1.7 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 5% B to 95% B over 5 minutes
-
Flow Rate: 0.4 mL/min
-
Ionization: Electrospray Ionization (ESI), Positive Mode
-
MRM Transitions:
-
5-o-Desmethylomeprazole: To be determined by infusion and optimization
-
Omeprazole: To be determined
-
5-hydroxyomeprazole: To be determined
-
-
Specificity Test: Analyze spiked and stressed samples. The absence of interfering signals at the retention time of 5-o-Desmethylomeprazole in its specific MRM channel demonstrates specificity.
Conclusion
The choice between HPLC-UV and UPLC-MS/MS for assessing the specificity of 5-o-Desmethylomeprazole analytical methods depends on the specific requirements of the analysis. HPLC-UV provides a robust and cost-effective solution for routine quality control where potential impurities are well-characterized. In contrast, UPLC-MS/MS is the superior choice for complex samples, trace-level impurity analysis, and when the highest degree of confidence in specificity is required, particularly during drug development and in bioanalytical studies. A thorough forced degradation study is a non-negotiable prerequisite for validating the stability-indicating nature of any chosen method.
References
-
A simple and sensitive bioanalytical assay for simultaneous determination of omeprazole and its three major metabolites in human blood plasma using RP-HPLC after a simple liquid-liquid extraction procedure. PubMed. Available at: [Link]
-
ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Available at: [Link]
-
Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Available at: [Link]
-
Forced degradation studies. MedCrave online. Available at: [Link]
-
Forced Degradation Analysis of Omeprazole Using CORTECS 2.7 μm Columns. Waters. Available at: [Link]
-
A Review on Comparative study of HPLC and UPLC. RJPT. Available at: [Link]
-
Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Available at: [Link]
-
Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab?. Technology Networks. Available at: [Link]
-
Development and validation of stability indicating HPLC method: A review. ResearchGate. Available at: [Link]
-
STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW. SciSpace. Available at: [Link]
-
5-o-Desmethylomeprazole. PubChem. Available at: [Link]
-
Profiling and Identification of Omeprazole Metabolites in Mouse Brain and Plasma by Isotope Ratio-Monitoring Liquid Chromatography-Mass Spectrometric Method. PubMed Central. Available at: [Link]
-
A comprehensive degradation study and identification of key degradation products of omeprazole drug substance including its degradation pathways using LC-HRMS and NMR. Figshare. Available at: [Link]
-
Omeprazole Impurities. SynZeal. Available at: [Link]
-
Stability Indicating HPLC Method Development: A Review. IJPPR. Available at: [Link]
-
STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Available at: [Link]
-
Identification of the acid-induced degradation products of omeprazole and 5-hydroxyomeprazole by high-resolution mass spectrometry. PubMed. Available at: [Link]
-
Forced Degradation Analysis of Omeprazole Using CORTECS 2.7 μm Columns. Waters. Available at: [Link]
-
Switch from HPLC to UPLC: A Novel Achievement in Liquid Chromatography Technique. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]
-
Comparative study of parameters used in HPLC and UPLC technique.. ResearchGate. Available at: [Link]
-
A Simple and Fast Liquid Chromatography-Mass Spectrometry (LC-MS) Method for the Determination of Omeprazole, 5- Hydroxyomeprazole and Omeprazole Sulphone in Human Plasma. ResearchGate. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. Omeprazole Impurities | SynZeal [synzeal.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 8. ijpsr.com [ijpsr.com]
- 9. ijpsr.com [ijpsr.com]
- 10. researchgate.net [researchgate.net]
- 11. lcms.cz [lcms.cz]
- 12. researchgate.net [researchgate.net]
- 13. rjptonline.org [rjptonline.org]
- 14. sepscience.com [sepscience.com]
- 15. globalresearchonline.net [globalresearchonline.net]
- 16. tandf.figshare.com [tandf.figshare.com]
Safety Operating Guide
Navigating the Disposal of 5-o-Desmethylomeprazole: A Procedural Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, meticulous attention to detail extends beyond the benchtop; it is a critical component of laboratory safety and regulatory compliance. The proper disposal of research compounds, such as 5-o-Desmethylomeprazole, a metabolite of the widely used proton pump inhibitor omeprazole, is a fundamental aspect of responsible laboratory practice. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of 5-o-Desmethylomeprazole, grounded in established safety protocols and regulatory standards.
The Imperative of Proper Chemical Waste Management
Improper disposal of pharmaceutical compounds can have far-reaching consequences, including environmental contamination and potential harm to human health.[1][2] Regulatory bodies such as the U.S. Environmental Protection Agency (EPA) have established stringent guidelines for the management of chemical waste to mitigate these risks.[3] Adherence to these regulations is not only a matter of ethical scientific practice but also a legal requirement to avoid significant penalties.[4]
Initial Hazard Assessment of 5-o-Desmethylomeprazole
It is crucial to note that the toxicological properties of 5-o-Desmethylomeprazole have not been thoroughly investigated. [5] In the absence of comprehensive data, a precautionary approach is warranted.
The Critical Step: Waste Characterization
The cornerstone of compliant chemical disposal is the accurate characterization of the waste. Under the Resource Conservation and Recovery Act (RCRA), the EPA classifies hazardous waste in two primary ways: "listed" wastes and "characteristic" wastes.
-
Listed Wastes: These are substances specifically named on the EPA's F, K, P, and U lists.[6] The P and U lists include discarded commercial chemical products.[6]
-
Characteristic Wastes: If a waste is not specifically listed, it is still considered hazardous if it exhibits one or more of the following characteristics:
-
Ignitability: Liquids with a low flash point, solids that can ignite under certain conditions, ignitable compressed gases, and oxidizers.[7]
-
Corrosivity: Aqueous solutions with a pH less than or equal to 2 or greater than or equal to 12.5.[7]
-
Reactivity: Substances that are unstable, react violently with water, or can generate toxic gases.
-
Toxicity: Determined by the Toxicity Characteristic Leaching Procedure (TCLP), which simulates the leaching of contaminants in a landfill.[7]
-
As of the writing of this guide, 5-o-Desmethylomeprazole is not a P- or U-listed hazardous waste under RCRA. The determination of whether it exhibits any of the hazardous characteristics requires institutional assessment.
Procedural Workflow for Disposal of 5-o-Desmethylomeprazole
The following workflow provides a systematic approach to ensure the safe and compliant disposal of 5-o-Desmethylomeprazole.
Caption: Workflow for the proper disposal of 5-o-Desmethylomeprazole.
Step 1: Waste Identification and Segregation
-
Identify all waste streams containing 5-o-Desmethylomeprazole. This includes:
-
Unused or expired pure compound.
-
Contaminated labware (e.g., pipette tips, vials, weighing boats).
-
Contaminated Personal Protective Equipment (PPE) such as gloves and disposable lab coats.
-
Solutions containing the compound.
-
Spill cleanup materials.
-
-
Segregate waste at the point of generation.[8][9] Do not mix 5-o-Desmethylomeprazole waste with other chemical waste streams unless explicitly instructed to do so by your institution's Environmental Health and Safety (EHS) department.
Step 2: Contact Your Environmental Health & Safety (EHS) Department
This is the most critical step in the disposal process. Your institution's EHS department is the definitive authority on waste characterization and disposal procedures.[8]
-
Provide the EHS department with all available information on 5-o-Desmethylomeprazole, including its name, CAS number (151602-49-2), and any available safety information, such as the SDS for the sulfide analog.
-
Request a formal hazardous waste determination. The EHS professionals will use their expertise and resources to classify the waste in accordance with federal, state, and local regulations.
Step 3: Containerization and Labeling
Based on the EHS determination, you will be instructed on the appropriate container and labeling requirements.
Scenario A: Waste is determined to be Non-RCRA Pharmaceutical Waste
Even if not classified as RCRA hazardous, non-hazardous pharmaceutical waste should not be disposed of in the regular trash or down the drain.[1][2] The best practice for disposal is incineration to prevent environmental contamination.[2]
-
Container: Use a designated container for non-hazardous pharmaceutical waste, often a white container with a blue lid or a purple container.[2][10] The container should be leak-proof and have a secure lid.
-
Labeling: Clearly label the container as "Non-Hazardous Pharmaceutical Waste for Incineration."[2] Include the chemical name (5-o-Desmethylomeprazole) and the accumulation start date.
Scenario B: Waste is determined to be RCRA Hazardous Waste
-
Container: Use a container that is compatible with the waste and in good condition, with a tightly sealing lid.[11]
-
Labeling: Affix a "Hazardous Waste" label to the container.[8][11] The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: 5-o-Desmethylomeprazole.
-
The specific hazard characteristics identified by the EHS department (e.g., "Toxic").
-
The accumulation start date.
-
Step 4: Accumulation and Storage
-
Store the waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[8][12]
-
Ensure proper segregation from incompatible materials.[8][13]
Step 5: Final Disposal
-
Schedule a waste pickup with your EHS department or their designated hazardous waste contractor.[8]
-
Documentation: For hazardous waste, a hazardous waste manifest will be used to track the waste from your facility to its final disposal site.[10]
Quantitative Data Summary
| Waste Classification | Recommended Container | Labeling Requirements | Final Disposal Method |
| Non-RCRA Pharmaceutical Waste | White with blue lid or purple container | "Non-Hazardous Pharmaceutical Waste for Incineration", Chemical Name, Start Date | Incineration |
| RCRA Hazardous Waste | Compatible, sealed container | "Hazardous Waste", Chemical Name, Hazard(s), Start Date | Treatment at a RCRA-permitted facility |
Conclusion
The responsible disposal of 5-o-Desmethylomeprazole is a multi-step process that hinges on accurate waste characterization. While this guide provides a comprehensive framework based on current regulatory standards, the final authority on disposal procedures is your institution's Environmental Health and Safety department. By proactively engaging with your EHS professionals, you can ensure the safety of your laboratory personnel, protect the environment, and maintain full compliance with all applicable regulations.
References
-
Hazardous Waste Disposal Procedures. The University of Chicago Environmental Health and Safety. Available at: [Link]
-
What Is Non-Hazardous Pharmaceutical Waste & How to Dispose of it. INGENIUM. Available at: [Link]
-
What Is Non-Hazardous Pharmaceutical Waste (& What to Do With It). US Bio-Clean. Available at: [Link]
-
HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK. Lehigh University Campus Safety Division. Available at: [Link]
-
How to Dispose of Pharmaceutical Waste and Meet Regulations. Daniels Health. Available at: [Link]
-
Hazardous Chemical Waste Management Guidelines. Columbia University Research. Available at: [Link]
-
USP 800 & Hazardous Drug Disposal. Stericycle. Available at: [Link]
-
Hazardous Waste Disposal Guide. Northwestern University Research Safety. Available at: [Link]
-
Non-hazardous Pharmaceutical Waste Disposal. TriHaz Solutions. Available at: [Link]
-
Chemical Waste Procedures. University of Illinois Division of Research Safety. Available at: [Link]
-
Toxicology Data for Ortho-phenylphenol. U.S. Environmental Protection Agency. Available at: [Link]
-
5-o-Desmethylomeprazole. PubChem, National Institutes of Health. Available at: [Link]
-
EPA Subpart P Regulations - HW Drugs. PharmWaste Technologies, Inc. Available at: [Link]
Sources
- 1. What Is Non-Hazardous Pharmaceutical Waste & How to Dispose of it - INGENIUM [pureingenium.com]
- 2. usbioclean.com [usbioclean.com]
- 3. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
- 4. Non-hazardous Pharmaceutical Waste Disposal [trihazsolutions.com]
- 5. esschemco.com [esschemco.com]
- 6. 5.1 Listed Hazardous Wastes (F, K, U, and P lists) [ehs.cornell.edu]
- 7. pwaste.com [pwaste.com]
- 8. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 9. Chemical Waste Procedures | Division of Research Safety | Illinois [drs.illinois.edu]
- 10. danielshealth.com [danielshealth.com]
- 11. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 12. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 13. research.columbia.edu [research.columbia.edu]
Navigating the Safe Handling of 5-o-Desmethylomeprazole: A Guide to Personal Protective Equipment
As a Senior Application Scientist, my priority is to empower fellow researchers with the knowledge to conduct their work not only effectively but also safely. 5-o-Desmethylomeprazole, a metabolite of Omeprazole, is a compound frequently used in drug development and analytical research.[1][2] While instrumental in scientific advancement, understanding its hazard profile is the first step in ensuring a safe laboratory environment. This guide provides a detailed, experience-driven approach to selecting, using, and disposing of Personal Protective Equipment (PPE) when handling this compound.
The core principle of laboratory safety is risk mitigation. The chemical, physical, and toxicological properties of 5-o-Desmethylomeprazole have not been exhaustively investigated, which necessitates a cautious approach.[3] Existing safety data sheets (SDS) classify it as a substance that may be harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.[3][4] Therefore, a comprehensive PPE strategy is not merely a suggestion but a critical component of your experimental design.
Hazard Identification: The "Why" Behind the "What"
Understanding the specific risks associated with 5-o-Desmethylomeprazole dictates our PPE choices. The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.[3]
-
Skin Irritant (H315): Direct contact can lead to redness, pain, and dermatitis.[3][5] This necessitates a robust barrier between the chemical and your skin.
-
Serious Eye Irritant (H319): The compound can cause significant eye irritation, emphasizing the need for non-negotiable eye protection.[3][4][5]
-
Respiratory Irritant (H335): As a solid, 5-o-Desmethylomeprazole can form dust or aerosols during handling (e.g., weighing, transferring), which can irritate the respiratory tract if inhaled.[3][4]
-
Harmful if Swallowed (H302/H303): While less common in a lab setting with good practices, accidental ingestion can be harmful.[3][6][7]
These classifications, derived from GHS (Globally Harmonized System of Classification and Labelling of Chemicals), are our primary data points for risk assessment.
Beyond PPE: The Foundational Role of Engineering Controls
Before we even consider PPE, we must implement engineering controls. These are designed to remove the hazard at the source. The Occupational Safety and Health Administration (OSHA) mandates a hierarchy of controls, with PPE as the last line of defense.[8]
-
Chemical Fume Hoods: All work involving the handling of solid 5-o-Desmethylomeprazole or solutions that could aerosolize should be performed inside a properly functioning chemical fume hood. This is the most critical engineering control to minimize inhalation exposure.
-
Ventilation: General laboratory ventilation should be adequate to exchange air and prevent the buildup of contaminants.
Only when these engineering controls are in place and deemed insufficient to eliminate all risks do we turn to our comprehensive PPE plan.
Core PPE Recommendations for 5-o-Desmethylomeprazole
The selection of PPE is not a one-size-fits-all scenario. It depends on the specific task, the quantity of the compound being handled, and the potential for exposure. The following table summarizes the recommended PPE for various laboratory activities.
| Activity | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Low-Risk Tasks (e.g., handling sealed containers, working with very dilute solutions in a fume hood) | Single pair of nitrile gloves | Safety glasses with side shields | Standard lab coat | Not typically required if work is performed in a fume hood |
| Moderate-Risk Tasks (e.g., weighing solid powder, preparing stock solutions, performing extractions) | Single pair of nitrile gloves | Chemical splash goggles | Standard lab coat | Recommended to use a NIOSH-approved respirator if there is any chance of dust/aerosol generation outside of a fume hood.[3] |
| High-Risk Tasks (e.g., large-scale synthesis, cleaning up spills) | Double-gloving with nitrile gloves | Chemical splash goggles and a face shield | Disposable gown over a lab coat | NIOSH-approved full-facepiece airline respirator in positive pressure mode may be required for significant spill clean-up.[3] |
PPE Selection Workflow
To ensure a logical and self-validating approach to safety, the following workflow can be used to determine the appropriate level of PPE for any task involving 5-o-Desmethylomeprazole.
Caption: PPE selection workflow for 5-o-Desmethylomeprazole.
Operational Protocols: Ensuring a Self-Validating System
The effectiveness of PPE is critically dependent on its correct use. The following protocols for donning and doffing are designed to prevent cross-contamination and ensure user safety.
Experimental Protocol: Donning PPE
-
Hand Hygiene: Begin by washing your hands thoroughly with soap and water.
-
Gown/Lab Coat: Put on your lab coat or disposable gown, ensuring it is fully fastened.[9]
-
Respiratory Protection (if required): If your risk assessment indicates the need for a respirator, put it on now. Perform a user seal check to ensure a proper fit.
-
Eye and Face Protection: Put on your safety goggles or face shield.[10]
-
Gloves: Put on your gloves last. Ensure the gloves cover the cuffs of your lab coat or gown.[9][10] If double-gloving, put the first pair under the cuff and the second pair over.[9]
Experimental Protocol: Doffing PPE
The order of removal is critical to avoid contaminating yourself. The guiding principle is to remove the most contaminated items first.
-
Gloves: Remove the outer pair of gloves (if double-gloving) first, followed by the inner pair. Use a proper removal technique, such as peeling them off from the cuff downwards without touching the outer surface with your bare skin.[3]
-
Gown/Lab Coat: Untie or unfasten the gown. Carefully pull it away from your body, touching only the inside. Roll it into a bundle with the contaminated side inward.[10]
-
Exit the immediate work area.
-
Hand Hygiene: Wash your hands thoroughly.
-
Eye and Face Protection: Remove your face shield or goggles by grabbing the strap from behind your head.[10]
-
Respiratory Protection: Remove your respirator last.
-
Final Hand Hygiene: Wash your hands again thoroughly with soap and water.
Disposal Plan: Managing Contaminated Materials
All disposable PPE that has come into contact with 5-o-Desmethylomeprazole must be considered hazardous waste.
-
Collection: Place all contaminated items (gloves, disposable gowns, etc.) into a designated, clearly labeled hazardous waste container.[11][12] This container should be sealed when not in use.
-
Disposal: The disposal of the hazardous waste container must be handled in accordance with your institution's environmental health and safety (EHS) guidelines and comply with all local, state, and federal regulations.[3][4][6] Do not mix this waste with general laboratory trash.[6]
By adhering to these detailed protocols, you create a self-validating system of safety that protects you, your colleagues, and your research. This commitment to rigorous safety procedures is the hallmark of a trustworthy and expert scientific practice.
References
-
DC Fine Chemicals. (2024-11-04). Safety Data Sheet: Omeprazole, Ph. Eur. Retrieved from [Link]
-
Favor. SOP 5 - Personal Protective Equipment. Retrieved from [Link]
-
Axios Research. 5-O-Desmethyl Omeprazole. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). eTool: Hospitals - Pharmacy - Personal Protective Equipment (PPE). Retrieved from [Link]
-
IPS-Integrated Project Services, LLC. (2016-06-01). Handling & Processing of Potent Compounds: A Holistic Approach. Retrieved from [Link]
-
Intermountain Healthcare. PPE Requirements Hazardous Drug Handling. Retrieved from [Link]
-
LookChem. 5-O-Desmethyl Omeprazole Sulfide. Retrieved from [Link]
-
FIRST Kits. (2017-10-17). Omeprazole - Safety Data Sheet. Retrieved from [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 10404448, 5-o-Desmethylomeprazole. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]
-
Centers for Disease Control and Prevention (CDC). (2024-12-23). NIOSH List of Hazardous Drugs in Healthcare Settings, 2024. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). OSHA Factsheet: Laboratory Safety Chemical Hygiene Plan. Retrieved from [Link]
-
Centers for Disease Control and Prevention (CDC). Managing Hazardous Drug Exposures: Information for Healthcare Settings. Retrieved from [Link]
-
Compliancy Group. (2023-09-18). OSHA Laboratory Standard. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Controlling Occupational Exposure to Hazardous Drugs. Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices for Handling, Storage, and Disposal of Chemicals in Laboratories. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. National Academies Press (US). Retrieved from [Link]
-
Vanderbilt University Environmental Health & Safety. The Laboratory Standard. Retrieved from [Link]
Sources
- 1. 5-O-Desmethyl Omeprazole - CAS - 151602-49-2 | Axios Research [axios-research.com]
- 2. 5-o-Desmethylomeprazole | C16H17N3O3S | CID 10404448 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. esschemco.com [esschemco.com]
- 4. dcfinechemicals.com [dcfinechemicals.com]
- 5. firstkits.com [firstkits.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. compliancy-group.com [compliancy-group.com]
- 9. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 10. geneseo.edu [geneseo.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
